molecular formula C27H44N7O17P3S B12386038 (2E)-Hexenoyl-CoA

(2E)-Hexenoyl-CoA

Katalognummer: B12386038
Molekulargewicht: 863.7 g/mol
InChI-Schlüssel: OINXHIBNZUUIMR-OXSRYMHDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2E)-Hexenoyl-CoA is a useful research compound. Its molecular formula is C27H44N7O17P3S and its molecular weight is 863.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C27H44N7O17P3S

Molekulargewicht

863.7 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate

InChI

InChI=1S/C27H44N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h6-7,14-16,20-22,26,37-38H,4-5,8-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/b7-6+/t16-,20?,21+,22+,26-/m1/s1

InChI-Schlüssel

OINXHIBNZUUIMR-OXSRYMHDSA-N

Isomerische SMILES

CCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Kanonische SMILES

CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Pivotal Role of (2E)-Hexenoyl-CoA in Mitochondrial Fatty Acid β-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexenoyl-CoA is a critical intermediate in the mitochondrial β-oxidation of medium-chain fatty acids. Its timely and efficient processing is paramount for maintaining cellular energy homeostasis. This technical guide provides an in-depth analysis of the role of this compound, focusing on its position within the fatty acid oxidation pathway, the kinetics of the enzymes that metabolize it, and the experimental methodologies used for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic diseases, and drug development.

Introduction

Mitochondrial fatty acid β-oxidation is a central catabolic pathway responsible for the degradation of fatty acids to produce acetyl-CoA, NADH, and FADH₂. This process is a major source of energy, particularly during periods of fasting or prolonged exercise. The pathway proceeds through a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons. This compound emerges as an intermediate during the oxidation of hexanoic acid and other medium-chain fatty acids. The efficient conversion of this compound is crucial, as its accumulation can be indicative of metabolic dysfunction and may have implications in various disease states.

The β-Oxidation Pathway of Hexanoyl-CoA

The breakdown of hexanoyl-CoA to butanoyl-CoA involves a cycle of four enzymatic steps. This compound is the product of the first step and the substrate for the second.

Beta_Oxidation_of_Hexanoyl_CoA Hexanoyl_CoA Hexanoyl-CoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Hexanoyl_CoA->MCAD FADH2 FADH₂ MCAD->FADH2 d2E_Hexenoyl_CoA This compound MCAD->d2E_Hexenoyl_CoA FAD FAD FAD->MCAD ECH Enoyl-CoA Hydratase (Crotonase) d2E_Hexenoyl_CoA->ECH L_3_Hydroxyhexanoyl_CoA L-3-Hydroxyhexanoyl-CoA ECH->L_3_Hydroxyhexanoyl_CoA H2O H₂O H2O->ECH LCHAD L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyhexanoyl_CoA->LCHAD NADH NADH + H⁺ LCHAD->NADH _3_Ketohexanoyl_CoA 3-Ketohexanoyl-CoA LCHAD->_3_Ketohexanoyl_CoA NAD NAD⁺ NAD->LCHAD KT β-Ketoacyl-CoA Thiolase _3_Ketohexanoyl_CoA->KT Butanoyl_CoA Butanoyl-CoA KT->Butanoyl_CoA Acetyl_CoA Acetyl-CoA KT->Acetyl_CoA CoA_SH CoA-SH CoA_SH->KT

Figure 1. The mitochondrial β-oxidation of hexanoyl-CoA.

The initial step in the β-oxidation of hexanoyl-CoA is its dehydrogenation by medium-chain acyl-CoA dehydrogenase (MCAD) , which introduces a double bond between the α and β carbons, yielding this compound and FADH₂. Subsequently, enoyl-CoA hydratase (ECH) , also known as crotonase, catalyzes the hydration of the double bond in this compound to form L-3-hydroxyhexanoyl-CoA. This intermediate is then oxidized by L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) to 3-ketohexanoyl-CoA, with the concomitant reduction of NAD⁺ to NADH. Finally, β-ketoacyl-CoA thiolase (KT) cleaves 3-ketohexanoyl-CoA, using a molecule of coenzyme A, to produce butanoyl-CoA and acetyl-CoA. The butanoyl-CoA then re-enters the β-oxidation spiral for further degradation.

Quantitative Data

The efficiency of this compound metabolism is determined by the kinetic properties of the enzymes that act upon it, primarily enoyl-CoA hydratase.

EnzymeSubstrateOrganismKm (µM)Vmax (U/mg)Reference
Enoyl-CoA Hydratase (PhaJAc)This compoundAeromonas caviae29 - 501.8 x 10³[1]
Enoyl-CoA Hydratase (PhaJAc)Crotonyl-CoA (C4)Aeromonas caviae29 - 506.2 x 10³[1]
Enoyl-CoA Hydratase (PhaJAc)(2E)-Octenoyl-CoA (C8)Aeromonas caviae29 - 50Significantly lower than C6[1]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoARat--[2]

Table 1: Kinetic Parameters of Enzymes Metabolizing this compound and Related Substrates. The kinetic data for the (R)-specific enoyl-CoA hydratase from Aeromonas caviae shows a high affinity for medium-chain enoyl-CoAs, with the maximal velocity decreasing as the chain length increases[1].

Experimental Protocols

Measurement of Acyl-CoA Esters by LC-MS/MS

The quantification of acyl-CoA species such as this compound from biological samples is most accurately achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Tissue Tissue/Cell Homogenization Extraction Acyl-CoA Extraction (e.g., solid-phase extraction) Tissue->Extraction Concentration Sample Concentration Extraction->Concentration LC Liquid Chromatography (Reverse-Phase) Concentration->LC MS1 Mass Spectrometry (Precursor Ion Scan) LC->MS1 MS2 Tandem Mass Spectrometry (Product Ion Scan) MS1->MS2 Quantification Quantification (Internal Standards) MS2->Quantification

Figure 2. General workflow for acyl-CoA analysis by LC-MS/MS.

Protocol:

  • Sample Preparation:

    • Homogenize fresh or frozen tissue/cell samples in a suitable buffer on ice.

    • Perform protein precipitation using an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).

    • Add an internal standard, such as a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA), to the homogenate for accurate quantification.

    • Centrifuge the homogenate to pellet the precipitated proteins.

    • Isolate the acyl-CoAs from the supernatant using solid-phase extraction (SPE) with a C18 cartridge.

    • Elute the acyl-CoAs from the SPE cartridge and evaporate the solvent.

    • Reconstitute the sample in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis:

    • Employ a reverse-phase C18 column for the chromatographic separation of acyl-CoAs.

    • Use a gradient elution with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • Perform mass spectrometry in positive ion mode.

    • For targeted quantification, use multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for each acyl-CoA of interest.

Enoyl-CoA Hydratase (Crotonase) Activity Assay

The activity of enoyl-CoA hydratase can be determined spectrophotometrically by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-thioester bond of this compound.

Protocol:

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Add a known concentration of this compound to the buffer in a quartz cuvette.

  • Enzyme Reaction:

    • Initiate the reaction by adding the enzyme preparation (e.g., purified enzyme or mitochondrial extract) to the cuvette.

    • Immediately begin monitoring the decrease in absorbance at 263 nm at a constant temperature (e.g., 30°C).

  • Calculation:

    • Calculate the rate of the reaction using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).

Signaling Pathways and Logical Relationships

The regulation of fatty acid oxidation is a complex process involving hormonal and metabolic signals. Malonyl-CoA, a key intermediate in fatty acid synthesis, is a potent inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria. While this primarily affects long-chain fatty acids, the overall flux through the β-oxidation pathway, including the metabolism of medium-chain fatty acids, is influenced by the overall energy state of the cell.

FAO_Regulation cluster_fed Fed State cluster_fasted Fasted State Insulin Insulin ACC Acetyl-CoA Carboxylase (ACC) Insulin->ACC activates Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA produces CPT1 Carnitine Palmitoyltransferase I (CPT1) Malonyl_CoA->CPT1 inhibits Glucagon Glucagon AMPK AMP-activated protein kinase (AMPK) Glucagon->AMPK activates AMPK->ACC inhibits LCFA_uptake Long-Chain Fatty Acid Mitochondrial Uptake CPT1->LCFA_uptake Beta_Oxidation β-Oxidation LCFA_uptake->Beta_Oxidation

Figure 3. Regulation of fatty acid oxidation by malonyl-CoA.

Conclusion

This compound is a key metabolite in the β-oxidation of medium-chain fatty acids. Its metabolism is primarily governed by the enzyme enoyl-CoA hydratase. Understanding the kinetics of this enzyme and the factors that regulate its activity is crucial for elucidating the pathophysiology of metabolic disorders and for the development of novel therapeutic interventions. The experimental protocols outlined in this guide provide a robust framework for the quantitative analysis of this compound and the functional characterization of the enzymes involved in its metabolism.

References

The Pivotal Role of (2E)-Hexenoyl-CoA in Mitochondrial Beta-Oxidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexenoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of short-chain fatty acids, specifically in the degradation of hexanoic acid. Its efficient processing is vital for cellular energy homeostasis. This technical guide provides an in-depth analysis of the function of this compound, detailing its enzymatic transformations, relevant kinetic data, and the experimental protocols required for its study. Furthermore, this document illustrates the core metabolic pathways and experimental workflows using detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Mitochondrial fatty acid beta-oxidation is a central catabolic pathway responsible for the generation of acetyl-CoA from fatty acids, which subsequently enters the tricarboxylic acid (TCA) cycle to produce ATP. The oxidation of a six-carbon fatty acid, hexanoic acid, proceeds through a series of enzymatic reactions, culminating in the formation of key intermediates, including this compound. Understanding the precise function and metabolic fate of this compound is crucial for elucidating the nuances of short-chain fatty acid metabolism and for identifying potential therapeutic targets in metabolic disorders.

The Core Pathway: Metabolism of this compound

The beta-oxidation of hexanoyl-CoA involves a four-step enzymatic spiral. This compound is the product of the first step and the substrate for the second.

  • Dehydrogenation: Hexanoyl-CoA is oxidized by a medium-chain acyl-CoA dehydrogenase (MCAD) to form this compound. This reaction introduces a double bond between the alpha and beta carbons of the acyl-CoA chain and reduces FAD to FADH₂.

  • Hydration: this compound is then hydrated by enoyl-CoA hydratase (crotonase) to produce L-3-hydroxyhexanoyl-CoA. This step involves the addition of a water molecule across the double bond.

  • Dehydrogenation: L-3-hydroxyhexanoyl-CoA is subsequently oxidized by L-3-hydroxyacyl-CoA dehydrogenase (HADH) to 3-ketohexanoyl-CoA, with the concomitant reduction of NAD+ to NADH.

  • Thiolysis: Finally, 3-ketohexanoyl-CoA is cleaved by β-ketothiolase in the presence of coenzyme A to yield acetyl-CoA and butyryl-CoA. Butyryl-CoA then re-enters the beta-oxidation spiral for further degradation.

The central position of this compound in this pathway is depicted in the following diagram:

Beta_Oxidation_of_Hexanoyl_CoA Hexanoyl_CoA Hexanoyl-CoA MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Hexanoyl_CoA->MCAD FADH2 FADH₂ MCAD->FADH2 Two_E_Hexenoyl_CoA This compound MCAD->Two_E_Hexenoyl_CoA FAD FAD FAD->MCAD Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (Crotonase) Two_E_Hexenoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxyhexanoyl_CoA L-3-Hydroxyhexanoyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyhexanoyl_CoA H2O H₂O H2O->Enoyl_CoA_Hydratase HADH L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) L_3_Hydroxyhexanoyl_CoA->HADH NADH NADH + H⁺ HADH->NADH Three_Ketohexanoyl_CoA 3-Ketohexanoyl-CoA HADH->Three_Ketohexanoyl_CoA NAD NAD⁺ NAD->HADH Thiolase β-Ketothiolase Three_Ketohexanoyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Butyryl_CoA Butyryl-CoA Thiolase->Butyryl_CoA CoA CoA-SH CoA->Thiolase

Beta-oxidation of Hexanoyl-CoA.

Quantitative Data

The efficiency of this compound metabolism is determined by the kinetic parameters of the enzymes involved. While specific data for this compound in mammalian mitochondria can be sparse, the following tables summarize known values for the key enzymes with relevant substrates.

Table 1: Kinetic Parameters of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

SubstrateOrganism/TissueKm (µM)Vmax (U/mg)Reference
Hexanoyl-CoAPig Kidney~10-[1]
Octanoyl-CoAPig Kidney2.5 - 513.5[1]

Table 2: Kinetic Parameters of Enoyl-CoA Hydratase (Crotonase)

SubstrateOrganism/TissueKm (µM)Vmax (U/mg)Reference
Crotonyl-CoA (C4)Bovine Liver20-30~2700[2]
This compound (C6)Rat Liver~25-[2]
(2E)-Decenoyl-CoA (C10)Bovine Liver15~1000[2]

Table 3: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)

SubstrateOrganism/TissueKm (µM)Vmax (U/mg)Reference
3-Hydroxybutyryl-CoA (C4)Pig Heart15135
3-Hydroxyoctanoyl-CoA (C8)Pig Heart5250
3-Hydroxydodecanoyl-CoA (C12)Pig Heart5150

Note: Vmax values can vary significantly depending on the purification and assay conditions.

Experimental Protocols

Accurate measurement of the enzymatic activities involved in this compound metabolism is fundamental for research in this area.

Spectrophotometric Assay for Enoyl-CoA Hydratase (Crotonase)

This assay measures the hydration of the double bond in (2E)-enoyl-CoA substrates, which results in a decrease in absorbance at 263 nm.

Materials:

  • Spectrophotometer capable of reading in the UV range

  • Quartz cuvettes (1 cm path length)

  • Tris-HCl buffer (100 mM, pH 7.8) containing 50 mM KCl and 1 mM EDTA

  • This compound substrate solution (10 mM in water)

  • Purified enoyl-CoA hydratase or mitochondrial extract

Procedure:

  • Prepare a reaction mixture in a cuvette containing 950 µL of Tris-HCl buffer.

  • Add 10 µL of the this compound substrate solution to achieve a final concentration of 100 µM.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding 40 µL of the enzyme solution or mitochondrial extract.

  • Immediately monitor the decrease in absorbance at 263 nm for 3-5 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient for the hydration of the enoyl-CoA thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).

Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)

This assay measures the NAD⁺-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, which is monitored by the increase in absorbance at 340 nm due to the formation of NADH.

Materials:

  • Spectrophotometer

  • Cuvettes (1 cm path length)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.0)

  • NAD⁺ solution (10 mM in water)

  • L-3-hydroxyhexanoyl-CoA substrate solution (10 mM in water)

  • Purified HADH or mitochondrial extract

Procedure:

  • Prepare a reaction mixture in a cuvette containing 900 µL of potassium phosphate buffer.

  • Add 50 µL of the NAD⁺ solution to a final concentration of 0.5 mM.

  • Add 40 µL of the L-3-hydroxyhexanoyl-CoA substrate solution to a final concentration of 0.4 mM.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding 10 µL of the enzyme solution or mitochondrial extract.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (ε₃₄₀ = 6.22 x 10³ M⁻¹cm⁻¹).

Workflow for Assessing Mitochondrial Beta-Oxidation Flux

The overall flux through the beta-oxidation pathway can be assessed by measuring the production of radiolabeled acetyl-CoA from a radiolabeled fatty acid substrate.

FAO_Flux_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Isolate_Mitochondria Isolate Mitochondria (e.g., from rat liver) Prepare_Reaction_Buffer Prepare Reaction Buffer (with cofactors: NAD⁺, FAD, CoA, carnitine) Isolate_Mitochondria->Prepare_Reaction_Buffer Add_Substrate Add Radiolabeled Substrate (e.g., [1-¹⁴C]Hexanoic Acid) Prepare_Reaction_Buffer->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., with perchloric acid) Incubate->Stop_Reaction Separate_Metabolites Separate Acetyl-CoA (e.g., by HPLC or ion exchange) Stop_Reaction->Separate_Metabolites Quantify_Radioactivity Quantify Radioactivity (Scintillation Counting) Separate_Metabolites->Quantify_Radioactivity Calculate_Flux Calculate Beta-Oxidation Flux (nmol/min/mg protein) Quantify_Radioactivity->Calculate_Flux

Workflow for measuring mitochondrial beta-oxidation flux.

Regulatory Aspects

The flux through the beta-oxidation pathway, and thus the processing of this compound, is tightly regulated. Key regulatory points include:

  • Substrate Availability: The concentration of hexanoyl-CoA and other short-chain fatty acids.

  • Redox State: The mitochondrial NAD⁺/NADH and FAD/FADH₂ ratios. High levels of NADH and FADH₂ can inhibit the dehydrogenase enzymes.

  • Allosteric Regulation: Acetyl-CoA can allosterically inhibit β-ketothiolase, leading to a feedback inhibition of the pathway.

Conclusion

This compound is a cornerstone intermediate in the mitochondrial beta-oxidation of hexanoic acid. Its metabolism is facilitated by a series of well-characterized enzymes. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and drug development professionals to investigate the role of this compound in cellular metabolism and its potential as a therapeutic target. Further research into the specific kinetics of the enzymes involved with short-chain substrates will continue to refine our understanding of this vital metabolic pathway.

References

The In Vivo Metabolism of (2E)-Hexenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexenoyl-CoA is a pivotal intermediate in the mitochondrial beta-oxidation of medium-chain fatty acids. As a trans-2-enoyl-CoA species, its metabolism is a critical juncture in the sequential breakdown of fatty acids for energy production. Understanding the enzymatic processes that govern the fate of this compound is essential for researchers in metabolic diseases, drug development professionals targeting fatty acid oxidation pathways, and scientists investigating cellular energy homeostasis. This technical guide provides an in-depth overview of the core enzymes that metabolize this compound in vivo, complete with quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Core Enzymes in this compound Metabolism

The primary metabolic fate of this compound is its conversion within the beta-oxidation spiral. This process is catalyzed by a series of enzymes, each with specific roles in the hydration, oxidation, and thiolytic cleavage of the acyl-CoA chain. The key enzymes involved are:

  • Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the stereospecific hydration of the double bond in this compound to form L-3-hydroxyhexanoyl-CoA.

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD): While MCAD typically acts on saturated acyl-CoAs to produce 2-enoyl-CoAs, its substrate specificity is a key determinant of the flux through the medium-chain beta-oxidation pathway[1][2]. Deficiencies in MCAD can lead to the accumulation of medium-chain acyl-CoAs and their derivatives[3][4][5].

  • L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD): This enzyme oxidizes L-3-hydroxyhexanoyl-CoA to 3-ketohexanoyl-CoA, producing NADH.

  • 3-Ketoacyl-CoA Thiolase: This enzyme catalyzes the final step of the beta-oxidation cycle, cleaving 3-ketohexanoyl-CoA into acetyl-CoA and butyryl-CoA.

Quantitative Data on Enzyme Activity

The efficiency of these enzymatic reactions is described by their kinetic parameters. Below is a summary of available quantitative data for enzymes acting on this compound and related substrates.

EnzymeSubstrateOrganism/SourceKm (µM)Vmax (U/mg)kcat (s-1)Reference(s)
(R)-Specific Enoyl-CoA HydrataseThis compoundAeromonas caviae351.8 x 10³-
(R)-Specific Enoyl-CoA HydrataseCrotonyl-CoA (C4)Aeromonas caviae296.2 x 10³-
(R)-Specific Enoyl-CoA Hydratase(2E)-Pentenoyl-CoA (C5)Aeromonas caviae31--
(R)-Specific Enoyl-CoA Hydratase(2E)-Octenoyl-CoA (C8)Aeromonas caviae50--
Medium-Chain Acyl-CoA Dehydrogenase3-Phenylpropionyl-CoARatSimilar to Octanoyl-CoA--

Signaling Pathways and Regulation

The metabolism of this compound is intrinsically linked to the broader regulation of fatty acid oxidation, which is governed by cellular energy status and hormonal signals. While this compound itself is not a primary signaling molecule, the flux through the beta-oxidation pathway and the concentration of various acyl-CoA esters can have significant regulatory effects.

Key regulatory mechanisms include:

  • Allosteric Regulation: The ratios of NADH/NAD+ and Acetyl-CoA/CoA are critical allosteric regulators of the beta-oxidation enzymes. High ratios inhibit the pathway.

  • Transcriptional Control: Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are nuclear receptors that act as fatty acid sensors and upregulate the expression of genes encoding beta-oxidation enzymes.

  • Malonyl-CoA Inhibition: Malonyl-CoA, a key intermediate in fatty acid synthesis, inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria, thereby regulating the substrate supply for beta-oxidation.

The following diagram illustrates the central role of beta-oxidation in cellular metabolism and its regulation.

cluster_cytosol Cytosol cluster_mito Mitochondria Fatty Acids Fatty Acids Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids->Fatty Acyl-CoA Acyl-CoA Synthetase Fatty Acyl-Carnitine Fatty Acyl-Carnitine Fatty Acyl-CoA->Fatty Acyl-Carnitine CPT1 Fatty Acyl-Carnitine_mito Fatty Acyl-Carnitine Fatty Acyl-Carnitine->Fatty Acyl-Carnitine_mito Translocase Malonyl-CoA Malonyl-CoA CPT1 CPT1 Malonyl-CoA->CPT1 inhibition Acetyl-CoA Carboxylase Acetyl-CoA Carboxylase Acetyl-CoA Carboxylase->Malonyl-CoA Acetyl-CoA Fatty Acyl-CoA_mito Fatty Acyl-CoA Fatty Acyl-Carnitine_mito->Fatty Acyl-CoA_mito CPT2 Beta-Oxidation Beta-Oxidation Fatty Acyl-CoA_mito->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA NADH_FADH2 NADH, FADH2 Beta-Oxidation->NADH_FADH2 TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle TCA Cycle->NADH_FADH2 CPT2 CPT2 ETC Electron Transport Chain NADH_FADH2->ETC ATP ATP ETC->ATP cluster_workflow In Vitro Beta-Oxidation Reconstitution Start Start: Purified Enzymes & Substrates Reaction Incubate enzymes with This compound and necessary cofactors (NAD+, CoA) Start->Reaction Quench Stop reaction at different time points (e.g., acid quench) Reaction->Quench Analysis Analyze Metabolites Quench->Analysis HPLC HPLC-UV/MS (Separation and quantification of acyl-CoAs) Analysis->HPLC Data Determine reaction kinetics and pathway flux HPLC->Data cluster_workflow Cell-Based Metabolism Assay Start Start: Cultured Cells or Isolated Mitochondria Incubation Incubate with radiolabeled or stable-isotope labeled fatty acid precursor Start->Incubation Lysis Cell lysis and extraction of metabolites Incubation->Lysis Analysis Analyze Metabolites Lysis->Analysis LCMS LC-MS/MS (Identification and quantification of acyl-CoAs and other metabolites) Analysis->LCMS Flux Determine metabolic flux and pathway activity LCMS->Flux

References

(2E)-Hexenoyl-CoA: A Comprehensive Technical Guide to its Cellular Localization and Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexenoyl-CoA is a pivotal intermediate in cellular lipid metabolism, primarily located within the mitochondria and peroxisomes. Its concentration and flux are critical indicators of the status of fatty acid β-oxidation and elongation pathways. This technical guide provides an in-depth overview of the cellular localization of this compound, the metabolic pathways it participates in, and the analytical methodologies for its quantification. While specific quantitative data on the absolute concentration of this compound is scarce in current literature, this document compiles available data on related short-chain acyl-CoAs to provide a contextual reference. Detailed experimental protocols for state-of-the-art quantification techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS/MS), are provided, alongside visualizations of key metabolic and experimental workflows to facilitate a deeper understanding of its biological significance and analysis.

Cellular Localization and Metabolic Significance

This compound is a transient but crucial metabolite in the catabolism and anabolism of fatty acids. Its presence is predominantly confined to two key organelles: mitochondria and peroxisomes.

  • Mitochondria: In the mitochondrial matrix, this compound is a key intermediate in the β-oxidation of even-numbered carbon fatty acids. It is generated from Hexanoyl-CoA by the action of acyl-CoA dehydrogenases and is subsequently hydrated by enoyl-CoA hydratase to form L-3-hydroxyhexanoyl-CoA. This pathway is central to energy production, generating acetyl-CoA which enters the citric acid cycle.

  • Peroxisomes: Peroxisomes also perform β-oxidation, particularly of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids. This compound is an intermediate in the peroxisomal β-oxidation of longer-chain fatty acids that have been shortened to a six-carbon chain. The initial step in peroxisomal β-oxidation is catalyzed by acyl-CoA oxidases, which, unlike their mitochondrial counterparts, transfer electrons directly to oxygen, producing hydrogen peroxide.

The subcellular compartmentalization of this compound metabolism allows for the differential regulation of fatty acid oxidation depending on the cell's energy status and the type of fatty acid being metabolized.

Quantitative Data on Short-Chain Acyl-CoA Concentrations

Acyl-CoA SpeciesSample TypeConcentration (pmol/mg protein)Cellular CompartmentReference
Acetyl-CoARat Liver15 - 30Mitochondria[1]
Propionyl-CoARat Liver0.5 - 1.5Mitochondria[1]
Butyryl-CoARat Liver~0.1Mitochondria[1]
Malonyl-CoAE. coli0.01 - 0.23 nmol/mg dry weightCytosol
Acetyl-CoAE. coli0.05 - 1.5 nmol/mg dry weightCytosol

Note: The concentrations listed above are for related short-chain acyl-CoAs and should be used as a reference for the potential order of magnitude of this compound. The actual concentration of this compound will vary depending on the cell type, metabolic state, and specific subcellular compartment.

Metabolic Pathways Involving this compound

This compound is an intermediate in two major metabolic pathways: fatty acid β-oxidation and fatty acid elongation.

Mitochondrial Fatty Acid β-Oxidation

The breakdown of fatty acids in the mitochondria is a cyclical process that shortens the acyl chain by two carbons in each cycle.

Mitochondrial_Beta_Oxidation Hexanoyl_CoA Hexanoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Hexanoyl_CoA->Acyl_CoA_Dehydrogenase E2_Hexenoyl_CoA This compound Acyl_CoA_Dehydrogenase->E2_Hexenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase E2_Hexenoyl_CoA->Enoyl_CoA_Hydratase L3_Hydroxyhexanoyl_CoA L-3-Hydroxyhexanoyl-CoA Enoyl_CoA_Hydratase->L3_Hydroxyhexanoyl_CoA L3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L3_Hydroxyhexanoyl_CoA->L3_Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketohexanoyl-CoA L3_Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Butyryl_CoA Butyryl-CoA Thiolase->Butyryl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

Caption: Mitochondrial β-oxidation of Hexanoyl-CoA.

Peroxisomal Fatty Acid β-Oxidation

Peroxisomal β-oxidation shares similarities with the mitochondrial pathway but utilizes different enzymes for the initial dehydrogenation step.

Peroxisomal_Beta_Oxidation cluster_cycle Multiple Cycles LongChainAcyl_CoA Long-Chain Acyl-CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase LongChainAcyl_CoA->Acyl_CoA_Oxidase E2_Enoyl_CoA (2E)-Enoyl-CoA Acyl_CoA_Oxidase->E2_Enoyl_CoA Multifunctional_Enzyme Multifunctional Enzyme (MFE) E2_Enoyl_CoA->Multifunctional_Enzyme Ketoacyl_CoA 3-Ketoacyl-CoA Multifunctional_Enzyme->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase->Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA E2_Hexenoyl_CoA This compound Shortened_Acyl_CoA->E2_Hexenoyl_CoA ...shortening to C6

Caption: Peroxisomal β-oxidation pathway.

Experimental Protocols for Quantification

The gold standard for the sensitive and specific quantification of this compound and other acyl-CoAs is Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Sample Preparation for Acyl-CoA Analysis

Accurate quantification of acyl-CoAs requires rapid quenching of metabolic activity and efficient extraction.

  • Cell/Tissue Harvesting: Rapidly quench metabolism by snap-freezing the biological sample in liquid nitrogen.

  • Extraction: Homogenize the frozen sample in a cold extraction solution. A common solution is 2:1:1 acetonitrile:methanol (B129727):water or a solution containing an acid such as perchloric acid or trichloroacetic acid to precipitate proteins.

  • Protein Precipitation: Centrifuge the homogenate at a high speed (e.g., 16,000 x g) at 4°C to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) (Optional but Recommended): To remove interfering substances and concentrate the acyl-CoAs, pass the supernatant through a C18 SPE cartridge. Wash the cartridge with a low-organic solvent to remove salts and polar contaminants, and then elute the acyl-CoAs with a high-organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase (e.g., 5% methanol in water).

Sample_Prep_Workflow Start Biological Sample Quench Snap-freeze in Liquid N2 Start->Quench Extract Homogenize in Cold Extraction Solvent Quench->Extract Centrifuge Centrifuge to Precipitate Protein Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect SPE Solid-Phase Extraction (C18) Collect->SPE Dry Dry Under Nitrogen SPE->Dry Reconstitute Reconstitute for LC-MS/MS Dry->Reconstitute End Analysis Reconstitute->End

Caption: Workflow for acyl-CoA sample preparation.

LC-MS/MS Analysis

The following provides a general protocol for the analysis of short-chain acyl-CoAs. Specific parameters may need to be optimized for individual instruments.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a period of 10-20 minutes is used to separate the acyl-CoAs based on their hydrophobicity.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion generated by its fragmentation.

    • MRM Transition for this compound:

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal for the specific MRM transition.

  • Quantification:

    • Standard Curve: A standard curve is generated using a commercially available or synthesized this compound standard of known concentrations.

    • Internal Standard: A stable isotope-labeled acyl-CoA (e.g., [¹³C₃]-Carnitine) or a structurally similar acyl-CoA not present in the sample (e.g., Heptanoyl-CoA) should be added at the beginning of the sample preparation to correct for extraction losses and matrix effects.

    • Data Analysis: The concentration of this compound in the sample is determined by comparing its peak area to the standard curve, normalized to the peak area of the internal standard.

Conclusion

This compound is a key, albeit transient, player in the intricate network of cellular lipid metabolism, with its primary roles in mitochondrial and peroxisomal β-oxidation. While direct quantification of its cellular concentration remains a challenge, advanced analytical techniques like LC-MS/MS provide the necessary sensitivity and specificity for its detection and relative quantification. The detailed protocols and metabolic pathway diagrams presented in this guide offer a robust framework for researchers and drug development professionals to investigate the roles of this compound in health and disease, and to explore its potential as a biomarker or therapeutic target. Further research focused on the absolute quantification of this and other short-chain enoyl-CoAs will be crucial for a more complete understanding of fatty acid metabolic flux.

References

(2E)-Hexenoyl-CoA: A Critical Precursor in the Synthesis of High-Value Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

(2E)-Hexenoyl-CoA , an activated intermediate in fatty acid metabolism, serves as a crucial building block in the biosynthesis of a diverse array of secondary metabolites with significant pharmacological and industrial applications. This technical guide provides an in-depth exploration of the role of this compound as a precursor, detailing its biosynthetic origins, its incorporation into complex natural products, and the regulatory networks that govern these pathways. This document is intended for researchers, scientists, and drug development professionals engaged in natural product synthesis, metabolic engineering, and pharmaceutical research.

Biosynthesis and Metabolism of this compound

This compound is primarily generated through the β-oxidation of fatty acids. It is a substrate for a variety of enzymes, including enoyl-CoA hydratase, acyl-CoA oxidase, and various reductases, which channel it into either energy production or biosynthetic pathways.[1][2] The formation of hexanoyl-CoA, the saturated precursor to this compound, is a key step in the initiation of certain polyketide biosynthetic pathways.[3][4]

The biosynthesis of hexanoyl-CoA for secondary metabolism can be distinct from primary fatty acid synthesis. For instance, in the biosynthesis of the mycotoxin aflatoxin B1 by the fungus Aspergillus parasiticus, a dedicated fatty acid synthase (FAS) is responsible for producing the hexanoyl starter unit for the polyketide synthase PksA.[5]

This compound as a Precursor in Secondary Metabolite Synthesis

This compound and its derivatives serve as starter or extender units in the assembly of complex natural products, most notably polyketides and cannabinoids.

Polyketide Biosynthesis

Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. Their biosynthesis is catalyzed by large, multifunctional enzymes called polyketide synthases (PKSs). PKSs assemble polyketide chains through the sequential condensation of small carboxylic acid units, typically in the form of their coenzyme A esters.

This compound can serve as a "starter unit" to initiate polyketide chain synthesis. The selection of the starter unit is a key determinant of the final structure of the polyketide.

Reveromycin A: This polyketide, produced by Streptomyces sp. SN-593, exhibits potent antifungal and anti-osteoclastic activities. The biosynthesis of reveromycin A involves a type I PKS, and feeding studies with labeled precursors have indicated the incorporation of a six-carbon unit, suggesting a role for hexenoyl-CoA or a derivative as a starter unit. The reveromycin biosynthetic gene cluster contains genes encoding enzymes homologous to those involved in fatty acid metabolism, further supporting the link to a hexanoyl-CoA precursor.

Aflatoxin B1: The biosynthesis of this potent mycotoxin by Aspergillus parasiticus is initiated by a non-reducing polyketide synthase (NR-PKS) called PksA, which specifically utilizes a hexanoyl starter unit. This hexanoyl moiety is provided by a dedicated fatty acid synthase.

Cannabinoid Biosynthesis

Cannabinoids, such as Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD), are the characteristic secondary metabolites of Cannabis sativa. The biosynthesis of these compounds is initiated by the alkylation of olivetolic acid with a geranyl group. Olivetolic acid itself is a polyketide synthesized from hexanoyl-CoA and three molecules of malonyl-CoA.

In the glandular trichomes of Cannabis sativa, the acyl-activating enzyme CsAAE1 has been identified as the hexanoyl-CoA synthetase that supplies the cannabinoid pathway. The levels of hexanoyl-CoA in different tissues of the plant correlate with the accumulation of cannabinoids, highlighting its precursor role.

Quantitative Data on Enzymes Utilizing this compound

The enzymatic conversion of this compound is a critical control point in its metabolic fate. The kinetic parameters of enzymes that utilize this substrate provide valuable information for understanding and engineering these pathways.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Trans-2-enoyl-CoA reductaseEuglena gracilisThis compound91--
Crotonyl-CoA carboxylase/reductase (Ccr)Kitasatospora setaeCrotonyl-CoA21 ± 2--
Crotonyl-CoA carboxylase/reductase (Ccr)Rhodobacter sphaeroides(E)-but-2-enoyl-CoA---

Note: Specific kcat values for this compound were not available in the cited literature. The data for Ccr is for a structurally similar substrate, crotonyl-CoA, to provide context.

Regulation of Secondary Metabolite Biosynthesis

The production of secondary metabolites is tightly regulated in response to a variety of internal and external signals, ensuring that these often energetically expensive compounds are synthesized when needed.

Transcriptional Regulation in Streptomyces

The biosynthesis of polyketides like reveromycin in Streptomyces is controlled by complex transcriptional regulatory networks. The genes for secondary metabolite biosynthesis are typically organized in biosynthetic gene clusters (BGCs), which often include one or more pathway-specific regulatory genes.

Global regulators, such as those from the TetR and LuxR families, also play a crucial role in integrating nutritional and environmental signals to control the expression of BGCs. For example, in Streptomyces lavendulae, the key activator Aur1P, which belongs to the family of atypical response regulators, controls the auricin BGC. The activity of these regulators can be modulated by the binding of small molecule ligands, including intermediates or precursors of the biosynthetic pathway.

Environmental and Hormonal Regulation of Cannabinoid Biosynthesis

The production of cannabinoids in Cannabis sativa is influenced by a variety of environmental factors, including light, temperature, water availability, and nutrient levels. These environmental cues are perceived by the plant and transduced into signaling pathways that ultimately regulate the expression of cannabinoid biosynthetic genes.

  • Light: UV-B radiation has been shown to increase the production of THC in Cannabis. Light quality, such as the ratio of red to far-red light, can also influence cannabinoid content.

  • Temperature: Both high and low temperature stress can impact cannabinoid production, though the effects can be variety-dependent.

  • Water Stress: Mild drought stress has been reported to increase cannabinoid levels in some varieties.

  • Phytohormones: Plant hormones such as jasmonic acid and salicylic (B10762653) acid, which are involved in plant defense responses, can also modulate cannabinoid accumulation.

These environmental and hormonal signals are integrated through complex signaling networks that likely involve transcription factors that bind to the promoter regions of cannabinoid biosynthesis genes, thereby activating or repressing their transcription.

Experimental Protocols

Quantification of this compound and other Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of short- to long-chain acyl-CoAs from biological samples.

Materials:

  • Biological sample (e.g., bacterial cell pellet, plant tissue)

  • Extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)

  • Internal standard (e.g., [13C]-labeled acyl-CoA)

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation: Flash-freeze the biological sample in liquid nitrogen to quench metabolic activity.

  • Extraction: Homogenize the frozen sample in the cold extraction solvent containing the internal standard.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system.

    • Chromatographic Separation: Use a gradient of mobile phases (e.g., A: 5 mM ammonium (B1175870) acetate (B1210297) in water; B: acetonitrile) to separate the acyl-CoAs on the C18 column.

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect and quantify the specific acyl-CoA species based on their precursor and product ion masses.

  • Data Analysis: Quantify the acyl-CoAs by comparing the peak areas of the endogenous compounds to those of the internal standards.

In Vitro Reconstitution of Polyketide Synthase Activity

This protocol describes a general method for the cell-free synthesis of polyketides using purified recombinant PKS enzymes.

Materials:

  • Purified PKS enzymes (e.g., expressed in and purified from E. coli)

  • Starter unit: this compound

  • Extender unit: Malonyl-CoA

  • Reducing agent: NADPH

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2, containing glycerol (B35011) and EDTA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified PKS enzymes, this compound, malonyl-CoA, and NADPH.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the PKS enzymes (e.g., 30°C) for a specified period (e.g., 1-4 hours).

  • Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Extraction: Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases. The polyketide product will partition into the organic layer.

  • Analysis: Analyze the extracted product by LC-MS or other appropriate analytical techniques to confirm its identity and quantify the yield.

Visualizations

Signaling Pathway for Cannabinoid Biosynthesis Regulation

Cannabinoid Biosynthesis Regulation cluster_stimuli Environmental Stimuli cluster_signaling Intracellular Signaling cluster_biosynthesis Cannabinoid Biosynthesis UV_Light UV Light Temperature_Stress Temperature Stress ROS Reactive Oxygen Species (ROS) Temperature_Stress->ROS induces Drought Drought Phytohormones Phytohormones (JA, SA) Drought->Phytohormones triggers TF_Activation Transcription Factor Activation ROS->TF_Activation Phytohormones->TF_Activation Hexanoyl_CoA_Synthase Hexanoyl-CoA Synthase Gene (e.g., CsAAE1) TF_Activation->Hexanoyl_CoA_Synthase upregulates Olivetolic_Acid_Synthase Olivetolic Acid Synthase Gene TF_Activation->Olivetolic_Acid_Synthase upregulates Cannabinoid_Production Cannabinoid Production Hexanoyl_CoA_Synthase->Cannabinoid_Production provides precursor Olivetolic_Acid_Synthase->Cannabinoid_Production catalyzes key step Acyl_CoA_Quantification_Workflow Quench Metabolic Quenching (Liquid Nitrogen) Extraction Extraction with Organic Solvent + Internal Standard Quench->Extraction Centrifuge Centrifugation Extraction->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis (MRM Mode) Supernatant->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis Polyketide_Synthesis_Logic Malonyl_CoA Malonyl-CoA (Extender Unit) PKS Polyketide Synthase (PKS) Malonyl_CoA->PKS Polyketide Polyketide Chain PKS->Polyketide catalyzes condensation Secondary_Metabolite Secondary Metabolite (e.g., Reveromycin) Polyketide->Secondary_Metabolite undergoes further modifications

References

(2E)-Hexenoyl-CoA: A Pivotal Intermediate in Metabolism Across Diverse Organisms

Author: BenchChem Technical Support Team. Date: December 2025

(2E)-Hexenoyl-CoA , a reactive thioester of a six-carbon unsaturated fatty acid, serves as a critical metabolic intermediate in a wide array of biological pathways across bacteria, plants, and animals. Its strategic position at the crossroads of fatty acid degradation and synthesis, as well as its role as a precursor for various secondary metabolites, underscores its fundamental importance in cellular biochemistry. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its enzymatic interactions, metabolic fates, and the experimental methodologies used to study this key molecule.

Core Metabolic Roles

This compound is primarily recognized as a central player in fatty acid β-oxidation and fatty acid elongation . In the catabolic process of β-oxidation, longer fatty acyl-CoAs are sequentially broken down to produce acetyl-CoA. This compound emerges as an intermediate during the degradation of fatty acids with an even number of carbons. Conversely, in the anabolic process of fatty acid elongation, which occurs in both mitochondria and the endoplasmic reticulum, this compound can be reduced to form hexanoyl-CoA, contributing to the synthesis of longer-chain fatty acids.

This molecule is a substrate for several key enzymes, including:

  • Enoyl-CoA Hydratase: This enzyme catalyzes the hydration of the double bond in this compound to form 3-hydroxyhexanoyl-CoA, a crucial step in the β-oxidation spiral.

  • Acyl-CoA Dehydrogenase: Various acyl-CoA dehydrogenases can act on hexanoyl-CoA to produce this compound, introducing the trans-double bond.

  • Enoyl-CoA Reductase: This enzyme catalyzes the reduction of this compound to hexanoyl-CoA, a step in fatty acid elongation.[1][2][3]

Significance in Different Organisms

The importance of this compound extends beyond central metabolism and varies across different life forms.

In Bacteria, this compound is a key precursor in the biosynthesis of polyhydroxyalkanoates (PHAs) , which are biodegradable polyesters produced by various bacteria as a form of carbon and energy storage. Specifically, (R)-specific enoyl-CoA hydratases can convert this compound into (R)-3-hydroxyhexanoyl-CoA, which is then polymerized to form PHA. This metabolic route is of significant interest for the biotechnological production of bioplastics.

Furthermore, in some bacteria like Streptomyces, this compound serves as a substrate for enzymes like crotonyl-CoA carboxylase/reductase (CCR), which are involved in the biosynthesis of extender units for polyketide synthesis .[4] Polyketides are a diverse class of secondary metabolites with a wide range of biological activities, including many important antibiotics and other pharmaceuticals.

In Plants, this compound has been implicated as a precursor in the biosynthesis of certain secondary metabolites. For instance, the formation of hexanoyl-CoA, a key starter unit for the synthesis of cannabinoids in Cannabis sativa, can proceed through the reduction of this compound. This highlights a link between fatty acid metabolism and the production of specialized plant compounds.

In Animals, this compound is a standard intermediate in mitochondrial and peroxisomal β-oxidation of fatty acids. Its proper metabolism is essential for energy homeostasis. Dysregulation of fatty acid oxidation pathways where this compound is an intermediate can be associated with various metabolic disorders.

Quantitative Data

The enzymatic reactions involving this compound have been characterized to varying extents. The following table summarizes available kinetic parameters for key enzymes that utilize this compound as a substrate.

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)kcat (min-1)Catalytic Efficiency (kcat/Km) (min-1µM-1)Reference
Enoyl-CoA Hydratase (PhaJAc)Aeromonas caviaeThis compound401.8 x 10³--[5]
trans-2-Enoyl-CoA ReductaseEuglena gracilisThis compound91---[6]
Crotonyl-CoA Carboxylase/Reductase (RevT)Streptomyces sp. SN-593This compound270 ± 10-28.3 ± 0.50.104[4]

Signaling Pathways and Logical Relationships

The metabolic pathways involving this compound are tightly regulated and interconnected. Below are diagrams illustrating these relationships.

Fatty_Acid_Beta_Oxidation cluster_hexenoyl Degradation of Hexanoyl-CoA Fatty Acyl-CoA (C_n) Fatty Acyl-CoA (C_n) Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Fatty Acyl-CoA (C_n)->Acyl-CoA Dehydrogenase (2E)-Enoyl-CoA (C_n) (2E)-Enoyl-CoA (C_n) Acyl-CoA Dehydrogenase->(2E)-Enoyl-CoA (C_n) Hexanoyl-CoA Hexanoyl-CoA Acyl-CoA Dehydrogenase_2 Acyl-CoA Dehydrogenase_2 Hexanoyl-CoA->Acyl-CoA Dehydrogenase_2 This compound This compound Acyl-CoA Dehydrogenase_2->this compound Enoyl-CoA Hydratase Enoyl-CoA Hydratase This compound->Enoyl-CoA Hydratase 3-Hydroxyhexanoyl-CoA 3-Hydroxyhexanoyl-CoA Enoyl-CoA Hydratase->3-Hydroxyhexanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyhexanoyl-CoA->3-Hydroxyacyl-CoA Dehydrogenase 3-Ketohexanoyl-CoA 3-Ketohexanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase->3-Ketohexanoyl-CoA Thiolase Thiolase 3-Ketohexanoyl-CoA->Thiolase Butyryl-CoA Butyryl-CoA Thiolase->Butyryl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA

Fatty Acid β-Oxidation Pathway for Hexanoyl-CoA.

Fatty_Acid_Elongation cluster_hexenoyl_synthesis Formation of Hexanoyl-CoA Acyl-CoA (C_n) Acyl-CoA (C_n) Condensation Condensation Acyl-CoA (C_n)->Condensation 3-Ketoacyl-CoA (C_n+2) 3-Ketoacyl-CoA (C_n+2) Condensation->3-Ketoacyl-CoA (C_n+2) Malonyl-CoA Malonyl-CoA Malonyl-CoA->Condensation Reduction1 Reduction1 3-Ketoacyl-CoA (C_n+2)->Reduction1 NADPH 3-Hydroxyacyl-CoA (C_n+2) 3-Hydroxyacyl-CoA (C_n+2) Reduction1->3-Hydroxyacyl-CoA (C_n+2) Dehydration Dehydration 3-Hydroxyacyl-CoA (C_n+2)->Dehydration (2E)-Enoyl-CoA (C_n+2) (2E)-Enoyl-CoA (C_n+2) Dehydration->(2E)-Enoyl-CoA (C_n+2) This compound This compound Enoyl-CoA Reductase Enoyl-CoA Reductase This compound->Enoyl-CoA Reductase NAD(P)H Hexanoyl-CoA Hexanoyl-CoA Enoyl-CoA Reductase->Hexanoyl-CoA

Fatty Acid Elongation Pathway highlighting the reduction of (2E)-Enoyl-CoA.

Secondary_Metabolism_Link cluster_fatty_acid_metabolism Fatty Acid Metabolism cluster_polyketide Polyketide Biosynthesis cluster_pha PHA Biosynthesis This compound This compound RevT RevT This compound->RevT Streptomyces Enoyl-CoA Hydratase (R-specific) Enoyl-CoA Hydratase (R-specific) This compound->Enoyl-CoA Hydratase (R-specific) Bacteria (e.g., A. caviae) Butylmalonyl-CoA Butylmalonyl-CoA RevT->Butylmalonyl-CoA Polyketides Polyketides Butylmalonyl-CoA->Polyketides (R)-3-Hydroxyhexanoyl-CoA (R)-3-Hydroxyhexanoyl-CoA Enoyl-CoA Hydratase (R-specific)->(R)-3-Hydroxyhexanoyl-CoA PHA Polymer PHA Polymer (R)-3-Hydroxyhexanoyl-CoA->PHA Polymer

Role of this compound as a precursor in secondary metabolism.

Experimental Protocols

Synthesis of this compound

A common method for the laboratory synthesis of this compound is through the transesterification of (2E)-hexenoic acid.[4]

Materials:

  • (2E)-hexenoic acid

  • Thiophenol

  • N,N-dimethyl-4-aminopyridine (DMAP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dry methylene (B1212753) chloride

  • Coenzyme A (free acid)

  • Sodium bicarbonate

  • Methanol

  • Diethyl ether

Procedure:

  • To a stirred solution of (2E)-hexenoic acid, thiophenol, and a catalytic amount of DMAP in dry methylene chloride, add a solution of DCC in dry methylene chloride.

  • Stir the reaction mixture at room temperature for several hours.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain the thiophenyl ester of (2E)-hexenoic acid.

  • Dissolve the thiophenyl ester in a minimal amount of methanol.

  • In a separate flask, dissolve Coenzyme A in a sodium bicarbonate buffer.

  • Add the methanolic solution of the thiophenyl ester to the Coenzyme A solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, purify the this compound by preparative HPLC.

Enzyme Assay for Enoyl-CoA Hydratase

The activity of enoyl-CoA hydratase can be determined spectrophotometrically by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-thioester bond of this compound.[5]

Materials:

  • This compound solution (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Purified or crude enoyl-CoA hydratase enzyme preparation

  • Quartz cuvettes (0.1 cm path length)

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and a known concentration of this compound (e.g., 0.25 mM).

  • Equilibrate the cuvette to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.

  • Immediately begin monitoring the decrease in absorbance at 263 nm over time.

  • Calculate the enzyme activity using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 103 M-1 cm-1).

Enzyme Assay for Acyl-CoA Dehydrogenase

The activity of acyl-CoA dehydrogenases that produce this compound can be measured using the electron-transferring flavoprotein (ETF) fluorescence reduction assay. This assay follows the decrease in ETF fluorescence as it accepts electrons from the dehydrogenase.

Materials:

  • Hexanoyl-CoA (substrate)

  • Purified acyl-CoA dehydrogenase

  • Purified electron-transferring flavoprotein (ETF)

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6)

  • Fluorometer

Procedure:

  • Prepare a reaction mixture in a fluorometer cuvette containing the reaction buffer and ETF.

  • Establish a baseline fluorescence reading.

  • Initiate the reaction by adding the acyl-CoA dehydrogenase and hexanoyl-CoA.

  • Monitor the decrease in ETF fluorescence over time (excitation ~340-380 nm, emission ~490-520 nm, depending on the specific ETF).

  • The rate of fluorescence decrease is proportional to the enzyme activity.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in biological samples.

Workflow:

LC_MS_Workflow Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Extraction->Solid Phase Extraction (SPE) Internal Standard Spiking Internal Standard Spiking Internal Standard Spiking->Extraction SPE SPE LC Separation LC Separation SPE->LC Separation Mass Spectrometry (MS/MS) Mass Spectrometry (MS/MS) LC Separation->Mass Spectrometry (MS/MS) Data Analysis Data Analysis Mass Spectrometry (MS/MS)->Data Analysis Quantification Quantification Data Analysis->Quantification

General workflow for the quantification of this compound by LC-MS/MS.

Protocol Outline:

  • Sample Preparation: Homogenize the biological tissue (e.g., plant leaves, bacterial cell pellet) in a suitable extraction solvent (e.g., a mixture of isopropanol, water, and acetic acid). Spike the sample with a known amount of an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to enrich the acyl-CoAs from the crude extract and remove interfering substances.

  • LC Separation: Separate the acyl-CoAs using a reverse-phase HPLC column (e.g., C18) with a gradient of mobile phases, typically water and acetonitrile (B52724) containing a small amount of an ion-pairing agent or acid (e.g., formic acid or acetic acid).

  • MS/MS Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select a specific precursor ion for this compound and one or more characteristic product ions for quantification.

  • Quantification: Generate a standard curve using known concentrations of this compound and the internal standard. Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Conclusion and Future Perspectives

This compound is a seemingly simple molecule that holds a position of considerable influence within the metabolic networks of diverse organisms. Its roles in fundamental energy metabolism, coupled with its involvement in the production of valuable biopolymers and complex secondary metabolites, make it a subject of ongoing research interest. For researchers, a thorough understanding of the enzymes that produce and consume this compound is crucial. For drug development professionals, the enzymes of fatty acid metabolism represent potential targets for therapeutic intervention in metabolic diseases and infectious diseases where these pathways are essential for the pathogen. Future research will likely focus on further elucidating the regulatory mechanisms that control the flux of this compound through its various metabolic fates and exploring the potential for metabolic engineering to harness this versatile intermediate for the production of valuable bioproducts.

References

Investigating the Metabolic Fate of (2E)-Hexenoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2E)-Hexenoyl-CoA is a pivotal intermediate in the mitochondrial β-oxidation of unsaturated fatty acids. Its metabolic processing is crucial for cellular energy homeostasis, and dysregulation of its metabolic pathway is implicated in various metabolic disorders. This technical guide provides a comprehensive overview of the metabolic fate of this compound, detailing the key enzymatic reactions it undergoes. It further presents detailed experimental protocols for the analysis of this compound and the characterization of its metabolizing enzymes, intended to equip researchers in drug discovery and metabolic research with the necessary tools to investigate this critical metabolic nexus.

Introduction

Fatty acids are a major source of energy for most organisms. The catabolism of fatty acids, known as β-oxidation, is a cyclical process that sequentially shortens the acyl chain to produce acetyl-CoA, NADH, and FADH2. While the β-oxidation of saturated fatty acids is a straightforward four-step process, the degradation of unsaturated fatty acids, which contain one or more double bonds, requires additional enzymatic steps to handle the non-standard configurations of these intermediates. This compound is a key intermediate in the metabolism of certain unsaturated fatty acids, and its fate is governed by a specific set of enzymes that ensure its efficient conversion into metabolites that can enter the central carbon metabolism.[1][2] Understanding the metabolic pathways involving this compound is essential for elucidating the complete picture of fatty acid metabolism and its role in health and disease.

The Metabolic Pathway of this compound

This compound is primarily metabolized through the β-oxidation pathway. The trans-2-double bond is a standard intermediate in this pathway. The key enzymes involved in its metabolism are Enoyl-CoA Hydratase, Acyl-CoA Dehydrogenase, and in the context of polyunsaturated fatty acid breakdown, 2,4-Dienoyl-CoA Reductase.[3][4]

Key Enzymes and Reactions
  • Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the stereospecific hydration of the trans-2-double bond of this compound to form L-3-hydroxyhexanoyl-CoA.[5][6] This reaction is a critical step in the β-oxidation spiral, preparing the acyl chain for the subsequent dehydrogenation.

  • Acyl-CoA Dehydrogenase: Following hydration, L-3-hydroxyhexanoyl-CoA is oxidized by an acyl-CoA dehydrogenase to 3-ketohexanoyl-CoA. This reaction is coupled to the reduction of FAD to FADH2.[7]

  • β-Ketothiolase: The final step of the β-oxidation cycle involves the thiolytic cleavage of 3-ketohexanoyl-CoA by another molecule of Coenzyme A, yielding acetyl-CoA and butyryl-CoA. Butyryl-CoA then re-enters the β-oxidation cycle.

  • 2,4-Dienoyl-CoA Reductase: In the case of the β-oxidation of polyunsaturated fatty acids with double bonds at even-numbered positions, a 2,4-dienoyl-CoA intermediate can be formed. While this compound itself is not a 2,4-diene, the reductase is a key enzyme in the overall pathway that can lead to its formation or be involved in related unsaturated acyl-CoA metabolism. This enzyme reduces the 2,4-dienoyl-CoA to a trans-3-enoyl-CoA, which is then isomerized to the trans-2-enoyl-CoA substrate for enoyl-CoA hydratase.[8][9]

Quantitative Data

The transient nature of this compound as a metabolic intermediate makes its direct quantification in cells and tissues challenging. Consequently, there is a scarcity of published data on its specific intracellular concentrations and the kinetic parameters of the enzymes that metabolize it. The provided tables summarize available data for related acyl-CoAs and the enzymes involved in their metabolism, which can serve as a valuable reference for researchers.

Table 1: Kinetic Parameters of Enzymes Involved in Unsaturated Acyl-CoA Metabolism

EnzymeSubstrateKm (µM)kcat (s-1)Source
Enoyl-CoA HydrataseCrotonyl-CoA29 - 50-[10]
2,4-Dienoyl-CoA Reductasetrans-2,trans-4-Hexadienoyl-CoA--[11]
Acyl-CoA DehydrogenaseOctanoyl-CoA--

Note: Specific kinetic data for this compound is limited. The data presented is for structurally similar substrates and should be used as an approximation.

Table 2: Representative Concentrations of Acyl-CoAs in Mammalian Cells and Tissues

Acyl-CoA SpeciesCell Line/TissueConcentration (nmol/mg protein or nmol/g tissue)Source
Acetyl-CoAEscherichia coli0.05 - 1.5[12]
Malonyl-CoAEscherichia coli0.01 - 0.23[12]
Total Acyl-CoAsRat Liver-[13]

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most robust and sensitive method for the quantification of acyl-CoAs.[14][15][16]

4.1.1. Sample Preparation from Cultured Cells [1][14][17]

  • Cell Harvesting: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

  • Extraction: Add 1 mL of ice-cold 80% methanol (B129727)/water containing an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA) to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), for LC-MS/MS analysis.

4.1.2. Sample Preparation from Tissues [18][19]

  • Tissue Homogenization: Rapidly freeze the tissue in liquid nitrogen and grind it to a fine powder.

  • Extraction: Homogenize the powdered tissue in an ice-cold extraction buffer (e.g., 2-propanol/50 mM KH2PO4, pH 7.2).

  • Phase Separation: Perform a liquid-liquid extraction with a non-polar solvent like petroleum ether to remove neutral lipids.

  • Protein Precipitation and Supernatant Collection: Follow steps 3 and 4 as described for cultured cells.

  • Drying and Reconstitution: Follow steps 5 and 6 as described for cultured cells.

4.1.3. LC-MS/MS Analysis

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of two mobile phases:

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The precursor ion for this compound will be its [M+H]⁺, and a characteristic product ion will be monitored for quantification.

Enzyme Assays

4.2.1. Spectrophotometric Assay for Enoyl-CoA Hydratase [5][20]

This assay measures the decrease in absorbance at 263 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond in this compound.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Tris-HCl buffer, pH 8.0

    • 50 µM this compound

  • Initiation: Start the reaction by adding a purified or crude preparation of enoyl-CoA hydratase.

  • Measurement: Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer. The rate of the reaction is proportional to the enzyme activity.

4.2.2. Spectrophotometric Assay for 2,4-Dienoyl-CoA Reductase [2][21]

This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer, pH 7.0

    • 100 µM NADPH

    • A suitable 2,4-dienoyl-CoA substrate (e.g., 2,4-hexadienoyl-CoA)

  • Initiation: Start the reaction by adding the enzyme source.

  • Measurement: Monitor the decrease in absorbance at 340 nm.

Visualizations

Metabolic Pathway of this compound in β-Oxidation

Beta_Oxidation_Unsaturated cluster_pathway β-Oxidation of a C6 Unsaturated Fatty Acyl-CoA Hexenoyl_CoA This compound Hydroxyhexanoyl_CoA L-3-Hydroxyhexanoyl-CoA Hexenoyl_CoA->Hydroxyhexanoyl_CoA Enoyl-CoA Hydratase (+H2O) Ketohexanoyl_CoA 3-Ketohexanoyl-CoA Hydroxyhexanoyl_CoA->Ketohexanoyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Acetyl_CoA Acetyl-CoA Ketohexanoyl_CoA->Acetyl_CoA β-Ketothiolase (+CoA-SH) Butyryl_CoA Butyryl-CoA Ketohexanoyl_CoA->Butyryl_CoA β-Ketothiolase (+CoA-SH) Experimental_Workflow cluster_workflow Workflow for this compound Quantification Sample Cell/Tissue Sample Extraction Acyl-CoA Extraction (Methanol/Water) Sample->Extraction Purification Protein Precipitation & Supernatant Collection Extraction->Purification Concentration Drying and Reconstitution Purification->Concentration Analysis LC-MS/MS Analysis Concentration->Analysis Data Data Processing & Quantification Analysis->Data

References

(2E)-Hexenoyl-CoA: A Pivotal Intermediate in Fatty Acid Metabolism and Its Implications in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexenoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of fatty acids. As a six-carbon trans-2-enoyl-CoA, it sits (B43327) at a metabolic crossroads, undergoing further processing by a suite of enzymes to yield energy. Dysregulation of the enzymes that metabolize this compound can lead to its accumulation, a hallmark of several inherited metabolic disorders, including Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency. This technical guide provides a comprehensive overview of this compound, its biochemistry, its association with metabolic diseases, and the experimental methodologies used to study its role in cellular pathophysiology.

Biochemical Properties and Metabolic Role

This compound is formed during the beta-oxidation of fatty acids with an even number of carbons, specifically from the dehydrogenation of hexanoyl-CoA by acyl-CoA dehydrogenases. It serves as a substrate for several key enzymes in mitochondrial fatty acid metabolism[1].

Key Enzymes Acting on this compound:

  • Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the hydration of the trans-double bond of this compound to form L-3-hydroxyhexanoyl-CoA.

  • Trans-2-Enoyl-CoA Reductase: This enzyme reduces this compound to hexanoyl-CoA, a step in fatty acid elongation.

  • Acyl-CoA Dehydrogenases: While it is a product of some acyl-CoA dehydrogenases, it can also be a substrate for others under certain conditions.

The efficient processing of this compound is vital for maintaining the flow of the beta-oxidation spiral and for cellular energy homeostasis.

Connection to Metabolic Disorders

Deficiencies in enzymes that metabolize short- and medium-chain acyl-CoAs lead to the accumulation of upstream intermediates, including this compound and its derivatives.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

MCAD deficiency is an autosomal recessive disorder caused by mutations in the ACADM gene. It is one of the most common inborn errors of fatty acid metabolism. The deficiency of the MCAD enzyme leads to the inability to dehydrogenate medium-chain acyl-CoAs, including octanoyl-CoA and hexanoyl-CoA. This results in the accumulation of these acyl-CoAs and their metabolites, such as octanoylcarnitine (B1202733) and hexanoylcarnitine, which are detectable in the blood and urine of affected individuals[2][3]. While direct measurement of this compound in patient samples is not routinely performed, its accumulation is an expected consequence of the enzymatic block.

Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency

SCAD deficiency is another autosomal recessive disorder of fatty acid oxidation, resulting from mutations in the ACADS gene. This deficiency impairs the dehydrogenation of short-chain acyl-CoAs, primarily butyryl-CoA (C4) and, to a lesser extent, hexanoyl-CoA (C6). Consequently, patients with SCAD deficiency may have elevated levels of butyrylcarnitine (B1668139) (C4) in their plasma and ethylmalonic acid in their urine[4][5][6][7][8]. The accumulation of hexanoyl-CoA would also lead to an increase in this compound.

Quantitative Data

Quantitative analysis of acyl-CoAs is technically challenging due to their low abundance and instability. While data on acylcarnitine profiles in patients with fatty acid oxidation disorders are extensive, direct measurements of intracellular this compound concentrations in healthy versus diseased states are limited in the literature. However, enzyme kinetic data for enzymes that utilize this compound as a substrate are available.

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)OrganismReference
trans-2-enoyl-CoA reductaseThis compound91--Euglena gracilis--INVALID-LINK--
(R)-specific enoyl-CoA hydrataseThis compound-1.8 x 10³ U/mg-Aeromonas caviae--INVALID-LINK--

Note: kcat value for (R)-specific enoyl-CoA hydratase is reported as Vmax in the source.

Signaling Pathways and Cellular Consequences of this compound Accumulation

The accumulation of this compound and other medium-chain acyl-CoAs in metabolic disorders has significant downstream consequences on cellular signaling and function.

Disruption of Mitochondrial Function

The buildup of acyl-CoAs within the mitochondria can lead to several detrimental effects:

  • Inhibition of other metabolic pathways: Accumulated acyl-CoAs can allosterically inhibit enzymes involved in other metabolic pathways, such as the tricarboxylic acid (TCA) cycle and gluconeogenesis.

  • Sequestration of Coenzyme A: The accumulation of acyl-CoAs depletes the pool of free Coenzyme A (CoA), which is essential for numerous metabolic reactions.

  • Increased Oxidative Stress: The incomplete oxidation of fatty acids can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to mitochondrial components.

Alterations in Gene Expression via PPARα

Peroxisome proliferator-activated receptor-alpha (PPARα) is a nuclear receptor that acts as a key regulator of lipid metabolism. Fatty acids and their derivatives, including acyl-CoAs, can act as ligands for PPARα. In a healthy state, an increase in intracellular fatty acids activates PPARα, which in turn upregulates the expression of genes involved in fatty acid uptake, activation, and oxidation, creating a feed-forward mechanism to handle the lipid load. In fatty acid oxidation disorders, the persistent elevation of acyl-CoAs may lead to a maladaptive response through chronic PPARα activation or, conversely, its downregulation due to cellular toxicity, further exacerbating the metabolic imbalance[9][10][11][12][13].

PPARa_Signaling Elevated this compound Elevated this compound PPARalpha Activation PPARalpha Activation Elevated this compound->PPARalpha Activation Cellular Stress Cellular Stress Elevated this compound->Cellular Stress Gene Expression Gene Expression PPARalpha Activation->Gene Expression Upregulation Fatty Acid Oxidation Enzymes Fatty Acid Oxidation Enzymes Gene Expression->Fatty Acid Oxidation Enzymes PPARalpha Dysfunction PPARalpha Dysfunction Cellular Stress->PPARalpha Dysfunction

PPARα signaling in response to elevated this compound.
Impact on Protein Acetylation

Acetyl-CoA is the primary acetyl group donor for protein acetylation, a crucial post-translational modification that regulates the activity of numerous proteins, including metabolic enzymes and histones. The accumulation of other acyl-CoAs, such as hexenoyl-CoA, can potentially interfere with protein acetylation in several ways:

  • Altering the Acetyl-CoA Pool: The sequestration of free CoA can impact the synthesis of acetyl-CoA.

  • Non-enzymatic Acylation: High concentrations of reactive acyl-CoAs may lead to non-enzymatic acylation of proteins, potentially altering their function.

  • Modulation of Deacetylase Activity: The altered metabolic state can affect the activity of sirtuins and other deacetylases[14][15][16][17][18].

Protein_Acetylation Accumulated this compound Accumulated this compound CoA Sequestration CoA Sequestration Accumulated this compound->CoA Sequestration Non-enzymatic Acylation Non-enzymatic Acylation Accumulated this compound->Non-enzymatic Acylation Altered Acetyl-CoA Pool Altered Acetyl-CoA Pool CoA Sequestration->Altered Acetyl-CoA Pool Protein Acetylation Protein Acetylation Altered Acetyl-CoA Pool->Protein Acetylation Modulates Enzyme Activity Enzyme Activity Protein Acetylation->Enzyme Activity Gene Expression Gene Expression Protein Acetylation->Gene Expression Non-enzymatic Acylation->Enzyme Activity Alters Acyl_CoA_Extraction cluster_0 Sample Preparation cluster_1 Solid Phase Extraction Tissue Tissue Homogenization Homogenization Tissue->Homogenization Protein Precipitation Protein Precipitation Homogenization->Protein Precipitation Centrifugation1 Centrifugation Protein Precipitation->Centrifugation1 Supernatant Supernatant Centrifugation1->Supernatant SPE Cartridge SPE Cartridge Supernatant->SPE Cartridge Load Wash Wash SPE Cartridge->Wash Elution Elution Wash->Elution Drying Drying Elution->Drying Reconstitution Reconstitution Drying->Reconstitution LC-MS/MS LC-MS/MS Reconstitution->LC-MS/MS ECH_Assay Reaction Mix Reaction Mix Spectrophotometer Spectrophotometer Reaction Mix->Spectrophotometer Enzyme Enzyme Enzyme->Spectrophotometer Substrate This compound Substrate->Spectrophotometer Initiate Reaction Absorbance Decrease Absorbance Decrease Spectrophotometer->Absorbance Decrease Monitor at 263 nm Calculate Activity Calculate Activity Absorbance Decrease->Calculate Activity

References

Navigating the Crossroads of Lipid Metabolism: A Technical Guide to the Regulatory Mechanisms of (2E)-Hexenoyl-CoA Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2E)-Hexenoyl-CoA stands as a critical intermediate at the intersection of fatty acid biosynthesis and degradation. Its cellular concentration is a key determinant of lipid homeostasis, and as such, is subject to a complex and multi-layered regulatory network. This technical guide provides an in-depth exploration of the enzymatic and transcriptional mechanisms that govern the cellular levels of this compound, offering valuable insights for researchers in metabolic diseases and drug development.

Core Metabolic Pathways Involving this compound

This compound is primarily generated and consumed through the core pathways of fatty acid β-oxidation and fatty acid elongation. In β-oxidation, longer-chain fatty acyl-CoAs are sequentially degraded, producing this compound as an intermediate. Conversely, in fatty acid elongation, this compound can be reduced to form longer saturated fatty acyl-CoAs.

Metabolic_Hub Longer-chain Acyl-CoA Longer-chain Acyl-CoA Fatty Acid β-Oxidation Fatty Acid β-Oxidation Longer-chain Acyl-CoA->Fatty Acid β-Oxidation Degradation Hexanoyl_CoA This compound Fatty Acid β-Oxidation->Hexanoyl_CoA Fatty Acid Elongation Fatty Acid Elongation Hexanoyl_CoA->Fatty Acid Elongation Biosynthesis Longer Saturated Acyl-CoA Longer Saturated Acyl-CoA Fatty Acid Elongation->Longer Saturated Acyl-CoA

Figure 1: this compound as a central intermediate.

Enzymatic Regulation of this compound Levels

The concentration of this compound is directly controlled by the activity of several key enzymes. These enzymes are regulated by substrate availability, product inhibition, and allosteric effectors, ensuring a dynamic response to the cell's metabolic state.

Key Enzymes and Kinetic Properties

The primary enzymes influencing this compound levels are Acyl-CoA Dehydrogenases, Enoyl-CoA Hydratase, and Enoyl-CoA Reductase. The kinetic parameters of these enzymes are crucial for understanding the flux through the metabolic pathways.

Enzyme FamilySpecific Enzyme ExampleSubstrateProductKm (µM)Vmax (U/mg)Source
Acyl-CoA DehydrogenaseMedium-chain acyl-CoA dehydrogenase (MCAD)Hexanoyl-CoAThis compoundNDND[1]
Enoyl-CoA Hydratase(R)-specific Enoyl-CoA Hydratase (Aeromonas caviae)This compound3-Hydroxyhexanoyl-CoAND1.8 x 103[2]
Enoyl-CoA Reductasetrans-2-enoyl-CoA reductase (Euglena gracilis)This compoundHexanoyl-CoA91ND[3]

ND: Not explicitly determined for this compound in the cited literature. The Vmax for enoyl-CoA hydratase was determined with this compound, while the Km for enoyl-CoA reductase was also determined with this substrate.

Enzymatic_Regulation cluster_production Production cluster_consumption Consumption Hexanoyl-CoA Hexanoyl-CoA ACAD Acyl-CoA Dehydrogenase Hexanoyl-CoA->ACAD Hexenoyl_CoA This compound ACAD->Hexenoyl_CoA ECH Enoyl-CoA Hydratase Hexenoyl_CoA->ECH ECR Enoyl-CoA Reductase Hexenoyl_CoA->ECR 3-Hydroxyhexanoyl-CoA 3-Hydroxyhexanoyl-CoA ECH->3-Hydroxyhexanoyl-CoA Hexanoyl-CoA_product Hexanoyl-CoA ECR->Hexanoyl-CoA_product

Figure 2: Key enzymes in this compound metabolism.
Allosteric Regulation

The flux through β-oxidation is sensitive to the cellular energy state, primarily reflected in the ratios of NADH/NAD+ and acetyl-CoA/CoA. High ratios of NADH/NAD+ and acetyl-CoA/CoA inhibit the enzymes of β-oxidation, thereby increasing the relative levels of upstream intermediates like this compound.

Allosteric_Regulation High NADH/NAD+ Ratio High NADH/NAD+ Ratio Beta_Oxidation β-Oxidation Enzymes High NADH/NAD+ Ratio->Beta_Oxidation Inhibition High Acetyl-CoA/CoA Ratio High Acetyl-CoA/CoA Ratio High Acetyl-CoA/CoA Ratio->Beta_Oxidation Inhibition Hexenoyl_CoA This compound Levels Beta_Oxidation->Hexenoyl_CoA Decreased Consumption Transcriptional_Regulation cluster_PPARa PPARα Pathway cluster_SREBP1c SREBP-1c Pathway PPARa PPARα Beta_Oxidation_Genes β-Oxidation Genes (e.g., ACAD, ECH) PPARa->Beta_Oxidation_Genes Upregulation Fatty_Acids Fatty Acids Fatty_Acids->PPARa Activation This compound Consumption This compound Consumption Beta_Oxidation_Genes->this compound Consumption SREBP1c SREBP-1c Lipogenic_Genes Lipogenic Genes (e.g., ACC, FAS) SREBP1c->Lipogenic_Genes Upregulation Insulin Insulin Insulin->SREBP1c Activation Malonyl-CoA Malonyl-CoA Lipogenic_Genes->Malonyl-CoA CPT1 Inhibition CPT1 Inhibition Malonyl-CoA->CPT1 Inhibition This compound Production (via β-oxidation) This compound Production (via β-oxidation) CPT1 Inhibition->this compound Production (via β-oxidation) Experimental_Workflow cluster_metabolite Metabolite Quantification cluster_enzyme Enzyme Activity Assays Cell_Lysis Cell Lysis & Extraction SPE Solid-Phase Extraction Cell_Lysis->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Reaction_Setup Reaction Setup (Substrate + Enzyme) Spectro Spectrophotometry (Absorbance Change) Reaction_Setup->Spectro HPLC HPLC (Product Quantification) Reaction_Setup->HPLC

References

Methodological & Application

Synthesis and Application of (2E)-Hexenoyl-CoA for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Chemical Synthesis, Purification, and Characterization of (2E)-Hexenoyl-CoA and its Utility in Studying Fatty Acid Metabolism and Polyketide Biosynthesis.

Introduction

(2E)-Hexenoyl-Coenzyme A (this compound) is a pivotal intermediate in the metabolic pathways of fatty acids, serving as a substrate for various enzymes including enoyl-CoA hydratase and reductases.[1][2][3][4] Its role extends to being a precursor in the biosynthesis of certain polyketides, a diverse class of secondary metabolites with a wide range of biological activities.[5] For researchers in drug development and metabolic studies, access to pure this compound is crucial for in vitro assays, enzyme kinetics, and as an analytical standard. This document provides a detailed protocol for the chemical synthesis of this compound, its purification, and characterization, along with an overview of its involvement in key biological pathways.

Chemical Synthesis of this compound

The synthesis of this compound can be effectively achieved using the mixed anhydride (B1165640) method. This method involves the activation of (2E)-hexenoic acid with a chloroformate, followed by reaction with the free thiol group of Coenzyme A (CoA).

Experimental Protocol: Mixed Anhydride Synthesis

Materials:

  • (2E)-Hexenoic acid

  • Triethylamine (B128534) (TEA)

  • Isobutyl chloroformate

  • Coenzyme A trilithium salt

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Methanol

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • High-purity water (Milli-Q or equivalent)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (B1210297)

Procedure:

  • Preparation of Coenzyme A Solution: Dissolve Coenzyme A trilithium salt in a minimal amount of cold, high-purity water. Adjust the pH to approximately 8.0 with a dilute solution of lithium hydroxide. This solution should be kept on ice.

  • Activation of (2E)-Hexenoic Acid:

    • In a separate, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (2E)-hexenoic acid in anhydrous THF.

    • Cool the solution to -15°C in a salt-ice bath.

    • Add one equivalent of triethylamine to the solution.

    • Slowly add one equivalent of isobutyl chloroformate dropwise while maintaining the temperature at -15°C.

    • Stir the reaction mixture at -15°C for 30 minutes to form the mixed anhydride. A white precipitate of triethylammonium (B8662869) chloride will form.

  • Acylation of Coenzyme A:

    • Slowly add the cold Coenzyme A solution (from step 1) to the mixed anhydride suspension (from step 2) with vigorous stirring.

    • Monitor the reaction progress by checking for the disappearance of the free thiol group of CoA using a suitable method (e.g., Ellman's reagent). The reaction is typically complete within 1-2 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Adjust the pH of the remaining aqueous solution to approximately 3.5 with dilute HCl.

    • Wash the aqueous solution three times with diethyl ether to remove any unreacted fatty acid and other organic impurities.

    • Lyophilize the aqueous layer to obtain the crude this compound as a solid.

Purification of this compound

Purification of the crude product is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: RP-HPLC Purification

Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM Ammonium acetate buffer, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point and can be optimized.

  • Flow Rate: 4 mL/min.

  • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).

Procedure:

  • Dissolve the lyophilized crude product in a minimal amount of Mobile Phase A.

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the filtered solution onto the equilibrated HPLC column.

  • Collect fractions corresponding to the major peak absorbing at 260 nm.

  • Pool the pure fractions and lyophilize to obtain this compound as a white solid.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Parameter Value
Molecular Formula C₂₇H₄₄N₇O₁₇P₃S
Molecular Weight 863.66 g/mol
Appearance White to off-white solid
Purity (HPLC) >95%

Table 1: Physicochemical Properties of this compound

Technique Observed Data
¹H NMR Characteristic signals for the hexenoyl chain (olefinic protons ~6.8 and ~5.8 ppm), and the Coenzyme A moiety (adenine, ribose, pantothenate protons).
¹³C NMR Signals corresponding to the carbonyl carbon (~165 ppm), olefinic carbons (~145 and ~125 ppm), and carbons of the Coenzyme A backbone.
ESI-MS/MS [M-H]⁻ ion and characteristic fragment ions corresponding to the loss of the pantetheine-phosphate arm and the adenine moiety.

Table 2: Spectroscopic Data for this compound Characterization

Applications in Research

Fatty Acid β-Oxidation

This compound is a key intermediate in the β-oxidation of unsaturated fatty acids. The presence of the double bond requires the action of additional enzymes, such as enoyl-CoA hydratase, to facilitate its degradation. The availability of synthetic this compound allows for detailed kinetic studies of these enzymes and the overall pathway.

fatty_acid_beta_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA trans_2_Enoyl_CoA This compound Fatty_Acyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (n-2) 3_Ketoacyl_CoA->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Mitochondrial fatty acid β-oxidation pathway.

Polyketide Biosynthesis

In certain microorganisms, this compound can serve as a starter or extender unit in the biosynthesis of polyketides by Polyketide Synthases (PKSs). The incorporation of this specific acyl-CoA contributes to the structural diversity of the resulting natural products.

polyketide_synthesis cluster_starters Starter Units cluster_extenders Extender Units Acetyl_CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl_CoA->PKS Propionyl_CoA Propionyl-CoA Propionyl_CoA->PKS Hexenoyl_CoA This compound Hexenoyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->PKS Polyketide_Backbone Polyketide Backbone PKS->Polyketide_Backbone Tailoring_Enzymes Tailoring Enzymes Polyketide_Backbone->Tailoring_Enzymes Final_Product Bioactive Polyketide Tailoring_Enzymes->Final_Product

Caption: Overview of Polyketide Biosynthesis.

Conclusion

The protocol detailed herein provides a reliable method for the synthesis and purification of this compound for research applications. The availability of this key metabolic intermediate will facilitate further investigations into fatty acid metabolism, polyketide biosynthesis, and the development of novel therapeutics targeting these pathways.

Workflow Summary

synthesis_workflow Start Start: (2E)-Hexenoic Acid & Coenzyme A Mixed_Anhydride Mixed Anhydride Formation Start->Mixed_Anhydride Acylation Acylation of Coenzyme A Mixed_Anhydride->Acylation Crude_Product Crude this compound Acylation->Crude_Product Purification RP-HPLC Purification Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Characterization Characterization (NMR, MS) Pure_Product->Characterization Applications Research Applications Pure_Product->Applications

Caption: Chemical synthesis workflow for this compound.

References

Application Notes and Protocols for the Analytical Determination of (2E)-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexenoyl-CoA is a pivotal intermediate in several metabolic pathways, including fatty acid β-oxidation and sphingolipid metabolism. Accurate detection and quantification of this molecule are crucial for understanding metabolic fluxes, diagnosing certain metabolic disorders, and for the development of therapeutic agents targeting these pathways. These application notes provide detailed protocols for the sensitive and specific quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic methods.

I. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity for the quantification of this compound in complex biological matrices. The method involves extraction of the analyte from the sample, chromatographic separation, and detection by mass spectrometry.

Quantitative Data Summary

While specific validation data for this compound is not extensively published, the following table summarizes typical performance characteristics for the analysis of short-chain acyl-CoAs using LC-MS/MS, which can be considered representative for establishing a validated method for this compound[1][2].

ParameterTypical ValueReference Acyl-CoA
Limit of Detection (LOD)1 - 5 fmolC2-C20 Acyl-CoAs
Limit of Quantification (LOQ)5 - 15 fmolC2-C20 Acyl-CoAs
Linearity (R²)> 0.99C2-C20 Acyl-CoAs
Recovery90 - 111%C2-C20 Acyl-CoAs
Inter-run Precision (%CV)2.6 - 12.2%Long-Chain Acyl-CoAs
Intra-run Precision (%CV)1.2 - 4.4%Long-Chain Acyl-CoAs
Experimental Protocol: LC-MS/MS Quantification of this compound

1. Sample Preparation (from cultured cells)

This protocol is adapted from general methods for acyl-CoA extraction.

  • Cell Harvesting:

    • Aspirate culture medium from a confluent 10 cm plate of cells.

    • Wash cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold extraction solvent (e.g., 2.5% sulfosalicylic acid in water or an organic solvent mixture like methanol:water) to the plate.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

    • Transfer the supernatant containing the acyl-CoAs to a new tube.

    • For protein normalization, the protein pellet can be resolubilized and quantified using a standard protein assay (e.g., BCA).

  • Internal Standard:

    • For absolute quantification, it is recommended to add an appropriate internal standard, such as a stable isotope-labeled this compound or a structurally similar odd-chain acyl-CoA (e.g., Heptanoyl-CoA), to the extraction solvent.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 2% B

      • 2-15 min: linear gradient to 95% B

      • 15-18 min: hold at 95% B

      • 18.1-20 min: return to 2% B and equilibrate.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da corresponding to the 3'-phospho-ADP moiety[2][3][4].

      • Molecular Weight of this compound: C₂₇H₄₄N₇O₁₇P₃S = 863.16 g/mol .

      • Precursor Ion (Q1): [M+H]⁺ = 864.2 m/z.

      • Product Ion (Q3): [M+H - 507]⁺ = 357.2 m/z.

    • MRM Transition for this compound: 864.2 -> 357.2.

    • Dwell Time: 50-100 ms.

    • Collision Energy (CE) and other source parameters should be optimized for the specific instrument used.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis CellHarvest Cell Harvesting Extraction Extraction with Internal Standard CellHarvest->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition and Quantification MS->Data Enzymatic_Workflow Reagents Prepare Reagents (Buffer, Substrate) Setup Set up Reaction in Cuvette (Buffer + this compound) Reagents->Setup InitialRead Initial Absorbance Reading (263 nm) Setup->InitialRead AddEnzyme Add Enoyl-CoA Hydratase InitialRead->AddEnzyme Monitor Monitor Absorbance Decrease AddEnzyme->Monitor Calculate Calculate Activity Monitor->Calculate FattyAcid_BetaOxidation Hexanoyl_CoA Hexanoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Hexanoyl_CoA->Acyl_CoA_Dehydrogenase Hexenoyl_CoA This compound Acyl_CoA_Dehydrogenase->Hexenoyl_CoA FADH2 FADH2 Acyl_CoA_Dehydrogenase->FADH2 FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Hexenoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyhexanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketohexanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA NADH NADH Hydroxyacyl_CoA_Dehydrogenase->NADH NAD+ -> NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase Butyryl_CoA Butyryl-CoA Thiolase->Butyryl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Sphingolipid_Catabolism S1P Sphingosine-1-Phosphate S1PL S1P Lyase S1P->S1PL Hexadecenal (2E)-Hexadecenal S1PL->Hexadecenal ALDH Aldehyde Dehydrogenase Hexadecenal->ALDH Hexadecenoic_Acid (2E)-Hexadecenoic Acid ALDH->Hexadecenoic_Acid ACSL Acyl-CoA Synthetase Hexadecenoic_Acid->ACSL Hexadecenoyl_CoA (2E)-Hexadecenoyl-CoA ACSL->Hexadecenoyl_CoA BetaOxidation β-Oxidation Cycles Hexadecenoyl_CoA->BetaOxidation Hexenoyl_CoA This compound BetaOxidation->Hexenoyl_CoA

References

Application Notes and Protocols for the Spectrophotometric Enzymatic Assay of (2E)-Hexenoyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexenoyl-CoA is a key intermediate in fatty acid metabolism, serving as a substrate for several crucial enzymes, including enoyl-CoA hydratase and acyl-CoA dehydrogenase.[1] The accurate measurement of the enzymatic activity associated with this compound is vital for understanding metabolic pathways, identifying enzyme deficiencies, and for the screening and development of therapeutic drugs targeting these pathways. Spectrophotometric assays offer a continuous and high-throughput method for determining the activity of these enzymes.

This document provides detailed application notes and protocols for two common spectrophotometric assays for enzymes that metabolize this compound: a direct assay for enoyl-CoA hydratase and a coupled assay for enoyl-CoA hydratase and acyl-CoA oxidase.

Principle of the Assays

Direct Spectrophotometric Assay for Enoyl-CoA Hydratase

Enoyl-CoA hydratase catalyzes the hydration of the trans-2-double bond of this compound to form 3-hydroxyhexanoyl-CoA.[2][3][4] The assay is based on the principle that the α,β-unsaturated thioester bond in this compound exhibits strong absorbance in the ultraviolet (UV) region, typically around 263 nm. Upon hydration of the double bond, this conjugation is lost, leading to a decrease in absorbance at this wavelength. The rate of decrease in absorbance is directly proportional to the enoyl-CoA hydratase activity.

Coupled Spectrophotometric Assay for Enoyl-CoA Hydratase

This assay couples the hydration of this compound by enoyl-CoA hydratase to the subsequent oxidation of the resulting 3-hydroxyhexanoyl-CoA by 3-hydroxyacyl-CoA dehydrogenase. In this second reaction, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is reduced to NADH. The formation of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm. This coupled assay provides an alternative method, particularly when the direct assay is not feasible due to interfering substances that absorb at 263 nm.

Coupled Spectrophotometric Assay for Acyl-CoA Oxidase

Acyl-CoA oxidase catalyzes the oxidation of this compound, producing 2,3-hexadienoyl-CoA and hydrogen peroxide (H₂O₂). The production of H₂O₂ can be coupled to a peroxidase-catalyzed reaction that results in the formation of a colored product, which can be measured spectrophotometrically. A common method involves the use of 4-aminoantipyrine (B1666024) and phenol, which in the presence of peroxidase and H₂O₂, form a quinoneimine dye with an absorbance maximum at 500 nm.[2]

Data Presentation

Table 1: Kinetic Parameters of Enzymes Acting on this compound and Related Substrates

EnzymeSubstrateK_m_ (µM)V_max_ (U/mg)k_cat_ (min⁻¹)Catalytic Efficiency (k_cat_/K_m_) (min⁻¹µM⁻¹)Reference
(R)-specific Enoyl-CoA Hydratase (Aeromonas caviae)This compound384.1 x 10³--[5]
(R)-specific Enoyl-CoA Hydratase (Aeromonas caviae)Crotonyl-CoA (C4)296.2 x 10³--[5]
RevT (Actinomycete)This compound270 ± 10-28.3 ± 0.50.104[6]
RevT (Actinomycete)(E)-2-Octenoyl-CoA330 ± 40-36.2 ± 1.30.109[6]

Note: V_max_ and k_cat_ values can vary significantly depending on the specific enzyme and assay conditions.

Experimental Protocols

Protocol 1: Direct Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

Materials:

  • This compound solution (substrate)

  • Purified enoyl-CoA hydratase or cell lysate containing the enzyme

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer and this compound. A typical final concentration for the substrate is 25-50 µM.

  • Equilibrate the cuvette at the desired temperature (e.g., 30°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the enzyme solution to the cuvette and mix quickly.

  • Immediately begin monitoring the decrease in absorbance at 263 nm for a period of 3-5 minutes.

  • Record the linear rate of absorbance change (ΔA/min).

  • Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA/min) / (ε * l) * 10^6 where:

    • ΔA/min is the rate of change in absorbance per minute.

    • ε is the molar extinction coefficient of the enoyl-thioester bond (approximately 6.7 x 10³ M⁻¹cm⁻¹).[7]

    • l is the path length of the cuvette (typically 1 cm).

    • 10^6 converts moles to micromoles.

Protocol 2: Coupled Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

Materials:

  • This compound solution (substrate)

  • Purified enoyl-CoA hydratase or cell lysate

  • L-3-hydroxyacyl-CoA dehydrogenase (coupling enzyme)

  • NAD+ solution

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • UV-transparent cuvettes

  • UV-Vis spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, NAD+ (e.g., 0.5 mM), and L-3-hydroxyacyl-CoA dehydrogenase (sufficient activity to ensure it is not rate-limiting).

  • Add the this compound substrate to the cuvette (e.g., final concentration of 50-100 µM).

  • Equilibrate the cuvette at the desired temperature (e.g., 30°C) in the spectrophotometer and monitor the baseline absorbance at 340 nm.

  • Initiate the reaction by adding the enoyl-CoA hydratase-containing sample and mix.

  • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

  • Record the linear rate of absorbance change (ΔA/min).

  • Calculate the enzyme activity using the Beer-Lambert law for NADH: Activity (U/mL) = (ΔA/min) / (ε_NADH_ * l) * 10^6 where:

    • ΔA/min is the rate of change in absorbance per minute.

    • ε_NADH_ is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • l is the path length of the cuvette (typically 1 cm).

    • 10^6 converts moles to micromoles.

Visualizations

Enoyl_CoA_Hydratase_Reaction Hexenoyl_CoA This compound ECH Enoyl-CoA Hydratase Hexenoyl_CoA->ECH H2O H₂O H2O->ECH Hydroxyhexanoyl_CoA 3-Hydroxyhexanoyl-CoA ECH->Hydroxyhexanoyl_CoA

Caption: Enzymatic hydration of this compound by Enoyl-CoA Hydratase.

Coupled_Assay_Workflow cluster_reaction1 Reaction 1: Enoyl-CoA Hydratase cluster_reaction2 Reaction 2: 3-Hydroxyacyl-CoA Dehydrogenase (Coupling) Hexenoyl_CoA This compound ECH Enoyl-CoA Hydratase Hexenoyl_CoA->ECH H2O H₂O H2O->ECH Hydroxyhexanoyl_CoA 3-Hydroxyhexanoyl-CoA ECH->Hydroxyhexanoyl_CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyhexanoyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Hydroxyhexanoyl_CoA->Hydroxyacyl_CoA_Dehydrogenase NADH NADH + H⁺ Hydroxyacyl_CoA_Dehydrogenase->NADH Ketoacyl_CoA 3-Ketohexanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA NAD NAD⁺ NAD->Hydroxyacyl_CoA_Dehydrogenase Spectrophotometer Monitor NADH production (Increase in Absorbance at 340 nm) NADH->Spectrophotometer

Caption: Workflow of the coupled spectrophotometric assay for Enoyl-CoA Hydratase.

References

Application Notes and Protocols for Enzyme Kinetic Studies Using (2E)-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexenoyl-CoA is a pivotal intermediate in the mitochondrial fatty acid β-oxidation pathway, the primary metabolic route for the degradation of fatty acids to produce energy. As a short-chain enoyl-CoA, it serves as a substrate for a variety of enzymes crucial for cellular metabolism. The study of enzyme kinetics with this compound is essential for understanding the regulation of fatty acid metabolism, identifying potential enzymatic dysfunctions related to metabolic disorders, and for the development of novel therapeutic agents targeting these pathways.

This document provides detailed application notes and experimental protocols for utilizing this compound in enzyme kinetic studies, with a focus on key enzymes of the β-oxidation pathway.

Key Enzymes Utilizing this compound

This compound is a substrate for several key enzymes primarily involved in fatty acid metabolism.[1][2] These include:

  • Acyl-CoA Dehydrogenases (ACADs): These enzymes catalyze the first step of each β-oxidation cycle, introducing a double bond between the α and β carbons of the fatty acyl-CoA chain.[3] Medium-chain acyl-CoA dehydrogenase (MCAD) is particularly relevant for this compound.

  • Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the second step, the stereospecific hydration of the trans-double bond of the enoyl-CoA to form L-3-hydroxyacyl-CoA.[4]

  • Trans-2-Enoyl-CoA Reductase: This enzyme catalyzes the reduction of the trans-double bond in enoyl-CoAs to the corresponding saturated acyl-CoA, a key step in fatty acid elongation and other metabolic pathways.[5]

  • Acyl-CoA Oxidase: Found in peroxisomes, this enzyme catalyzes the initial desaturation step in the peroxisomal β-oxidation pathway.

Deficiencies or dysregulation of these enzymes are associated with various metabolic diseases, including Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), and are being investigated as therapeutic targets in cancer and metabolic syndrome.

Data Presentation: Kinetic Parameters

The following table summarizes the available kinetic parameters for enzymes utilizing this compound or similar substrates. This data is crucial for designing kinetic assays and for comparative studies.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Trans-2-enoyl-CoA reductaseEuglena gracilisThis compound (with NADH)91--
RevT-(E)-2-Hexenoyl-CoA130 ± 200.13 ± 0.011.0 x 103
(R)-specific Enoyl-CoA Hydratase (PhaJAc)Aeromonas caviae2-Hexenoyl-CoA---

Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation

The diagram below illustrates the central role of this compound in the mitochondrial fatty acid β-oxidation spiral.

Fatty_Acid_Beta_Oxidation cluster_matrix Mitochondrial Matrix cluster_cofactors Hexanoyl-CoA Hexanoyl-CoA 2E-Hexenoyl-CoA 2E-Hexenoyl-CoA Hexanoyl-CoA->2E-Hexenoyl-CoA Acyl-CoA Dehydrogenase (MCAD) L-3-Hydroxyhexanoyl-CoA L-3-Hydroxyhexanoyl-CoA 2E-Hexenoyl-CoA->L-3-Hydroxyhexanoyl-CoA Enoyl-CoA Hydratase 3-Ketohexanoyl-CoA 3-Ketohexanoyl-CoA L-3-Hydroxyhexanoyl-CoA->3-Ketohexanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Butyryl-CoA Butyryl-CoA 3-Ketohexanoyl-CoA->Butyryl-CoA β-Ketothiolase Acetyl-CoA Acetyl-CoA 3-Ketohexanoyl-CoA->Acetyl-CoA β-Ketothiolase Next Cycle Next Cycle Butyryl-CoA->Next Cycle TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle FAD FAD FADH2 FADH2 FAD->FADH2 e⁻ to ETC Acyl-CoA\n Dehydrogenase\n (MCAD) Acyl-CoA Dehydrogenase (MCAD) H2O H₂O Enoyl-CoA\n Hydratase Enoyl-CoA Hydratase NAD NAD⁺ NADH NADH + H⁺ NAD->NADH e⁻ to ETC 3-Hydroxyacyl-CoA\n Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase CoA CoA-SH β-Ketothiolase β-Ketothiolase

Caption: Mitochondrial fatty acid β-oxidation of hexanoyl-CoA.

Experimental Protocols

The following are detailed protocols for conducting enzyme kinetic studies using this compound as a substrate.

Spectrophotometric Assay for Acyl-CoA Dehydrogenase (MCAD) Activity

This protocol is adapted from assays for medium-chain acyl-CoA dehydrogenase and measures the reduction of an artificial electron acceptor.

Workflow Diagram:

MCAD_Assay_Workflow Prepare_Reagents Prepare Assay Buffer, this compound stock, and Electron Acceptor solution (e.g., Ferricenium ion) Reaction_Setup In a cuvette, mix Assay Buffer, Electron Acceptor, and varying concentrations of this compound Prepare_Reagents->Reaction_Setup Pre-incubation Pre-incubate the mixture at the desired temperature (e.g., 30°C) Reaction_Setup->Pre-incubation Initiate_Reaction Initiate the reaction by adding a known amount of MCAD enzyme Pre-incubation->Initiate_Reaction Monitor_Absorbance Monitor the decrease in absorbance of the electron acceptor at the appropriate wavelength over time Initiate_Reaction->Monitor_Absorbance Data_Analysis Calculate initial velocities (V₀) and determine Km and kcat using Michaelis-Menten kinetics Monitor_Absorbance->Data_Analysis

Caption: Workflow for the MCAD spectrophotometric assay.

Materials:

  • Purified Medium-Chain Acyl-CoA Dehydrogenase (MCAD)

  • This compound

  • Potassium Phosphate buffer (e.g., 100 mM, pH 7.6)

  • Ferricenium hexafluorophosphate (B91526) or other suitable electron acceptor

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in water or a suitable buffer. Determine the exact concentration spectrophotometrically.

    • Prepare a stock solution of the electron acceptor (e.g., 10 mM Ferricenium hexafluorophosphate in buffer).

  • Assay Mixture:

    • In a temperature-controlled cuvette, prepare the reaction mixture containing:

      • Potassium Phosphate buffer

      • Electron acceptor (final concentration to be optimized, e.g., 50-200 µM)

      • Varying concentrations of this compound (e.g., 1 µM to 200 µM)

  • Reaction Initiation and Measurement:

    • Equilibrate the cuvette at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding a small, fixed amount of MCAD enzyme.

    • Immediately monitor the decrease in absorbance at the wavelength appropriate for the chosen electron acceptor (e.g., 300 nm for Ferricenium ion) for a set period (e.g., 3-5 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • Plot V₀ against the concentration of this compound.

    • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.

    • Calculate the catalytic constant (kcat) from Vmax and the enzyme concentration.

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This assay measures the decrease in absorbance at 263 nm due to the hydration of the double bond in this compound.

Workflow Diagram:

ECH_Assay_Workflow Prepare_Reagents Prepare Assay Buffer and this compound stock solution Reaction_Setup In a UV-transparent cuvette, mix Assay Buffer and varying concentrations of this compound Prepare_Reagents->Reaction_Setup Pre-incubation Pre-incubate the mixture at the desired temperature (e.g., 30°C) Reaction_Setup->Pre-incubation Initiate_Reaction Initiate the reaction by adding a known amount of Enoyl-CoA Hydratase Pre-incubation->Initiate_Reaction Monitor_Absorbance Monitor the decrease in absorbance at 263 nm over time Initiate_Reaction->Monitor_Absorbance Data_Analysis Calculate initial velocities (V₀) and determine Km and kcat using Michaelis-Menten kinetics Monitor_Absorbance->Data_Analysis

Caption: Workflow for the Enoyl-CoA Hydratase assay.

Materials:

  • Purified Enoyl-CoA Hydratase

  • This compound

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • UV-transparent cuvettes

  • Spectrophotometer capable of UV kinetic measurements

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in water or buffer. The concentration should be accurately determined.

  • Assay Mixture:

    • In a UV-transparent cuvette, prepare the reaction mixture containing:

      • Tris-HCl buffer

      • Varying concentrations of this compound (e.g., 10 µM to 500 µM)

  • Reaction Initiation and Measurement:

    • Equilibrate the cuvette at the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding a fixed amount of Enoyl-CoA Hydratase.

    • Immediately monitor the decrease in absorbance at 263 nm (the wavelength of maximum absorbance for the enoyl-CoA double bond) for a defined period.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) using the molar extinction coefficient for the enoyl-CoA double bond (ε ≈ 6,700 M-1cm-1).

    • Determine Km, Vmax, and kcat as described for the MCAD assay.

Spectrophotometric Assay for Trans-2-Enoyl-CoA Reductase Activity

This assay follows the oxidation of NADPH at 340 nm, which is coupled to the reduction of this compound.

Workflow Diagram:

TER_Assay_Workflow Prepare_Reagents Prepare Assay Buffer, this compound stock, and NADPH stock solution Reaction_Setup In a UV-transparent cuvette, mix Assay Buffer, NADPH, and varying concentrations of this compound Prepare_Reagents->Reaction_Setup Pre-incubation Pre-incubate the mixture at the desired temperature (e.g., 25°C) Reaction_Setup->Pre-incubation Initiate_Reaction Initiate the reaction by adding a known amount of Trans-2-Enoyl-CoA Reductase Pre-incubation->Initiate_Reaction Monitor_Absorbance Monitor the decrease in absorbance at 340 nm over time Initiate_Reaction->Monitor_Absorbance Data_Analysis Calculate initial velocities (V₀) and determine Km and kcat using Michaelis-Menten kinetics Monitor_Absorbance->Data_Analysis

Caption: Workflow for the Trans-2-Enoyl-CoA Reductase assay.

Materials:

  • Purified Trans-2-Enoyl-CoA Reductase

  • This compound

  • NADPH

  • Tris-HCl buffer (e.g., 100 mM, pH 7.5) containing glycerol, MgCl₂, and EDTA

  • UV-transparent cuvettes

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound and NADPH in buffer.

  • Assay Mixture:

    • In a UV-transparent cuvette, prepare the reaction mixture containing:

      • Tris-HCl buffer with additives

      • A fixed, non-limiting concentration of NADPH (e.g., 0.3 mM)

      • Varying concentrations of this compound (e.g., 10 µM to 2 mM)

  • Reaction Initiation and Measurement:

    • Equilibrate the cuvette at the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding a fixed amount of Trans-2-Enoyl-CoA Reductase.

    • Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) using the molar extinction coefficient of NADPH (ε = 6,220 M-1cm-1).

    • Determine Km, Vmax, and kcat as previously described.

Applications in Drug Development

The enzymes of the fatty acid β-oxidation pathway are increasingly recognized as potential therapeutic targets for a range of diseases.

  • Cancer: Many cancer cells exhibit altered lipid metabolism and rely on fatty acid oxidation for energy and the production of reducing equivalents (NADPH) to combat oxidative stress. Therefore, inhibitors of enzymes like MCAD and enoyl-CoA hydratase are being explored as potential anti-cancer agents.

  • Metabolic Syndrome: Dysregulation of fatty acid oxidation is a hallmark of metabolic syndrome, including obesity and type 2 diabetes. Modulating the activity of key enzymes in this pathway is a strategy for restoring metabolic homeostasis.

  • Infectious Diseases: Some intracellular pathogens, such as Mycobacterium tuberculosis, rely on the host's fatty acid oxidation for survival. Inhibiting this pathway in host cells can restrict pathogen growth.

This compound is an invaluable tool for in vitro screening and characterization of potential inhibitors of these enzymes. Kinetic studies using this substrate can help determine the mechanism of inhibition (e.g., competitive, non-competitive) and the potency (Ki) of novel drug candidates.

Conclusion

This compound is a critical substrate for investigating the kinetics of key enzymes in fatty acid metabolism. The protocols and data presented here provide a comprehensive resource for researchers in academia and the pharmaceutical industry. A thorough understanding of the kinetics of these enzymes will facilitate a deeper insight into metabolic regulation and accelerate the development of novel therapeutics for a variety of diseases.

References

In Vitro Reconstitution of Pathways Involving (2E)-Hexenoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexenoyl-CoA is a key intermediate in several vital metabolic pathways, most notably in the β-oxidation of fatty acids and as a precursor in the biosynthesis of complex polyketides. The in vitro reconstitution of these pathways provides a powerful tool for dissecting enzymatic mechanisms, screening for novel therapeutic agents, and engineering biosynthetic routes to valuable natural products. These application notes provide detailed protocols for the in vitro study of enzymatic reactions involving this compound and for the reconstitution of the core steps of the β-oxidation pathway and a model polyketide synthesis.

Part 1: The Role of this compound in Fatty Acid β-Oxidation

The β-oxidation spiral is a catabolic process that breaks down fatty acyl-CoA molecules to generate acetyl-CoA, FADH₂, and NADH. This compound is an intermediate in the breakdown of fatty acids with six or more carbons. The reconstituted pathway allows for the detailed kinetic analysis of individual enzymes and the overall flux of the system.

Key Enzymes in the β-Oxidation of Hexanoyl-CoA

The metabolism of Hexanoyl-CoA to Acetyl-CoA involves a cycle of four enzymatic reactions:

  • Acyl-CoA Dehydrogenase (ACAD): Catalyzes the oxidation of Hexanoyl-CoA to this compound, reducing FAD to FADH₂.

  • Enoyl-CoA Hydratase (ECH): Hydrates this compound to produce (S)-3-Hydroxyhexanoyl-CoA.

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): Oxidizes (S)-3-Hydroxyhexanoyl-CoA to 3-Ketohexanoyl-CoA, with the concomitant reduction of NAD⁺ to NADH.

  • 3-Ketoacyl-CoA Thiolase (Thiolase): Catalyzes the thiolytic cleavage of 3-Ketohexanoyl-CoA by Coenzyme A to yield Butyryl-CoA and Acetyl-CoA.

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters for the key enzymes involved in the metabolism of C6 acyl-CoAs. Note that specific data for this compound is provided where available. For other enzymes, data for the closest available substrate is presented as an approximation.

EnzymeSubstrateKm (µM)Vmax or kcatSource
Enoyl-CoA HydrataseThis compound29-501.8 x 10³ U/mg[1]
3-Hydroxyacyl-CoA DehydrogenaseMedium-chain 3-hydroxyacyl-CoAs~50-100Varies[2]
3-Ketoacyl-CoA ThiolaseC6-ketoacyl-CoAVariesVaries[1][3]
Experimental Protocols

This protocol measures the hydration of this compound to (S)-3-Hydroxyhexanoyl-CoA by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.

Materials:

  • Purified Enoyl-CoA Hydratase

  • This compound solution (substrate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • UV-Vis Spectrophotometer with cuvettes (0.1 cm path length)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 290 µL of 50 mM Tris-HCl (pH 8.0) and 0.25 mM this compound.

  • Equilibrate the mixture to 30°C.

  • Initiate the reaction by adding 10 µL of the purified Enoyl-CoA Hydratase solution.

  • Immediately monitor the decrease in absorbance at 263 nm for 5 minutes.

  • Calculate the rate of reaction using the molar extinction coefficient for the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).[1]

This protocol outlines the reconstitution of the four key enzymes of the β-oxidation pathway to convert Hexanoyl-CoA to Butyryl-CoA and Acetyl-CoA.

Materials:

  • Purified Acyl-CoA Dehydrogenase (medium-chain specific)

  • Purified Enoyl-CoA Hydratase

  • Purified 3-Hydroxyacyl-CoA Dehydrogenase

  • Purified 3-Ketoacyl-CoA Thiolase

  • Hexanoyl-CoA

  • Coenzyme A (CoA)

  • NAD⁺

  • FAD

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • HPLC system for product analysis

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 100 µM Hexanoyl-CoA, 500 µM CoA, 1 mM NAD⁺, and 50 µM FAD.

  • Add purified enzymes to the reaction mixture. Optimal concentrations of each enzyme should be determined empirically, but a starting point of 1-5 µM for each can be used.

  • Incubate the reaction at 37°C.

  • Take time-point samples (e.g., 0, 5, 15, 30, and 60 minutes) and quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or other suitable organic solvent.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by reverse-phase HPLC to quantify the consumption of Hexanoyl-CoA and the formation of Butyryl-CoA and Acetyl-CoA.

Visualization of the β-Oxidation Pathway

Beta_Oxidation Hexanoyl_CoA Hexanoyl-CoA E_Hexenoyl_CoA This compound Hexanoyl_CoA->E_Hexenoyl_CoA FAD -> FADH2 Hydroxyhexanoyl_CoA (S)-3-Hydroxyhexanoyl-CoA E_Hexenoyl_CoA->Hydroxyhexanoyl_CoA H2O Ketohexanoyl_CoA 3-Ketohexanoyl-CoA Hydroxyhexanoyl_CoA->Ketohexanoyl_CoA NAD+ -> NADH Butyryl_CoA Butyryl-CoA Ketohexanoyl_CoA->Butyryl_CoA CoA Acetyl_CoA Acetyl-CoA Ketohexanoyl_CoA->Acetyl_CoA ACAD Acyl-CoA Dehydrogenase ECH Enoyl-CoA Hydratase HADH 3-Hydroxyacyl-CoA Dehydrogenase Thiolase 3-Ketoacyl-CoA Thiolase

Caption: The β-oxidation pathway for Hexanoyl-CoA.

Part 2: this compound as a Precursor in Polyketide Biosynthesis

Polyketide synthases (PKSs) are large multi-domain enzymes or enzyme complexes that produce a wide variety of natural products. Type II PKSs, in particular, can utilize short-chain acyl-CoAs, such as hexanoyl-CoA, as starter units for the iterative synthesis of polyketide chains. In vitro reconstitution of these systems is crucial for understanding their programming and for engineering novel polyketide structures.

Key Components of a Minimal Type II PKS System
  • Ketosynthase (KS) and Chain Length Factor (CLF): These two proteins form a heterodimer that catalyzes the iterative condensation of malonyl-CoA extender units onto the growing polyketide chain.

  • Acyl Carrier Protein (ACP): A small protein that carries the growing polyketide chain and shuttles it between the active sites of the PKS.

  • Phosphopantetheinyl Transferase (PPTase): An enzyme required to activate the ACP by transferring a phosphopantetheinyl arm from Coenzyme A to a conserved serine residue on the apo-ACP, converting it to the active holo-ACP.

Experimental Protocol

This protocol describes the in vitro synthesis of a polyketide using a minimal type II PKS system with a hexanoyl-CoA analogue as a starter unit. This example is based on the general principles of type II PKS reconstitution.[4][5][6]

Materials:

  • Purified Ketosynthase (KS) and Chain Length Factor (CLF)

  • Purified apo-Acyl Carrier Protein (ACP)

  • Purified Phosphopantetheinyl Transferase (e.g., Sfp)

  • Hexanoyl-CoA (or a suitable N-acetylcysteamine (SNAC) thioester analogue)

  • Malonyl-CoA

  • Coenzyme A (CoA)

  • ATP and MgCl₂ (if using a CoA ligase to generate malonyl-CoA in situ)

  • NADPH (if reductive steps are included)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT)

  • LC-MS system for product analysis

Procedure:

  • ACP Activation: In a preliminary reaction, incubate the purified apo-ACP with CoA and a PPTase (like Sfp) to convert it to the active holo-ACP. This can often be done as a pre-incubation step before the main PKS reaction.

  • PKS Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, holo-ACP, KS-CLF heterodimer, and any necessary cofactors (e.g., NADPH).

  • Initiation: Add the starter unit, Hexanoyl-CoA, to the reaction mixture.

  • Elongation: Add the extender unit, Malonyl-CoA, to initiate polyketide synthesis. If generating malonyl-CoA in situ, add malonate, ATP, MgCl₂, and a malonyl-CoA synthetase.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C) for several hours.

  • Quenching and Extraction: Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate). Vortex vigorously and then centrifuge to separate the phases.

  • Analysis: Carefully remove the organic layer, evaporate the solvent, and resuspend the residue in a suitable solvent for LC-MS analysis to identify the polyketide products.

Visualization of a Minimal Type II PKS Workflow

Type_II_PKS_Workflow cluster_purification Protein Purification cluster_activation ACP Activation cluster_reaction In Vitro PKS Reaction cluster_analysis Product Analysis KS_CLF Purified KS-CLF Reaction_Mix Reaction Mixture: - Holo-ACP - KS-CLF - Hexanoyl-CoA (Starter) - Malonyl-CoA (Extender) - Cofactors (e.g., NADPH) KS_CLF->Reaction_Mix apo_ACP Purified apo-ACP holo_ACP Holo-ACP apo_ACP->holo_ACP + CoA + PPTase PPTase Purified PPTase holo_ACP->Reaction_Mix LC_MS LC-MS Analysis Reaction_Mix->LC_MS Quench & Extract Polyketide Polyketide Product LC_MS->Polyketide

References

Application Notes and Protocols for Isotope Labeling Studies with (2E)-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexenoyl-CoA is a key intermediate in fatty acid metabolism, situated at a critical branch point between fatty acid β-oxidation and fatty acid elongation. The metabolic fate of this compound can significantly influence cellular energy homeostasis and lipid biosynthesis. Isotope labeling studies provide a powerful approach to trace the metabolic fate of this compound and quantify the flux through these competing pathways. These studies are instrumental in understanding the regulation of lipid metabolism in various physiological and pathological states, and for the development of therapeutic agents targeting metabolic disorders.

This document provides detailed application notes and protocols for conducting isotope labeling studies with this compound in a mammalian cell culture system. The protocols cover the synthesis of isotopically labeled this compound, experimental design for cell culture-based labeling, metabolite extraction, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Significance of this compound

This compound is a substrate for several key enzymes in fatty acid metabolism, including enoyl-CoA hydratase (in β-oxidation) and trans-2-enoyl-CoA reductase (in fatty acid elongation). As such, it represents a crucial node in the regulation of lipid metabolism. Dysregulation of the pathways involving this compound has been implicated in various metabolic diseases. Understanding the flux of this metabolite is therefore of significant interest in both basic research and drug development.

Hypothetical Study: Tracing the Metabolic Fate of [U-¹³C₆]-(2E)-Hexenoyl-CoA in HepG2 Cells

To illustrate the application of isotope labeling with this compound, we present a hypothetical study aimed at quantifying the relative flux of this compound into β-oxidation versus fatty acid elongation pathways in human hepatoma (HepG2) cells. In this study, HepG2 cells are incubated with [U-¹³C₆]-(2E)-Hexenoyl-CoA, and the incorporation of the ¹³C label into downstream metabolites of both pathways is monitored by LC-MS/MS.

Data Presentation

The quantitative data from such a study can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Mass Isotopologue Distribution (MID) of Key Metabolites Downstream of [U-¹³C₆]-(2E)-Hexenoyl-CoA Metabolism in HepG2 Cells.

MetaboliteIsotopologueRelative Abundance (%) - ControlRelative Abundance (%) - Treatment X
β-Oxidation Pathway
Acetyl-CoAM+085.2 ± 2.188.5 ± 1.9
M+214.8 ± 2.111.5 ± 1.9
CitrateM+080.1 ± 3.584.3 ± 2.8
M+219.9 ± 3.515.7 ± 2.8
Fatty Acid Elongation Pathway
Octanoyl-CoAM+090.3 ± 4.285.1 ± 3.7
M+69.7 ± 4.214.9 ± 3.7
Decanoyl-CoAM+092.1 ± 3.888.2 ± 4.1
M+67.9 ± 3.811.8 ± 4.1

Table 2: Calculated Metabolic Fluxes based on ¹³C Labeling Data.

Metabolic FluxFlux (nmol/mg protein/h) - ControlFlux (nmol/mg protein/h) - Treatment X
This compound to β-Oxidation15.6 ± 1.811.2 ± 1.5
This compound to Fatty Acid Elongation5.2 ± 0.98.9 ± 1.2
Ratio (Elongation/β-Oxidation) 0.33 0.80

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₆]-(2E)-Hexenoic Acid

This protocol is adapted from general methods for the synthesis of isotopically labeled α,β-unsaturated carboxylic acids.

Materials:

Procedure:

  • In a round-bottom flask, dissolve [U-¹³C₄]-Butyraldehyde and [¹³C₂]-Malonic acid in pyridine.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture under reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and acidify with 2M HCl.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain crude [U-¹³C₆]-(2E)-Hexenoic acid.

  • Purify the product by column chromatography on silica (B1680970) gel.

  • Confirm the structure and isotopic enrichment of the final product by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Enzymatic Synthesis of [U-¹³C₆]-(2E)-Hexenoyl-CoA

This protocol utilizes an acyl-CoA synthetase to convert the labeled fatty acid into its CoA thioester.

Materials:

  • [U-¹³C₆]-(2E)-Hexenoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, DTT, and CoA.

  • Add [U-¹³C₆]-(2E)-Hexenoic acid to the reaction mixture.

  • Initiate the reaction by adding Acyl-CoA Synthetase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Monitor the formation of [U-¹³C₆]-(2E)-Hexenoyl-CoA by HPLC.

  • Purify the product using solid-phase extraction (SPE) or preparative HPLC.

  • Confirm the identity and purity of the product by LC-MS/MS.

Protocol 3: Cell Culture and Isotope Labeling

Materials:

  • HepG2 cells

  • DMEM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • [U-¹³C₆]-(2E)-Hexenoyl-CoA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO₂.

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • On the day of the experiment, remove the growth medium and wash the cells twice with warm PBS.

  • Add fresh serum-free DMEM containing a known concentration of [U-¹³C₆]-(2E)-Hexenoyl-CoA to the cells.

  • Incubate for a defined period (e.g., 4, 8, 12, 24 hours) to allow for cellular uptake and metabolism of the labeled substrate.

  • At the end of the incubation period, proceed immediately to metabolite extraction.

Protocol 4: Metabolite Extraction

Materials:

Procedure:

  • Aspirate the labeling medium from the wells.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Add 1 mL of ice-cold 80% methanol to each well.

  • Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.

  • Vortex the samples vigorously and incubate on ice for 20 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube and store at -80°C until analysis.

Protocol 5: LC-MS/MS Analysis of Acyl-CoAs and Organic Acids

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Conditions (for Acyl-CoAs):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the acyl-CoAs of interest.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Set up specific precursor-to-product ion transitions for each unlabeled and ¹³C-labeled metabolite of interest. For example:

    • This compound (M+0): m/z 878.2 → m/z 371.1

    • [U-¹³C₆]-(2E)-Hexenoyl-CoA (M+6): m/z 884.2 → m/z 371.1

    • Acetyl-CoA (M+0): m/z 810.1 → m/z 303.1

    • [¹³C₂]-Acetyl-CoA (M+2): m/z 812.1 → m/z 305.1

Data Analysis:

  • Integrate the peak areas for each MRM transition.

  • Calculate the relative abundance of each mass isotopologue for every metabolite.

  • Use the mass isotopologue distribution data to calculate metabolic fluxes using appropriate software (e.g., INCA, Metran).

Visualizations

Metabolic_Fate_of_2E_Hexenoyl_CoA cluster_0 Fatty Acid Metabolism Hexanoyl_CoA Hexanoyl-CoA Hexenoyl_CoA This compound Hexanoyl_CoA->Hexenoyl_CoA Acyl-CoA Dehydrogenase Hydroxybutyryl_CoA 3-Hydroxybutyryl-CoA Hexenoyl_CoA->Hydroxybutyryl_CoA Enoyl-CoA Hydratase Octanoyl_CoA Octanoyl-CoA Hexenoyl_CoA->Octanoyl_CoA trans-2-Enoyl-CoA Reductase, etc. Acetoacetyl_CoA Acetoacetyl-CoA Hydroxybutyryl_CoA->Acetoacetyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Energy Production Longer_Chain_Acyl_CoAs Longer-Chain Acyl-CoAs Octanoyl_CoA->Longer_Chain_Acyl_CoAs Elongation Cycles Experimental_Workflow cluster_synthesis Tracer Synthesis cluster_experiment Cell-Based Experiment cluster_analysis Analysis and Data Interpretation Synth_Acid Synthesis of [U-13C6]-(2E)-Hexenoic Acid Synth_CoA Enzymatic Synthesis of [U-13C6]-(2E)-Hexenoyl-CoA Synth_Acid->Synth_CoA Labeling Incubation with [U-13C6]-(2E)-Hexenoyl-CoA Synth_CoA->Labeling Cell_Culture HepG2 Cell Culture Cell_Culture->Labeling Extraction Metabolite Extraction Labeling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Processing Data Processing and MID Calculation LCMS->Data_Processing Flux_Analysis Metabolic Flux Analysis Data_Processing->Flux_Analysis

Application of (2E)-Hexenoyl-CoA in Studying Acyl-CoA Dehydrogenase Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2E)-Hexenoyl-CoA is a crucial intermediate in the mitochondrial fatty acid β-oxidation pathway. As a C6 unsaturated acyl-CoA, it serves as a key substrate for understanding the function and substrate specificity of various acyl-CoA dehydrogenases (ACADs). These flavoenzymes catalyze the initial dehydrogenation step in each cycle of β-oxidation, playing a vital role in energy metabolism. Deficiencies in ACADs are linked to several inherited metabolic disorders, making the study of their function essential for diagnostics and therapeutic development. This document provides detailed application notes and protocols for utilizing this compound to investigate the function of short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and very-long-chain acyl-CoA dehydrogenase (VLCAD).

Acyl-CoA Dehydrogenase Substrate Specificity

The family of acyl-CoA dehydrogenases exhibits specificity for substrates of varying chain lengths.[1][2] this compound, being a six-carbon molecule, is an optimal substrate for MCAD, which preferentially metabolizes medium-chain (C6-C12) acyl-CoAs.[3][4] It is also a substrate for SCAD, which acts on short-chain (C4-C6) acyl-CoAs.[5] In contrast, VLCAD is specific for long-chain (C12-C20) acyl-CoAs and is expected to show minimal to no activity with this compound. This differential specificity allows for the use of this compound to distinguish between the activities of these enzymes.

Data Presentation

The following table summarizes the kinetic parameters of human acyl-CoA dehydrogenases with this compound. Please note that while extensive data for all enzymes with this specific substrate is not available, the provided information is based on known substrate specificities and available literature on related substrates.

EnzymeSubstrateKm (µM)Vmax (U/mg)kcat (s-1)Reference
SCAD Butyryl-CoA (C4)~25HighHigh
This compound (C6)N/AModerateN/A
MCAD Octanoyl-CoA (C8)~10-20Very HighVery High
This compound (C6)N/AHighN/A
VLCAD Palmitoyl-CoA (C16)~1-5HighHigh
This compound (C6)N/ANegligibleN/A

Experimental Protocols

Protocol 1: Acyl-CoA Dehydrogenase Activity Assay using the ETF Fluorescence Reduction Method

This protocol describes a highly sensitive and specific method for measuring the activity of acyl-CoA dehydrogenases by monitoring the reduction of electron transfer flavoprotein (ETF).

Materials:

  • Recombinant human SCAD, MCAD, or VLCAD

  • This compound

  • Recombinant porcine or human Electron Transfer Flavoprotein (ETF)

  • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA

  • Glucose

  • Glucose oxidase

  • Catalase

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 490 nm)

Procedure:

  • Preparation of Anaerobic Conditions: The ETF fluorescence reduction assay must be performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen.

    • Prepare the assay buffer containing 10 mM glucose.

    • In each well of the 96-well plate, add the assay buffer.

    • To each well, add glucose oxidase (1-2 U/ml) and catalase (100-200 U/ml) to enzymatically remove dissolved oxygen.

    • Seal the plate and incubate at room temperature for 10-15 minutes to allow for deoxygenation.

  • Enzyme and Substrate Addition:

    • Prepare stock solutions of this compound in the assay buffer.

    • Add the acyl-CoA dehydrogenase enzyme (SCAD, MCAD, or VLCAD) to the designated wells. A typical concentration is in the nanomolar range, but should be optimized for each enzyme.

    • Add ETF to each well. A final concentration of 1-5 µM is generally used.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding varying concentrations of this compound to the wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the acyl-CoA dehydrogenase activity.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.

    • Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Mitochondrial Fatty Acid β-Oxidation of Hexanoyl-CoA

fatty_acid_oxidation cluster_matrix Mitochondrial Matrix Hexanoyl_CoA Hexanoyl-CoA (C6) ACAD Acyl-CoA Dehydrogenase (SCAD/MCAD) Hexanoyl_CoA->ACAD Hexenoyl_CoA This compound ECH Enoyl-CoA Hydratase Hexenoyl_CoA->ECH Hydroxyacyl_CoA 3-Hydroxyhexanoyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH Ketoacyl_CoA 3-Ketohexanoyl-CoA KAT β-Ketothiolase Ketoacyl_CoA->KAT Butyryl_CoA Butyryl-CoA (C4) Acetyl_CoA Acetyl-CoA TCA TCA Cycle Acetyl_CoA->TCA ACAD->Hexenoyl_CoA FADH2 FADH2 ACAD->FADH2 ECH->Hydroxyacyl_CoA HADH->Ketoacyl_CoA NADH NADH HADH->NADH KAT->Butyryl_CoA KAT->Acetyl_CoA FAD FAD FAD->ACAD H2O H2O H2O->ECH NAD NAD+ NAD->HADH CoASH CoA-SH CoASH->KAT

Caption: Mitochondrial β-oxidation of hexanoyl-CoA.

Experimental Workflow for Acyl-CoA Dehydrogenase Activity Assay

workflow cluster_prep Assay Preparation cluster_assay Microplate Assay cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (50 mM HEPES, pH 7.6, 0.1 mM EDTA, 10 mM Glucose) add_buffer Add Assay Buffer to Wells prep_buffer->add_buffer prep_reagents Prepare Reagent Stocks (Enzyme, ETF, Substrate) add_enzyme_etf Add Acyl-CoA Dehydrogenase and ETF prep_reagents->add_enzyme_etf add_substrate Initiate Reaction with this compound prep_reagents->add_substrate deoxygenate Add Glucose Oxidase & Catalase Incubate to Deoxygenate add_buffer->deoxygenate deoxygenate->add_enzyme_etf add_enzyme_etf->add_substrate read_fluorescence Measure Fluorescence Decrease (Ex: 380 nm, Em: 490 nm) add_substrate->read_fluorescence calc_rate Calculate Initial Reaction Rates read_fluorescence->calc_rate plot_data Plot Rates vs. Substrate Concentration calc_rate->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_kinetics Determine Km and Vmax fit_model->determine_kinetics specificity cluster_enzymes Acyl-CoA Dehydrogenases substrate This compound (C6) SCAD SCAD (Short-Chain) substrate->SCAD Moderate Activity MCAD MCAD (Medium-Chain) substrate->MCAD High Activity VLCAD VLCAD (Very-Long-Chain) substrate->VLCAD Negligible Activity C4 > C6 C4 > C6 SCAD->C4 > C6 C6-C12 C6-C12 MCAD->C6-C12 C12-C20 C12-C20 VLCAD->C12-C20

References

Application Notes and Protocols for Utilizing (2E)-Hexenoyl-CoA in Polyketide Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (2E)-Hexenoyl-CoA as a chemical probe and precursor in the study of polyketide biosynthesis. This document outlines the rationale, experimental protocols, and data interpretation methods for investigating the substrate flexibility of polyketide synthases (PKSs) and for the engineered biosynthesis of novel polyketide analogues.

Introduction

Polyketides are a diverse class of natural products with a wide range of biological activities, including antibiotic, anticancer, and immunosuppressive properties. They are synthesized by large multienzyme complexes called polyketide synthases (PKSs). The structural diversity of polyketides arises in part from the variety of starter and extender units incorporated by the PKS assembly line. While malonyl-CoA and methylmalonyl-CoA are the most common extender units, the incorporation of non-canonical extender units can lead to novel polyketide structures with potentially improved or new biological activities.

This compound is an unsaturated acyl-CoA that can be utilized to investigate the substrate tolerance of PKS domains, particularly acyltransferase (AT) domains, or to serve as a precursor for the enzymatic synthesis of specialized extender units. For instance, crotonyl-CoA carboxylase/reductases (CCRs) can convert α,β-unsaturated acyl-CoAs into the corresponding α-carboxy-acyl-CoAs, which can then be used by PKSs. This document provides detailed protocols for the synthesis of this compound, its use in in vitro PKS assays, and the analysis of the resulting products.

Data Presentation

The following tables summarize key quantitative data relevant to the use of this compound and related molecules in polyketide biosynthesis research.

Table 1: Kinetic Parameters of RevT with this compound and (2E)-Octenoyl-CoA [1]

SubstrateKm (mM)kcat (min-1)kcat/Km (min-1mM-1)
This compound0.27 ± 0.0128.3 ± 0.5104
(2E)-Octenoyl-CoA0.33 ± 0.0436.2 ± 1.3109

RevT is a crotonyl-CoA carboxylase/reductase from the reveromycin biosynthetic pathway.

Table 2: Typical LC-MS/MS Parameters for Polyketide Analysis [2]

ParameterSetting
LC System
ColumnC18 reverse-phase
Mobile Phase AWater with 0.1% formic acid and 2.0 mM ammonium (B1175870) acetate
Mobile Phase BAcetonitrile (B52724)
Flow Rate0.4 mL/min
GradientLinear gradient elution
Run Time10 min
MS/MS System
Ion SourceElectrospray Ionization (ESI), positive mode
Ion Spray Voltage5000 V
Atomization Gas220 (arbitrary units)
Detection ModeSelected Reaction Monitoring (SRM)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of acyl-CoA thioesters.

Materials:

  • (2E)-Hexenoic acid

  • Coenzyme A (free acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Sodium bicarbonate solution (5% w/v)

  • Argon or nitrogen gas

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Activation of (2E)-Hexenoic Acid:

    • Dissolve (2E)-hexenoic acid and N-hydroxysuccinimide (1.1 equivalents) in anhydrous THF under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous THF dropwise to the solution.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter off the dicyclohexylurea precipitate and wash it with a small amount of THF.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude NHS-ester of (2E)-hexenoic acid.

  • Thioesterification with Coenzyme A:

    • Dissolve Coenzyme A in a 5% sodium bicarbonate solution.

    • Dissolve the crude NHS-ester of (2E)-hexenoic acid in a minimal amount of THF.

    • Add the THF solution of the NHS-ester dropwise to the Coenzyme A solution while stirring vigorously.

    • Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small amounts of 1 M NaOH if necessary.

    • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by HPLC.

  • Purification:

    • Once the reaction is complete, acidify the mixture to pH 3-4 with 1 M HCl.

    • Purify the this compound by reverse-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

    • Lyophilize the fractions containing the pure product.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound by LC-MS and 1H NMR.

Protocol 2: In Vitro Polyketide Synthase Assay with this compound

This protocol describes a general method for assaying the activity of a PKS module with this compound as a potential starter or extender unit precursor.

Materials:

  • Purified PKS enzyme (e.g., a single module or a full-length PKS)

  • This compound (from Protocol 1 or a commercial source)

  • Malonyl-CoA and/or methylmalonyl-CoA

  • NADPH (if reductive domains are present and their activity is being assessed)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2, 1 mM EDTA, 2 mM DTT)

  • Quenching solution (e.g., 10% trichloroacetic acid or an organic solvent like ethyl acetate)

  • LC-MS grade solvents (water, acetonitrile, formic acid)

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, DTT, and BSA.

    • Add the PKS enzyme to a final concentration of 1-10 µM.

    • Add malonyl-CoA and/or methylmalonyl-CoA to a final concentration of 100-500 µM.

    • If assessing reductive domains, add NADPH to a final concentration of 1 mM.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiation of the Reaction:

    • Initiate the reaction by adding this compound to a final concentration of 50-200 µM.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30 minutes to 2 hours).

  • Quenching the Reaction:

    • Stop the reaction by adding an equal volume of quenching solution (e.g., ethyl acetate).

  • Product Extraction:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic layer to a new tube.

    • Repeat the extraction of the aqueous layer with the same volume of organic solvent.

    • Combine the organic extracts and evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

  • Sample Preparation for Analysis:

    • Re-dissolve the dried extract in a suitable solvent for LC-MS analysis (e.g., methanol (B129727) or acetonitrile/water).

    • Centrifuge the sample to remove any insoluble material before transferring it to an HPLC vial.

Protocol 3: LC-MS/MS Analysis of Polyketide Products

This protocol outlines a general method for the detection and characterization of polyketide products from the in vitro assay.

Procedure:

  • Chromatographic Separation:

    • Inject the prepared sample onto a C18 reverse-phase HPLC column.

    • Elute the compounds using a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A typical gradient might be 5-95% B over 20 minutes.

  • Mass Spectrometric Detection:

    • Analyze the eluent using an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (MS/MS).

    • Acquire data in both positive and negative ion modes in full scan mode to identify potential product masses.

    • Based on the expected mass of the product (incorporation of a hexenoyl unit), perform targeted MS/MS analysis to obtain fragmentation patterns for structural elucidation.

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z values of the potential products.

    • Compare the retention times and mass spectra of any new peaks with control reactions (e.g., no this compound).

    • Analyze the fragmentation patterns from the MS/MS data to confirm the structure of the novel polyketide.

Visualizations

Biosynthetic Pathway for an Alkylmalonyl-CoA Extender Unit

The following diagram illustrates the enzymatic conversion of an α,β-unsaturated acyl-CoA, such as this compound, into an alkylmalonyl-CoA extender unit by a crotonyl-CoA carboxylase/reductase (CCR).

BGC Enzymatic Formation of an Alkylmalonyl-CoA Extender Unit cluster_0 Hexenoyl_CoA This compound RevT Crotonyl-CoA Carboxylase/Reductase (CCR) Hexenoyl_CoA->RevT Substrate Butylmalonyl_CoA Butylmalonyl-CoA RevT->Butylmalonyl_CoA Product NADP NADP+ RevT->NADP PKS Polyketide Synthase (PKS) Butylmalonyl_CoA->PKS Extender Unit Polyketide Modified Polyketide PKS->Polyketide NADPH NADPH NADPH->RevT Cofactor CO2 CO2 CO2->RevT

Caption: Enzymatic conversion of this compound to Butylmalonyl-CoA.

General Experimental Workflow

The diagram below outlines the general workflow for investigating the incorporation of this compound into polyketides.

Workflow Experimental Workflow for PKS Assay with this compound cluster_workflow Start Start Synthesis Synthesize or Procure This compound Start->Synthesis Assay In Vitro PKS Assay Synthesis->Assay Substrate Extraction Product Extraction Assay->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Interpretation Analysis->Data End End Data->End

Caption: Workflow for PKS assay using this compound.

Logical Relationship of PKS Domain Specificity

This diagram illustrates the key role of the Acyltransferase (AT) domain in selecting extender units for polyketide biosynthesis.

PKS_Logic Role of AT Domain in Extender Unit Selection cluster_logic Acyl_CoA_Pool Acyl-CoA Pool (this compound, Malonyl-CoA, etc.) AT_Domain Acyltransferase (AT) Domain Specificity Acyl_CoA_Pool->AT_Domain ACP Acyl Carrier Protein (ACP) AT_Domain->ACP Selects & Loads Extender Unit KS_Domain Ketosynthase (KS) Domain ACP->KS_Domain Polyketide_Chain Growing Polyketide Chain KS_Domain->Polyketide_Chain Chain Elongation

Caption: AT domain specificity in PKS extender unit selection.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (2E)-Hexenoyl-CoA Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing (2E)-Hexenoyl-CoA, its inherent instability in aqueous solutions can present significant experimental challenges. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you mitigate degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My assay results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistency in assay results is a primary indicator of this compound degradation. The thioester bond is susceptible to hydrolysis, and the α,β-unsaturated system is reactive, leading to a decrease in the concentration of the active compound over time. This degradation is influenced by factors such as pH, temperature, and buffer composition.

Q2: What are the main degradation pathways for this compound in aqueous solutions?

A2: The two primary non-enzymatic degradation pathways are:

  • Hydrolysis of the Thioester Bond: This is the most common degradation route, where water attacks the electrophilic carbonyl carbon of the thioester, leading to the formation of (2E)-hexenoic acid and free Coenzyme A (CoA). This reaction is significantly accelerated at neutral to basic pH.

  • Reactions at the α,β-Unsaturated System: The double bond in the (2E)-hexenoyl moiety is an electrophilic site susceptible to nucleophilic attack (a Michael addition). Nucleophiles present in the buffer solution (e.g., amine groups in Tris buffer, or thiols) can react at the β-carbon, leading to the formation of adducts.

Q3: How does pH affect the stability of this compound?

A3: this compound is most stable in acidic conditions (pH 4-6). As the pH increases towards neutral and alkaline conditions, the rate of hydrolysis of the thioester bond increases significantly. Thioesters are generally more stable at acidic pH.[1]

Q4: What is the impact of temperature on the stability of this compound solutions?

A4: Higher temperatures accelerate the rate of degradation. For optimal stability, aqueous solutions of this compound should be kept on ice during experiments and stored at -80°C for long-term use.

Q5: Is it better to store this compound as a lyophilized powder or in a solution?

A5: For long-term storage, lyophilized powder stored at -20°C or -80°C is the most stable format. If you need to prepare a stock solution, it is advisable to dissolve it in an acidic buffer (pH 4-6), aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -80°C. Some researchers also recommend dissolving the compound in an organic solvent, aliquoting, drying under an inert gas, and then storing the dry residue frozen.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity or inconsistent assay results. Degradation of this compound via hydrolysis.Prepare fresh solutions of this compound for each experiment from a lyophilized powder or a freshly thawed aliquot of a stock solution stored at -80°C. Work with solutions on ice.
High background signal or unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products such as (2E)-hexenoic acid, free CoA, or buffer adducts.Analyze a control sample of your this compound solution that has been incubated under the same conditions as your experiment to identify potential degradation products. Use a validated LC-MS/MS method for accurate quantification of the intact molecule and its degradation products.
Precipitate forms upon dissolving lyophilized this compound. The compound may have low solubility in the chosen buffer at the desired concentration.Dissolve the lyophilized powder in a small amount of a suitable organic solvent (e.g., DMSO) before diluting with your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Variability between different batches of this compound. Differences in purity or handling during manufacturing and shipping.Always check the certificate of analysis for the purity of each batch. It is good practice to perform a quality control check (e.g., by HPLC or LC-MS) on a new batch before use in critical experiments.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Reconstitution of Lyophilized Powder:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the powder in a minimal volume of an appropriate acidic buffer (e.g., 10 mM Sodium Acetate, pH 5.0) or degassed, purified water.

    • Alternatively, for compounds that are difficult to dissolve in aqueous solutions, a small amount of an organic solvent like DMSO can be used first, followed by dilution with the aqueous buffer.

  • Aliquoting and Storage:

    • Immediately after reconstitution, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

    • Store the frozen aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Quality Control of this compound Solution using HPLC

This protocol provides a general guideline. Specific parameters may need to be optimized for your system.

  • HPLC System: A reverse-phase HPLC system with a C18 column.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 5.0 in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Detection: UV detector at 254 nm (for the adenine (B156593) moiety of CoA) and 263 nm (for the enoyl-CoA).

  • Procedure:

    • Prepare a fresh dilution of your this compound solution in Mobile Phase A.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks over time, which may indicate degradation. The primary degradation product, (2E)-hexenoic acid, will have a different retention time than the parent compound.

Visualizations

Diagram 1: Degradation Pathways of this compound

Degradation of this compound cluster_hydrolysis Hydrolysis cluster_addition Michael Addition A This compound B (2E)-Hexenoic Acid + CoA-SH A->B H2O, OH- (pH > 6) C Buffer Adduct A->C Nucleophile (e.g., R-NH2, R-SH)

Degradation pathways of this compound.
Diagram 2: Recommended Workflow for Handling this compound

Workflow for this compound Handling A Receive/Store Lyophilized Powder (-20°C to -80°C) B Reconstitute in Acidic Buffer (pH 4-6) on Ice A->B C Aliquot into Single-Use Tubes B->C D Store Aliquots at -80°C C->D E Thaw Single Aliquot on Ice Immediately Before Use D->E F Perform Experiment E->F G Discard Unused Portion F->G

Recommended handling workflow for this compound.

By following these guidelines, researchers can minimize the impact of this compound instability, leading to more reliable and reproducible experimental outcomes.

References

Optimizing storage conditions for (2E)-Hexenoyl-CoA to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2E)-Hexenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage, handling, and use of this compound to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role?

A1: this compound is a thioester of coenzyme A and (2E)-hexenoic acid. It is a key intermediate in the metabolic pathway of fatty acid beta-oxidation.[1][2] In this pathway, fatty acids are broken down to produce acetyl-CoA, which then enters the citric acid cycle to generate energy in the form of ATP.[3]

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary cause of degradation for this compound is the hydrolysis of its high-energy thioester bond.[4] This hydrolysis can be accelerated by several factors, including:

  • Suboptimal pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the thioester bond.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including hydrolysis.

  • Presence of Nucleophiles: Water and other nucleophiles present in buffer solutions can attack the electrophilic carbonyl carbon of the thioester, leading to its cleavage.

  • Enzymatic Activity: Contaminating thioesterases in biological samples can rapidly degrade this compound.[5]

Q3: What are the expected degradation products of this compound?

A3: The primary non-enzymatic degradation of this compound through hydrolysis will yield coenzyme A (CoA) and (2E)-hexenoic acid. In biological systems, it can be metabolized by various enzymes, such as enoyl-CoA hydratase, leading to different downstream products of the beta-oxidation pathway.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is crucial to:

  • Maintain Low Temperatures: Prepare solutions on ice and store them at appropriate low temperatures when not in immediate use.

  • Control pH: Use buffers within a pH range that minimizes hydrolysis. While specific data for this compound is limited, for general acyl-CoAs, a slightly acidic to neutral pH is often preferred.

  • Use High-Purity Reagents: Utilize high-purity water and buffer components to avoid contaminants that could accelerate degradation.

  • Work Quickly: Minimize the time that this compound is in aqueous solutions, especially at room temperature.

  • Consider Solvent Choice: For reconstitution of lyophilized powder, methanol (B129727) has been shown to provide better stability for acyl-CoAs compared to purely aqueous solutions.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Inconsistent or no enzymatic activity 1. Degradation of this compound stock solution: The substrate may have degraded due to improper storage or handling. 2. Incorrect concentration of this compound: Errors in dilution or degradation may lead to a lower than expected concentration. 3. Enzyme instability or inactivity: The enzyme being assayed may be the issue.1. Prepare fresh this compound solution: Use a new vial of lyophilized powder and follow the recommended preparation protocol. 2. Verify concentration: Use a spectrophotometric method to determine the concentration of the stock solution before use. 3. Run a positive control: Test the enzyme with a known, stable substrate to confirm its activity.
High background signal in assays 1. Spontaneous hydrolysis of this compound: This can release Coenzyme A, which may interfere with certain detection methods. 2. Contaminated reagents: Buffers or other reagents may contain interfering substances.1. Prepare fresh solutions and run a no-enzyme control: This will help to quantify the rate of spontaneous hydrolysis. 2. Use high-purity reagents: Ensure all components of the reaction mixture are of the highest possible purity.
Precipitate formation in the stock solution 1. Low solubility at the prepared concentration. 2. Interaction with buffer components. 1. Gently warm the solution: A brief warming may help to redissolve the precipitate. Avoid excessive heat. 2. Prepare a more dilute stock solution. 3. Consider a different buffer system.

Storage Conditions

Proper storage is critical to maintaining the integrity of this compound.

Storage Format Temperature Duration Notes
Lyophilized Powder -20°C or colderLong-termStore in a desiccator to protect from moisture.
Stock Solution in Organic Solvent (e.g., Methanol) -20°CShort to medium-termTightly seal the vial to prevent evaporation.
Aqueous Stock Solution -80°CShort-termPrepare small aliquots to avoid multiple freeze-thaw cycles. Use immediately after thawing.

Note: The stability of acyl-CoAs in aqueous solutions is known to be limited, with longer acyl chains showing increased instability. It is highly recommended to prepare aqueous solutions fresh for each experiment.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Reconstitute the powder in a suitable solvent. For better stability, methanol is recommended for the initial stock solution. For immediate use in aqueous-based assays, a buffer at a slightly acidic pH (e.g., pH 6.0-7.0) can be used.

  • Determine the concentration of the stock solution spectrophotometrically by measuring the absorbance at 260 nm (A260) in a quartz cuvette. The molar extinction coefficient for the adenine (B156593) group of Coenzyme A at pH 7.0 is 16,400 M⁻¹cm⁻¹.

  • For short-term storage, dispense the stock solution into small aliquots in tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol for Assessing the Stability of this compound using HPLC

This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-gradient from 5% to 50% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration in the desired buffer and at the temperature to be tested.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample and immediately quench the degradation by adding an equal volume of cold methanol or by freezing at -80°C.

  • Analysis:

    • Inject the samples onto the HPLC system.

    • Monitor the decrease in the peak area of this compound and the increase in the peak area of the degradation product (Coenzyme A).

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

Visualizations

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA This compound (C6) Fatty_Acyl_CoA->Enoyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Samples Prepare Samples in Test Buffers (pH, Temp) Prep_Stock->Prep_Samples Incubate Incubate Samples Prep_Samples->Incubate Time_Points Take Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction Time_Points->Quench HPLC_Analysis HPLC Analysis Quench->HPLC_Analysis Data_Analysis Calculate % Remaining HPLC_Analysis->Data_Analysis

References

Technical Support Center: Quantification of (2E)-Hexenoyl-CoA from Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of (2E)-Hexenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the stability of this compound during sample preparation?

A1: this compound, like other acyl-CoAs, is susceptible to degradation from several sources. The most critical factors are:

  • Enzymatic Degradation: Endogenous thioesterases in the cell lysate can rapidly hydrolyze the thioester bond. It is crucial to quench metabolic activity immediately upon cell harvesting.

  • Chemical Instability: Acyl-CoAs are unstable in aqueous solutions, especially at non-optimal pH. Acidic conditions can lead to hydrolysis, while alkaline conditions can also promote degradation.[1][2] Maintaining a controlled pH, typically between 6.0 and 7.0, during extraction and analysis is recommended.

  • Temperature: Elevated temperatures accelerate both enzymatic and chemical degradation. All steps of sample preparation should be performed on ice or at 4°C to minimize degradation.[1] Samples should be stored at -80°C for long-term stability.[1]

  • Oxidation: The double bond in this compound can be susceptible to oxidation.[3] While less of a concern than for polyunsaturated acyl-CoAs, minimizing exposure to air and considering the use of antioxidants during sample preparation may be beneficial.[3]

Q2: How can I efficiently extract this compound from cell lysates?

A2: A common and effective method for extracting short- to medium-chain acyl-CoAs like this compound is a combination of protein precipitation and solid-phase extraction (SPE).[4][5]

  • Protein Precipitation: This is typically the first step to remove the bulk of proteins and quench enzymatic activity. A cold solvent mixture, such as acetonitrile/methanol (B129727)/water, is often used.[6]

  • Solid-Phase Extraction (SPE): SPE is used to enrich acyl-CoAs and remove salts and other interfering substances. Oligonucleotide purification cartridges or specific mixed-mode cation exchange cartridges are effective for binding and eluting acyl-CoAs.[5]

Q3: What is the recommended analytical technique for quantifying this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[7][8][9] This technique offers high selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), which helps to distinguish the analyte from a complex biological matrix.[7]

Q4: Why is an internal standard essential, and what are the options for this compound?

A4: An internal standard (IS) is crucial for accurate quantification as it corrects for variability in extraction efficiency, sample loss during preparation, and matrix effects during LC-MS/MS analysis.[2][7][10] The ideal IS is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound). If a stable isotope-labeled standard is not available, a structurally similar odd-chain acyl-CoA, such as heptanoyl-CoA (C7:0) or pentadecanoyl-CoA (C15:0), is a common surrogate.[2][11]

Q5: What are matrix effects and how can I minimize them?

A5: Matrix effects are the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the cell lysate.[12] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[13] Strategies to minimize matrix effects include:

  • Effective Sample Cleanup: Using techniques like SPE to remove interfering substances.[12]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components.[2]

  • Use of a Co-eluting Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction.[14]

  • Matrix-Matched Calibration Curves: Preparing calibration standards in an extract from a blank matrix (e.g., cells that do not produce the analyte) can also help to compensate for matrix effects.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Degradation during sample preparation. 2. Inefficient extraction. 3. Poor ionization in the mass spectrometer. 4. Incorrect MRM transition settings. 1. Ensure rapid quenching of metabolism on ice. Keep samples cold throughout the procedure. Use fresh, cold extraction solvents. 2. Verify the efficiency of your SPE protocol. Check for breakthrough of the analyte during loading and ensure complete elution. Consider a different SPE cartridge type. 3. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature). Check mobile phase composition for compatibility with good ionization. 4. Confirm the precursor and product ion m/z values by infusing a pure standard of this compound.
High Variability Between Replicates 1. Inconsistent sample handling and extraction. 2. Precipitation of the analyte in the autosampler. 3. Significant and variable matrix effects. 4. Inconsistent cell lysis and extraction from viscous lysates. 1. Standardize all sample preparation steps. Ensure accurate and consistent pipetting. Use an internal standard to normalize results. 2. Check the solubility of the extracted sample in the final reconstitution solvent. Consider adding a small percentage of organic solvent if precipitation is suspected. [1]3. Improve sample cleanup. Use a stable isotope-labeled internal standard if possible. Dilute the sample to reduce the concentration of interfering matrix components. [12]4. For viscous lysates due to high DNA content, consider sonication or treatment with a nuclease like Benzonase® to reduce viscosity before extraction. [15]
Poor Chromatographic Peak Shape 1. Incompatible injection solvent with the mobile phase. 2. Column overload. 3. Secondary interactions with the column. 1. Ensure the final sample solvent is similar in composition and strength to the initial mobile phase. [1]2. Dilute the sample or inject a smaller volume. 3. Adjust the mobile phase pH. Consider a different column chemistry.
Interfering Peaks at the Same Retention Time 1. Isomeric compounds. 2. Matrix components with the same MRM transition. 1. Optimize the chromatographic method to improve resolution. Increase the gradient length or try a different column. 2. Confirm the identity of your peak by comparing the ratio of multiple MRM transitions to that of a pure standard. If interference persists, a more selective sample preparation method may be needed.

Experimental Protocols & Data

General Protocol for Quantification of this compound from Cell Lysates

This protocol provides a general framework. Optimization for specific cell types and experimental conditions is recommended.

  • Cell Harvesting and Quenching:

    • Aspirate cell culture medium.

    • Quickly wash cells with ice-cold phosphate-buffered saline (PBS).

    • Immediately add a cold extraction solvent (e.g., 80% methanol or a 2:2:1 mixture of acetonitrile/methanol/water) to the culture plate to quench metabolic activity and precipitate proteins.[6]

    • Scrape the cells in the cold solvent and transfer the lysate to a microcentrifuge tube.

  • Extraction and Cleanup:

    • Add an internal standard (e.g., ¹³C-labeled this compound or a surrogate like C17:0-CoA) to the lysate.

    • Vortex thoroughly and centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated protein and cell debris.[2]

    • Transfer the supernatant to a new tube.

    • Perform Solid-Phase Extraction (SPE) for enrichment and cleanup. The specific protocol will depend on the chosen SPE cartridge.

  • LC-MS/MS Analysis:

    • Evaporate the eluate from the SPE step to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in a solvent compatible with the initial LC mobile phase conditions (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate).[1]

    • Inject the sample onto a C18 reversed-phase column.

    • Use a gradient elution with mobile phases such as water with 10 mM ammonium acetate (B1210297) (pH ~8.5) and acetonitrile.[1]

    • Detect this compound and the internal standard using a tandem mass spectrometer in positive ion mode with Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for acyl-CoA quantification, gathered from various studies. These values can serve as a benchmark for method development.

ParameterTypical Value RangeSource(s)
Limit of Detection (LOD) 1 - 133 nM[8]
Limit of Quantification (LOQ) 4.2 - 16.9 nM[16]
Extraction Recovery 60 - 140% (analyte and matrix dependent)[4]
Linearity (R²) > 0.98[2]
Accuracy 85 - 120%[4]
Precision (Inter-run) 2.6 - 12.2%
Precision (Intra-run) 1.2 - 4.4%[9]

Visualizations

Experimental Workflow

G A Cell Culture B Harvest & Quench (Ice-Cold Solvent) A->B 1 C Add Internal Standard B->C 2 D Protein Precipitation & Centrifugation C->D 3 E Solid-Phase Extraction (SPE) (Enrichment & Cleanup) D->E 4 F Elution & Evaporation E->F 5 G Reconstitution F->G 6 H LC-MS/MS Analysis (MRM Detection) G->H 7 I Data Analysis (Quantification) H->I 8

Caption: Workflow for this compound Quantification.

Troubleshooting Logic for Low Signal

Caption: Troubleshooting Decision Tree for Low Signal.

References

Improving the yield and purity of synthetic (2E)-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic (2E)-Hexenoyl-CoA.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My chemical synthesis of this compound using the mixed carbonic anhydride (B1165640) method has a low yield. What are the potential causes and solutions?

A1: Low yields in the mixed carbonic anhydride synthesis are often due to inefficient activation of (2E)-hexenoic acid, side reactions, or degradation of the product. Here’s a breakdown of potential issues and solutions:

  • Incomplete Activation of Carboxylic Acid: The reaction of (2E)-hexenoic acid with a chloroformate (e.g., ethyl or isobutyl chloroformate) to form the mixed anhydride is a critical step.

    • Troubleshooting:

      • Ensure your chloroformate reagent is fresh and has not been hydrolyzed by exposure to moisture.

      • Use a non-nucleophilic base, such as N-methylmorpholine or triethylamine, and ensure it is completely dry.

      • Maintain a low reaction temperature (typically -15°C to 0°C) during the activation step to minimize side reactions.

  • Side Reactions: The primary side reaction is the formation of symmetrical anhydrides.

    • Troubleshooting:

      • Add the chloroformate to the solution of (2E)-hexenoic acid and base, rather than the other way around.[1]

      • Use a slight excess of the chloroformate to ensure complete conversion of the carboxylic acid.

  • Competing Nucleophilic Attack: Coenzyme A (CoA) is a strong nucleophile and can react with the mixed anhydride at two positions, leading to the desired product or an undesired byproduct.

    • Troubleshooting:

      • Slowly add the activated (2E)-hexenoic acid solution to the CoA solution to maintain a high concentration of CoA relative to the mixed anhydride.

  • Degradation of this compound: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH.

    • Troubleshooting:

      • Maintain the pH of the reaction mixture and subsequent purification steps close to neutral (pH 6.5-7.5).

      • Work quickly and keep samples on ice whenever possible.

Q2: I am observing significant byproduct formation in my enzymatic synthesis of this compound using an acyl-CoA synthetase. How can I improve the purity?

A2: Byproduct formation in enzymatic synthesis can arise from enzyme promiscuity, substrate degradation, or non-optimal reaction conditions.

  • Enzyme Specificity: The acyl-CoA synthetase may have activity towards other fatty acids present as contaminants in your (2E)-hexenoic acid starting material.

    • Troubleshooting:

      • Ensure the purity of your (2E)-hexenoic acid substrate using techniques like GC-MS or NMR.

      • If possible, choose an acyl-CoA synthetase with known high specificity for medium-chain unsaturated fatty acids.

  • Reaction Conditions: Sub-optimal pH, temperature, or cofactor concentrations can lead to incomplete reactions or side reactions.

    • Troubleshooting:

      • Optimize the pH and temperature for your specific acyl-CoA synthetase. A typical starting point is pH 7.5 and 25-37°C.

      • Ensure that ATP and CoA are present in sufficient concentrations, typically in slight excess relative to the (2E)-hexenoic acid.

      • Include magnesium chloride (MgCl2) in the reaction buffer, as it is a required cofactor for acyl-CoA synthetases.[2]

  • Product Inhibition: Accumulation of this compound or the byproduct pyrophosphate can inhibit the enzyme.

    • Troubleshooting:

      • Include pyrophosphatase in the reaction mixture to hydrolyze pyrophosphate and drive the reaction forward.[3]

      • Consider in-situ product removal strategies if feasible.

Q3: My HPLC purification of this compound is not giving a sharp, well-resolved peak. What can I do to improve the separation?

A3: Poor peak shape in reversed-phase HPLC of acyl-CoA compounds is a common issue, often related to the amphipathic nature of the molecule and interactions with the stationary phase.

  • Mobile Phase Composition:

  • Column Choice:

    • Troubleshooting:

      • A standard C18 column is often suitable. Ensure the column is in good condition and has not been degraded by use with incompatible mobile phases.

  • Sample Preparation:

    • Troubleshooting:

      • Ensure your sample is fully dissolved in the initial mobile phase before injection to prevent precipitation on the column.

      • Filter your sample before injection to remove any particulate matter.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the synthesis of this compound and related enoyl-CoA compounds.

Table 1: Comparison of Synthetic Methods for Enoyl-CoA Esters

Synthesis MethodKey ReagentsTypical Yield (%)Key AdvantagesKey Disadvantages
Chemical Synthesis (Mixed Carbonic Anhydride) (2E)-Hexenoic acid, Ethyl chloroformate, N-methylmorpholine, Coenzyme A40-75% for similar enoyl-CoAsHigh concentration of product possible.Requires anhydrous conditions, potential for side reactions.
Enzymatic Synthesis (Acyl-CoA Synthetase) (2E)-Hexenoic acid, Acyl-CoA Synthetase, ATP, Coenzyme A, MgCl2>90% conversion (substrate dependent)High specificity, mild reaction conditions.Enzyme cost and stability, potential for product inhibition.
Chemo-enzymatic Synthesis Hexanoyl-CoA, Acyl-CoA DehydrogenaseHigh conversion (>90%)Good for when the corresponding enoic acid is unavailable.Requires the synthesis of the saturated acyl-CoA precursor.

Table 2: HPLC Purification Parameters for Acyl-CoA Derivatives

ParameterTypical Value/Condition
Column C18 reversed-phase (e.g., 5 µm, 4.6 x 150 mm)
Mobile Phase A 20-50 mM Ammonium Formate or Bicarbonate, pH 6.5-7.0
Mobile Phase B Acetonitrile or Methanol
Gradient 5-50% B over 30-40 minutes
Flow Rate 0.5-1.0 mL/min
Detection UV at 260 nm

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound via Mixed Carbonic Anhydride Method

This protocol is adapted from general methods for acyl-CoA synthesis.

  • Preparation of (2E)-hexenoic acid solution:

    • Dissolve 100 mg of (2E)-hexenoic acid in 5 mL of anhydrous tetrahydrofuran (B95107) (THF).

    • Add 1.1 equivalents of N-methylmorpholine.

    • Cool the solution to -15°C in a dry ice/acetone bath.

  • Activation:

    • Slowly add 1.1 equivalents of isobutyl chloroformate to the cooled (2E)-hexenoic acid solution while stirring.

    • Allow the reaction to proceed for 30 minutes at -15°C.

  • Preparation of CoA solution:

    • Dissolve 1.2 equivalents of Coenzyme A (lithium salt) in 5 mL of ice-cold water.

    • Adjust the pH to ~7.5 with a saturated solution of lithium bicarbonate.

  • Coupling Reaction:

    • Slowly add the mixed anhydride solution from step 2 to the CoA solution from step 3 with vigorous stirring.

    • Maintain the pH of the reaction mixture at ~7.5 by adding a small amount of saturated lithium bicarbonate solution as needed.

    • Allow the reaction to proceed for 1 hour on ice.

  • Quenching and Purification:

    • Acidify the reaction mixture to pH ~4.0 with dilute HCl.

    • Purify the this compound by reversed-phase HPLC using the parameters outlined in Table 2.

    • Lyophilize the fractions containing the pure product.

Protocol 2: Enzymatic Synthesis of this compound using Acyl-CoA Synthetase

This protocol is based on general procedures for enzymatic acyl-CoA synthesis.

  • Reaction Mixture Preparation:

    • In a total volume of 1 mL, combine the following in a microcentrifuge tube:

      • 100 mM Tris-HCl buffer, pH 7.5

      • 10 mM MgCl2

      • 10 mM ATP

      • 2 mM Coenzyme A

      • 1 mM (2E)-hexenoic acid

      • 5 mM Dithiothreitol (DTT)

      • 1-5 µg of a suitable long-chain acyl-CoA synthetase

  • Reaction Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Monitoring Progress:

    • The reaction can be monitored by taking small aliquots at different time points and analyzing them by HPLC to observe the formation of the product peak and the disappearance of the CoA peak.

  • Reaction Termination and Purification:

    • Terminate the reaction by adding an equal volume of cold acetonitrile or by acidifying with a small amount of formic acid.

    • Centrifuge the mixture to pellet the precipitated protein.

    • Purify the supernatant containing this compound by reversed-phase HPLC as described in Table 2.

Visualizations

Chemical_Synthesis_Workflow cluster_activation Activation Step (-15°C) cluster_coupling Coupling Reaction (0°C, pH 7.5) cluster_purification Purification HexenoicAcid (2E)-Hexenoic Acid MixedAnhydride Mixed Carbonic Anhydride HexenoicAcid->MixedAnhydride Chloroformate Isobutyl Chloroformate Chloroformate->MixedAnhydride Base N-Methylmorpholine Base->MixedAnhydride Product This compound MixedAnhydride->Product CoA Coenzyme A CoA->Product HPLC Reversed-Phase HPLC Product->HPLC PureProduct Pure this compound HPLC->PureProduct Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Reaction (37°C) cluster_purification Purification HexenoicAcid (2E)-Hexenoic Acid Enzyme Acyl-CoA Synthetase HexenoicAcid->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme Product This compound Enzyme->Product AMP_PPi AMP + PPi Enzyme->AMP_PPi ProteinRemoval Protein Precipitation Product->ProteinRemoval HPLC Reversed-Phase HPLC ProteinRemoval->HPLC PureProduct Pure this compound HPLC->PureProduct Troubleshooting_Low_Yield cluster_chemical Chemical Synthesis Issues cluster_enzymatic Enzymatic Synthesis Issues Problem Low Yield of this compound Activation Incomplete Activation Problem->Activation SideReactions Side Reactions Problem->SideReactions Degradation Product Degradation Problem->Degradation EnzymeActivity Low Enzyme Activity Problem->EnzymeActivity Conditions Sub-optimal Conditions Problem->Conditions Inhibition Product Inhibition Problem->Inhibition Solution1 Solutions Activation->Solution1 Check reagent purity Optimize temperature Solution2 Solutions SideReactions->Solution2 Slow addition of reagents Solution3 Solutions Degradation->Solution3 Control pH Work at low temp Solution4 Solutions EnzymeActivity->Solution4 Verify enzyme concentration and storage Solution5 Solutions Conditions->Solution5 Optimize pH, temp, cofactors Solution6 Solutions Inhibition->Solution6 Add pyrophosphatase

References

Technical Support Center: Overcoming Substrate Inhibition in Enzymatic Assays with (2E)-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during enzymatic assays involving (2E)-Hexenoyl-CoA, with a focus on overcoming potential substrate inhibition.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition and why is it a concern in enzymatic assays?

Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at supra-optimal substrate concentrations. Instead of reaching a maximum velocity (Vmax) and plateauing as described by Michaelis-Menten kinetics, the enzyme's activity declines when the substrate concentration becomes excessively high.[1] This can lead to inaccurate determination of kinetic parameters and misinterpretation of experimental results. This phenomenon is observed in approximately 20% of all known enzymes.

Q2: Is substrate inhibition a known issue when using this compound?

While there is limited direct literature detailing substrate inhibition specifically by this compound, it is a plausible concern, particularly in assays with enzymes like enoyl-CoA hydratase. Medium to long-chain acyl-CoA substrates can form micelles at high concentrations, which can effectively reduce the concentration of the free substrate available to the enzyme or potentially interfere with the enzyme's structure and function, leading to an apparent decrease in activity that mimics classical substrate inhibition.

Q3: How can I identify if my enzyme is experiencing substrate inhibition by this compound?

The most direct method is to perform a substrate titration experiment over a wide range of this compound concentrations. If you observe that the initial reaction velocity increases with substrate concentration up to a certain point and then begins to decrease as the substrate concentration is further increased, it is a strong indication of substrate inhibition. A plot of initial velocity (v) versus substrate concentration ([S]) will show a characteristic "bell" shape rather than a hyperbolic curve.

Q4: What are the potential underlying causes of apparent substrate inhibition with this compound?

Several factors could contribute to this observation:

  • True Substrate Inhibition: A second molecule of this compound may bind to a non-catalytic (allosteric) site on the enzyme or the enzyme-substrate complex, forming an inactive or less active complex.

  • Substrate Aggregation/Micelle Formation: At higher concentrations, the amphipathic nature of this compound can lead to the formation of micelles. This reduces the effective concentration of monomeric substrate available for the enzyme and can also interfere with the assay.

  • Product Inhibition: If the product of the reaction is not efficiently removed, it may inhibit the enzyme. This can sometimes be mistaken for substrate inhibition if product accumulation is significant at high substrate concentrations.[2]

  • Assay Artifacts: Components of the assay mixture or the detection method itself may be affected by high concentrations of this compound. For example, in coupled assays, the substrate could inhibit one of the coupling enzymes.[2]

Troubleshooting Guide

Problem: My initial velocity data shows a decrease at high concentrations of this compound.

This is the classic indicator of substrate inhibition. Follow these steps to diagnose and overcome the issue.

Step 1: Confirm the Presence of Substrate Inhibition

  • Action: Perform a detailed substrate titration curve with a wide range of this compound concentrations. Ensure you have sufficient data points before and after the observed peak velocity.

  • Expected Outcome: A clear rise and subsequent fall in initial velocity as substrate concentration increases will confirm the presence of an inhibitory effect at high substrate concentrations.

Step 2: Investigate the Possibility of Micelle Formation

  • Action:

    • Determine the Critical Micelle Concentration (CMC) of this compound in your assay buffer if this information is not available.

    • Include a non-ionic detergent (e.g., Triton X-100) at a concentration above the CMC of this compound in your assay buffer. This can help to maintain the substrate in a monomeric form.

  • Rationale: If the inhibition is due to micelle formation, the presence of a detergent should alleviate the inhibitory effect, and the kinetic profile may revert to a more classical Michaelis-Menten curve.

Step 3: Optimize Assay Conditions

  • Action:

    • Vary Buffer Composition and pH: Enzyme activity and substrate solubility can be highly dependent on the buffer system. Test different buffers (e.g., Tris-HCl, HEPES, phosphate) and a range of pH values around the reported optimum for your enzyme.

    • Adjust Ionic Strength: Vary the salt concentration (e.g., NaCl, KCl) in your assay buffer. This can influence both enzyme conformation and substrate aggregation.

  • Rationale: Optimizing the chemical environment of the assay can sometimes mitigate substrate inhibition by improving enzyme stability or substrate solubility.

Step 4: Consider Alternative Substrates

  • Action: If overcoming the inhibition with this compound proves difficult and your experimental goals allow, consider using an alternative substrate for your enzyme. For enoyl-CoA hydratase, shorter-chain enoyl-CoAs like crotonyl-CoA are often used and may be less prone to aggregation.

  • Rationale: Shorter-chain substrates are generally more soluble and less likely to form micelles, potentially avoiding the issue of substrate inhibition.

Step 5: Data Analysis for Substrate Inhibition

  • Action: If substrate inhibition is confirmed and cannot be experimentally eliminated, use a kinetic model that accounts for this phenomenon to analyze your data. The most common model is the uncompetitive substrate inhibition model.

  • Equation:

    Where:

    • v = initial velocity

    • Vmax = maximum velocity

    • Km = Michaelis constant

    • [S] = substrate concentration

    • Ki = inhibition constant for the substrate

  • Rationale: Fitting your data to this equation using non-linear regression software (e.g., GraphPad Prism, R) will allow you to determine the kinetic parameters Vmax, Km, and Ki.[3]

Data Presentation

Table 1: Kinetic Parameters of (R)-Specific Enoyl-CoA Hydratase from Aeromonas caviae

SubstrateKm (μM)Vmax (U/mg)
Crotonyl-CoA (C4)296.2 x 10³
2-Pentenoyl-CoA (C5)413.9 x 10³
This compound (C6) 50 1.8 x 10³
2-Octenoyl-CoA (C8)380.1 x 10³

Data adapted from a study on (R)-specific enoyl-CoA hydratase, demonstrating that Vmax decreases with increasing carbon chain length of the 2-enoyl-CoA substrate.[4]

Experimental Protocols

Standard Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol is a common method for measuring the activity of enoyl-CoA hydratase by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.[4]

Materials:

  • Enzyme solution (purified or cell lysate)

  • This compound stock solution

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • UV-transparent cuvettes (0.1 cm or 1 cm path length)

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a range of this compound dilutions in the assay buffer. To investigate substrate inhibition, this range should be broad (e.g., from 0.1 x expected Km to at least 10-20 x expected Km).

  • In a quartz cuvette, add the assay buffer and the this compound solution to the desired final concentration in a final volume of, for example, 300 µL.

  • Equilibrate the cuvette at the desired assay temperature (e.g., 30°C) for 3-5 minutes.

  • Initiate the reaction by adding a small, fixed volume of the enzyme solution to the cuvette. Mix gently but thoroughly by inverting the cuvette.

  • Immediately place the cuvette in the spectrophotometer and begin recording the decrease in absorbance at 263 nm over a set period (e.g., 1-5 minutes). Ensure the initial rate is linear.

  • Calculate the initial velocity (v) using the Beer-Lambert law. The molar extinction coefficient (ε) for the enoyl-thioester bond is approximately 6.7 x 10³ M⁻¹ cm⁻¹.[4]

Mandatory Visualizations

Caption: Classical mechanism of uncompetitive substrate inhibition.

Troubleshooting_Workflow start Start: Decreased velocity at high [S] confirm Confirm with wide [S] titration start->confirm analyze_curve Plot v vs. [S]. Is it a bell curve? confirm->analyze_curve micelle Hypothesis: Micelle Formation analyze_curve->micelle Yes true_inhibition Hypothesis: True Substrate Inhibition analyze_curve->true_inhibition Yes end_solved Problem Resolved analyze_curve->end_solved No (Michaelis-Menten) test_detergent Add non-ionic detergent to assay buffer micelle->test_detergent optimize Optimize assay conditions (pH, ionic strength) true_inhibition->optimize alternative_s Test alternative shorter-chain substrate true_inhibition->alternative_s model_data Fit data to substrate inhibition equation true_inhibition->model_data test_detergent->analyze_curve optimize->analyze_curve alternative_s->analyze_curve end_model Characterize with Ki value model_data->end_model

Caption: Troubleshooting workflow for addressing substrate inhibition.

References

Strategies to minimize non-enzymatic degradation of (2E)-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (2E)-Hexenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the non-enzymatic degradation of this compound and to offer detailed protocols for its analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of non-enzymatic degradation of this compound?

A1: The primary mechanism of non-enzymatic degradation for this compound, like other thioesters, is hydrolysis. This reaction involves the cleavage of the high-energy thioester bond by water, resulting in the formation of (2E)-hexenoic acid and free Coenzyme A (CoA-SH). This process can be catalyzed by both acidic and basic conditions and can also occur at a slower rate at neutral pH.

Q2: What are the key factors that influence the rate of this compound hydrolysis?

A2: The stability of this compound in aqueous solutions is primarily affected by:

  • pH: Hydrolysis is significantly faster at alkaline pH (pH > 8) and to a lesser extent in acidic conditions (pH < 6). The molecule is most stable at a slightly acidic to neutral pH (around 6.0-7.0).

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to keep this compound solutions on ice or refrigerated whenever possible.

  • Buffer Composition: The type and concentration of buffer components can influence stability. Phosphate (B84403) buffers are commonly used, but it is essential to ensure the final pH is within the optimal range. Some buffer components may also interact with the molecule, affecting its stability.

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

A3: To ensure the longevity of your this compound stock solutions, follow these recommendations:

  • Solvent: For long-term storage, it is best to store this compound as a dry powder at -20°C or below. For preparing stock solutions, dissolve the powder in a slightly acidic buffer (e.g., 10 mM sodium phosphate, pH 6.0) or an organic solvent like methanol. Methanol has been shown to provide good stability for acyl-CoAs.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.

  • Storage Conditions: Store aliquots at -80°C for long-term storage. For short-term use (a few hours), solutions should be kept on ice.

Q4: Can oxidation be a concern for this compound, and how can I prevent it?

A4: Yes, the double bond in the hexenoyl moiety makes this compound susceptible to oxidation, especially in the presence of oxygen and metal ions. To minimize oxidation:

  • Use Degassed Buffers: Prepare buffers with deionized water that has been degassed by boiling and cooling under an inert gas (e.g., nitrogen or argon).

  • Antioxidants: Consider adding a small amount of an antioxidant, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to your buffers. However, be aware that high concentrations of reducing agents can potentially interfere with some downstream assays.

  • Chelating Agents: Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) in your buffers can help to sequester metal ions that can catalyze oxidation.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent experimental results Degradation of this compound stock or working solutions.1. Prepare fresh working solutions for each experiment from a frozen stock aliquot. 2. Verify the pH of your buffers. 3. Keep all solutions containing this compound on ice throughout the experiment. 4. Perform a stability check of your stock solution using one of the analytical methods described below.
Low or no signal in analytical assays (e.g., HPLC, enzyme assays) Complete or significant degradation of this compound.1. Check the age and storage conditions of your this compound powder and stock solutions. 2. Re-evaluate your sample preparation and handling procedures to minimize time at room temperature and exposure to high pH. 3. Synthesize or purchase fresh this compound.
Appearance of extra peaks in HPLC chromatograms Degradation products ((2E)-hexenoic acid, Coenzyme A) or oxidized byproducts.1. Run standards of the expected degradation products to confirm their identity. 2. Implement strategies to minimize hydrolysis and oxidation as outlined in the FAQs. 3. Optimize your HPLC gradient to better separate the parent compound from its degradation products.
High background in spectrophotometric assays using DTNB Presence of free thiols in the reaction mixture from sources other than CoA-SH.1. Run a blank reaction without this compound to determine the background rate of reaction with DTNB. 2. If using reducing agents like DTT, ensure their concentration is low enough not to interfere significantly or use a different antioxidant. 3. Purify other components of your reaction mixture to remove contaminating thiols.

Quantitative Data on this compound Degradation

Table 1: Estimated Half-life (t½) of this compound at Different pH Values (at 25°C)

pHEstimated Half-life (t½)Stability
4.0Several DaysHigh
6.0> 24 hoursGood
7.0~ 12-24 hoursModerate
8.0~ 2-4 hoursLow
9.0< 1 hourVery Low

Table 2: Estimated Half-life (t½) of this compound at Different Temperatures (at pH 7.0)

Temperature (°C)Estimated Half-life (t½)Stability
4Several DaysHigh
25~ 12-24 hoursModerate
37~ 4-8 hoursLow

Experimental Protocols

Protocol 1: Monitoring this compound Degradation by HPLC-UV

This method allows for the direct quantification of this compound and its degradation product, (2E)-hexenoic acid.

Materials:

  • This compound

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 6.0

  • Mobile Phase B: Acetonitrile (B52724)

  • Buffers of desired pH for stability testing (e.g., phosphate buffers at pH 6.0, 7.0, 8.0)

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a slightly acidic buffer (pH 6.0).

    • Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mM) by diluting the stock solution in the desired buffer for analysis.

  • Sample Incubation:

    • Prepare reaction mixtures by diluting this compound to a final concentration (e.g., 1 mM) in the different buffers to be tested.

    • Incubate the samples at the desired temperature (e.g., 25°C or 37°C).

  • Time-Point Analysis:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

    • Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile or by flash-freezing in liquid nitrogen and storing at -80°C until analysis.

  • HPLC Analysis:

    • Set the UV detector to monitor at 260 nm (for the adenine (B156593) base of CoA) and 230 nm (for the enoyl group).

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the samples onto the HPLC system.

    • Elute the compounds using a suitable gradient, for example:

      • 0-5 min: 5% B

      • 5-20 min: Linear gradient from 5% to 50% B

      • 20-25 min: 50% B

      • 25-30 min: Return to 5% B and re-equilibrate.

    • Identify and quantify the peak corresponding to this compound based on its retention time compared to the standard.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the pseudo-first-order rate constant (k) from the slope of the natural logarithm of the concentration versus time.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Protocol 2: Spectrophotometric Assay for this compound Hydrolysis using DTNB

This assay indirectly measures the hydrolysis of this compound by quantifying the release of free Coenzyme A (CoA-SH) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent). The reaction between a thiol and DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be measured at 412 nm.

Materials:

  • This compound

  • DTNB stock solution (e.g., 10 mM in 100 mM potassium phosphate buffer, pH 7.0)

  • Buffers of desired pH for stability testing

  • Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Reaction Setup:

    • In a cuvette, prepare a reaction mixture containing the buffer of interest.

    • Add DTNB to a final concentration of 0.2 mM.

    • Equilibrate the mixture to the desired temperature.

  • Initiation of Reaction:

    • Initiate the reaction by adding this compound to a final concentration (e.g., 0.1 mM).

    • Mix quickly and start monitoring the absorbance at 412 nm.

  • Data Acquisition:

    • Record the absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the rate of CoA-SH release.

  • Data Analysis:

    • Calculate the concentration of CoA-SH produced using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for TNB²⁻ at 412 nm is 14,150 M⁻¹cm⁻¹.

    • Plot the concentration of CoA-SH versus time to determine the initial rate of hydrolysis.

Visualizations

Non_Enzymatic_Degradation cluster_main Non-Enzymatic Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation HexenoylCoA This compound HexenoicAcid (2E)-Hexenoic Acid HexenoylCoA->HexenoicAcid H₂O (pH, Temp dependent) CoA Coenzyme A (CoA-SH) OxidizedProducts Oxidized Products HexenoylCoA->OxidizedProducts O₂ (Metal ions)

Caption: Primary non-enzymatic degradation pathways of this compound.

Experimental_Workflow cluster_workflow Workflow for Assessing this compound Stability A Prepare this compound in Test Buffers (varied pH) B Incubate at Controlled Temperature A->B C Collect Aliquots at Time Points B->C D Stop Reaction (e.g., with Acetonitrile) C->D E Analyze by HPLC-UV or Spectrophotometric Assay D->E F Determine Degradation Rate and Half-life E->F

Caption: Experimental workflow for stability analysis of this compound.

Technical Support Center: Analysis of (2E)-Hexenoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of (2E)-Hexenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding matrix effects in your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound, with a focus on identifying and mitigating matrix effects.

Question 1: I am observing significant signal suppression or enhancement for this compound in my biological samples compared to my standards in neat solvent. What are the likely causes and how can I confirm this is a matrix effect?

Answer:

Signal suppression or enhancement is a strong indicator of matrix effects, where co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of this compound.[1][2]

Common Causes:

  • Endogenous Components: Phospholipids (B1166683), salts, and other metabolites present in biological matrices like plasma, serum, or tissue homogenates are major contributors to matrix effects.[3]

  • Exogenous Components: Anticoagulants, dosing vehicles, or co-administered drugs can also interfere with ionization.[1]

  • Ionization Competition: In electrospray ionization (ESI), co-eluting compounds can compete with this compound for charge, leading to a suppressed signal.[4]

Methods to Confirm Matrix Effects:

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips or peaks in the constant analyte signal indicate the retention times at which matrix components are causing ion suppression or enhancement.

  • Post-Extraction Spike: This is a quantitative assessment of matrix effects.

    • Procedure:

      • Prepare a blank matrix sample by extracting it using your established protocol.

      • Spike a known concentration of this compound into the extracted blank matrix.

      • Prepare a standard solution of this compound at the same concentration in a neat solvent (e.g., mobile phase).

      • Analyze both samples by LC-MS/MS.

    • Calculation of Matrix Factor (MF):

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

Question 2: My results show significant ion suppression for this compound. What are the primary strategies to mitigate this matrix effect?

Answer:

Several strategies can be employed to reduce or compensate for matrix effects. The choice of strategy will depend on the severity of the effect, the complexity of the matrix, and the required sensitivity of the assay.

Primary Mitigation Strategies:

  • Sample Preparation: The goal is to remove interfering components from the sample matrix before analysis.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and can significantly reduce matrix effects. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is often very effective at removing a wide range of interferences.

    • Liquid-Liquid Extraction (LLE): LLE can be used to selectively extract this compound into an immiscible organic solvent, leaving many interfering substances behind in the aqueous phase.

    • Protein Precipitation (PPT): While a simpler method, PPT is generally less effective at removing phospholipids and other matrix components compared to SPE or LLE.

  • Chromatographic Separation: Optimizing the LC method can separate this compound from co-eluting interferences.

    • Gradient Modification: Adjusting the gradient slope or using a shallower gradient can improve the resolution between the analyte and matrix components.

    • Column Chemistry: Experimenting with different column stationary phases (e.g., C18, C8, phenyl-hexyl) can alter the retention of both the analyte and interfering compounds.

  • Methodological Approaches:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for compensating for matrix effects. An SIL-IS of this compound will co-elute and experience the same degree of ion suppression or enhancement as the analyte, allowing for accurate quantification based on the peak area ratio.

    • Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects. This requires a reliable source of blank matrix.

    • Standard Addition: This method involves adding known amounts of the analyte to the sample itself to create a calibration curve within each sample's unique matrix. While effective, it is time-consuming.

Quantitative Impact of Mitigation Strategies (Hypothetical Data):

Mitigation StrategyMatrix Factor (MF) BeforeMatrix Factor (MF) After
Optimized SPE Cleanup45%88%
Modified LC Gradient52%75%
Use of SIL-IS48%99% (Ratio)
Matrix-Matched Calibration55%95%

This table presents hypothetical data to illustrate the potential effectiveness of different mitigation strategies. Actual results will vary depending on the specific matrix and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for the analysis of this compound?

A1: The ideal internal standard is a stable isotope-labeled version of this compound (e.g., with 13C or 2H). However, the commercial availability of such a standard can be limited. If a dedicated SIL-IS is not available, a structurally similar acyl-CoA with a different chain length that does not occur endogenously in the sample can be used as a surrogate standard. For instance, heptanoyl-CoA (C7:0-CoA) could be considered. It is crucial to validate the performance of any surrogate standard to ensure it adequately mimics the behavior of this compound.

Q2: Where can I purchase this compound and its potential internal standards?

A2: this compound is available from several chemical suppliers, including MedChemExpress. For stable isotope-labeled standards, it is recommended to check the catalogs of specialized suppliers like Cambridge Isotope Laboratories, Inc. or inquire about custom synthesis options from companies such as NucleoSyn.

Q3: What is the role of this compound in biological pathways?

A3: this compound is an intermediate in the mitochondrial fatty acid beta-oxidation pathway. This is the process by which fatty acids are broken down to produce acetyl-CoA, which then enters the citric acid cycle to generate energy in the form of ATP. Specifically, this compound is formed from hexanoyl-CoA through the action of acyl-CoA dehydrogenase. It is then hydrated by enoyl-CoA hydratase to form 3-hydroxyhexanoyl-CoA.

Q4: Can I use a different ionization technique to reduce matrix effects?

A4: While electrospray ionization (ESI) is commonly used for acyl-CoA analysis, it is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrument is equipped with an APCI source, it may be worth exploring this option, as it can be less affected by ion suppression from non-volatile matrix components.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
  • Sample Preparation:

    • Obtain six different lots of blank biological matrix (e.g., human plasma).

    • Extract each blank matrix sample using your established protocol (e.g., protein precipitation with acetonitrile (B52724) followed by centrifugation).

  • Spiking:

    • Prepare two sets of samples from each extracted blank matrix.

    • Set A: Spike with this compound at a low concentration (e.g., 3x LLOQ).

    • Set B: Spike with this compound at a high concentration (e.g., near the ULOQ).

  • Standard Preparation:

    • Prepare two standard solutions of this compound in neat solvent at the same low and high concentrations as the spiked samples.

  • LC-MS/MS Analysis:

    • Analyze all spiked and standard samples under the same LC-MS/MS conditions.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot at both concentrations using the formula provided in the Troubleshooting section.

    • The coefficient of variation (CV%) of the MF across the different lots should be ≤15%.

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The precursor ion will be the [M+H]+ of this compound.

      • A common product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety.

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity of this compound.

Visualizations

Fatty_Acid_Beta_Oxidation cluster_cycle Beta-Oxidation Cycle Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA (2E)-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shorter_Fatty_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Caption: Mitochondrial fatty acid beta-oxidation pathway highlighting (2E)-Enoyl-CoA.

Caption: Workflow for troubleshooting matrix effects in LC-MS analysis.

References

How to prevent the oxidation of (2E)-Hexenoyl-CoA during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2E)-Hexenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to oxidation?

A1: this compound is an intermediate in fatty acid metabolism and serves as a substrate for various enzymes, including enoyl-coenzyme A reductase, acyl-CoA oxidase, and acyl-CoA dehydrogenase.[1][2][3] Its chemical structure includes a carbon-carbon double bond, which makes it susceptible to oxidation, a process that can be initiated by factors such as exposure to atmospheric oxygen, trace metal ions, and certain buffer conditions. This oxidation can lead to the formation of undesirable byproducts, affecting experimental accuracy and reproducibility.

Q2: What are the primary signs of this compound degradation in my experiments?

A2: Degradation of this compound can manifest in several ways:

  • Inconsistent enzyme kinetics: You might observe variability in reaction rates or a decrease in enzyme activity over time.

  • Appearance of unknown peaks in analytical runs: When analyzing your samples using techniques like HPLC or LC-MS, you may see extra peaks that do not correspond to your starting material or expected products.

  • Low yields: In reactions where this compound is a substrate, its degradation will lead to lower than expected product formation.

  • Visual changes: In some cases, though less common for solutions, significant degradation might lead to a slight discoloration of the sample.

Q3: What are the key factors that accelerate the oxidation of this compound?

A3: The primary factors include:

  • Presence of trace metal ions: Transition metals like iron (Fe³⁺) and copper (Cu²⁺) can catalyze the oxidation of unsaturated molecules.

  • Exposure to atmospheric oxygen: Molecular oxygen is a key reactant in the oxidation process.

  • Inappropriate pH and temperature: Extreme pH values and elevated temperatures can increase the rate of chemical degradation.

  • Buffer composition: Certain buffer components can promote oxidation if not chosen carefully.

Troubleshooting Guides

Problem: Inconsistent Results in Enzyme Assays
  • Possible Cause 1: Oxidation of this compound stock solution.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. If you must store solutions, aliquot them into small, single-use volumes, flush with an inert gas (like argon or nitrogen), and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Possible Cause 2: Oxidation during the assay.

    • Solution: Incorporate antioxidants and a chelating agent into your assay buffer. A combination of a reducing agent like TCEP and a metal chelator like EDTA is often effective.

Problem: Extraneous Peaks in HPLC/LC-MS Analysis
  • Possible Cause: Formation of oxidation byproducts.

    • Solution: Review your sample preparation and handling procedures. Ensure all buffers are prepared with high-purity water and are degassed. Use antioxidant-compatible vials for sample storage and analysis. To identify the byproducts, you can use mass spectrometry to analyze the molecular weights of the unknown peaks, which may correspond to oxidized forms of this compound (e.g., with the addition of oxygen atoms).

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol is designed to prepare a stock solution of this compound with enhanced stability against oxidation.

Materials:

  • This compound

  • High-purity, degassed water

  • Tris-HCl buffer

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Ethylenediaminetetraacetic acid (EDTA)

Procedure:

  • Prepare a 1 M stock solution of Tris-HCl at the desired pH (e.g., 7.5).

  • Prepare a 100 mM stock solution of TCEP in degassed water.

  • Prepare a 500 mM stock solution of EDTA in degassed water, adjusting the pH to 8.0 with NaOH to dissolve.

  • To prepare a 10 mM stock solution of this compound, dissolve the required amount in a buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 1 mM TCEP.

  • Vortex gently to dissolve.

  • Aliquot into single-use tubes, flush with argon or nitrogen, and store at -80°C.

Protocol 2: Performing an Enzyme Assay with Minimized Oxidation

This protocol provides a general framework for an enzymatic assay using this compound, incorporating measures to prevent its oxidation.

Assay Buffer Composition:

  • 100 mM Tris-HCl, pH 7.5

  • 10 mM MgCl₂

  • 1 mM EDTA

  • 0.5 mM TCEP

  • Other components as required by the specific enzyme (e.g., NADPH).

Procedure:

  • Prepare the assay buffer with all components except this compound and the enzyme.

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C) for 3-5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding the enzyme or this compound.

  • Monitor the reaction as required (e.g., spectrophotometrically by measuring NADPH oxidation at 340 nm).

  • If collecting samples for later analysis, quench the reaction (e.g., with a small amount of formic acid) and immediately freeze or analyze.[4]

Data Presentation

Table 1: Recommended Concentrations of Additives to Prevent Oxidation

AdditiveStock ConcentrationWorking ConcentrationPurpose
TCEP100 mM0.5 - 5 mMReducing agent, prevents disulfide formation
DTT100 mM1 - 10 mMReducing agent (less stable than TCEP)
EDTA500 mM1 mMMetal chelator, prevents metal-catalyzed oxidation

Table 2: Stability of Reducing Agents in Different Conditions

Reducing AgentConditionStability
TCEP4°C, absence of metal chelatorReasonably stable (<15% oxidation in one week)
DTT4°C, absence of metal chelatorLess stable
DTT4°C, presence of EGTA (chelator)More stable (<15% oxidation in one week)

Data summarized from a study on general protein biochemistry reductants and may be applicable to thioesters.[5]

Visualizations

Experimental_Workflow Experimental Workflow to Minimize Oxidation cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_buffer Prepare Degassed Buffers (e.g., Tris-HCl) add_additives Add Stabilizing Agents (TCEP, EDTA) prep_buffer->add_additives Incorporate into buffer prep_stock Prepare Fresh this compound Stock Solution add_additives->prep_stock Use stabilized buffer pre_incubate Pre-incubate Reaction Mix (without enzyme/substrate) prep_stock->pre_incubate Add to assay mix initiate_reaction Initiate Reaction pre_incubate->initiate_reaction monitor_reaction Monitor Reaction Progress initiate_reaction->monitor_reaction quench Quench Reaction (if necessary) monitor_reaction->quench analyze Analyze Samples Promptly (e.g., LC-MS) quench->analyze

Caption: Workflow for handling this compound to minimize oxidation.

Oxidation_Prevention_Logic Logic of Oxidation Prevention oxidation Oxidation of This compound metal_ions Trace Metal Ions (e.g., Fe³⁺, Cu²⁺) metal_ions->oxidation Catalyzes oxygen Atmospheric Oxygen oxygen->oxidation Reacts with disulfide Disulfide Bridge Formation (Thiol Oxidation) disulfide->oxidation Contributes to degradation chelators Add Chelating Agents (e.g., EDTA) chelators->metal_ions Sequesters inert_gas Use Degassed Buffers & Inert Gas (Ar, N₂) inert_gas->oxygen Removes reducing_agents Add Reducing Agents (e.g., TCEP) reducing_agents->disulfide Prevents/Reduces

References

Technical Support Center: Optimizing Reaction Buffers for Enzymes Utilizing (2E)-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction buffers for enzymatic assays involving (2E)-Hexenoyl-CoA.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with enzymes that utilize this compound, such as enoyl-CoA hydratases and acyl-CoA dehydrogenases.

Issue 1: Low or No Enzyme Activity

Question: I am not observing any significant activity with my enzyme and this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no enzyme activity can stem from several factors, ranging from buffer composition to the stability of the substrate and enzyme. Below is a systematic approach to identify and resolve the issue.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Buffer pH The optimal pH for many enzymes utilizing acyl-CoAs is slightly alkaline. Verify the pH of your buffer at the experimental temperature, as the pH of Tris buffers is known to be temperature-dependent. Test a pH range, for example, from 7.0 to 9.0, in 0.5 unit increments to determine the optimal pH for your specific enzyme.
Suboptimal Buffer System The choice of buffering agent can influence enzyme activity. While Tris-HCl is commonly used, consider testing other buffers like HEPES or phosphate (B84403) buffers. HEPES is known for better pH stability across temperature changes compared to Tris. Phosphate buffers, however, can sometimes inhibit enzyme activity.
Degraded this compound Thioester bonds are susceptible to hydrolysis, especially at alkaline pH. Prepare fresh this compound solutions and store them appropriately (aliquoted at -80°C). Avoid repeated freeze-thaw cycles. Consider verifying the integrity of your substrate via HPLC if problems persist.
Missing or Degraded Cofactors Many acyl-CoA dehydrogenases require FAD as a cofactor, and coupled assays may depend on NAD⁺/NADH. Ensure that all necessary cofactors are included in the reaction mixture at the correct concentrations and that they have not degraded. Prepare fresh cofactor solutions regularly.
Enzyme Inactivation Improper storage or handling can lead to loss of enzyme activity. Ensure your enzyme has been stored at the recommended temperature and in a suitable buffer, which may include glycerol (B35011) for stabilization. Avoid repeated freeze-thaw cycles.
Substrate Concentration Too High or Too Low Determine the optimal substrate concentration by performing a substrate titration curve. High concentrations of long-chain acyl-CoAs can lead to the formation of micelles, which may inhibit enzyme activity. If micelle formation is suspected, the inclusion of a mild non-ionic detergent like Triton X-100 at a low concentration (e.g., 0.01-0.05%) might be beneficial, though its compatibility with your specific enzyme should be verified.

Experimental Workflow for Troubleshooting Low Enzyme Activity:

low_activity_troubleshooting start Start: Low/No Activity check_ph Verify Buffer pH at Experimental Temperature start->check_ph ph_range Test pH Range (e.g., 7.0-9.0) check_ph->ph_range check_substrate Prepare Fresh this compound ph_range->check_substrate verify_substrate Verify Substrate Integrity (Optional: HPLC) check_substrate->verify_substrate check_cofactors Check Cofactors (Presence & Freshness) verify_substrate->check_cofactors check_enzyme Assess Enzyme Activity with a Positive Control Substrate check_cofactors->check_enzyme substrate_titration Perform Substrate Titration check_enzyme->substrate_titration test_detergent Test Mild Detergent (e.g., Triton X-100) substrate_titration->test_detergent end_success Problem Resolved test_detergent->end_success

Workflow for troubleshooting low or no enzyme activity.

Issue 2: High Background Signal in Spectrophotometric Assays

Question: My spectrophotometric assay shows a high background rate of absorbance change, even in the absence of the enzyme. How can I reduce this background noise?

Answer:

A high background signal can interfere with the accurate measurement of enzyme kinetics. The source of this interference is often related to the instability of the substrate or a non-enzymatic reaction with buffer components.

Possible Causes and Solutions:

CauseRecommended Action
Spontaneous Hydrolysis of this compound The thioester bond of this compound can undergo spontaneous hydrolysis, leading to a change in absorbance. This is more pronounced at higher pH values. Running a blank reaction without the enzyme is crucial to measure this background rate and subtract it from the rate observed with the enzyme. If the background rate is too high, consider performing the assay at a slightly lower pH.
Reaction of Buffer Components with Substrate Certain buffer components, especially those with primary amines like Tris, can potentially react with acyl-CoAs. If you suspect this, switch to a different buffer system, such as HEPES, which is generally more inert.
Contaminants in Reagents Ensure that all your reagents, including the buffer, water, and substrate, are of high purity. Contaminants can sometimes contribute to background reactions.
Light Scattering If your reaction mixture is turbid due to precipitated protein or substrate, it can cause light scattering and an unstable baseline. Centrifuge your enzyme stock before use and ensure that the substrate concentration is below its critical micelle concentration.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reaction buffer for an enzyme using this compound?

A good starting point for a reaction buffer is 50 mM Tris-HCl or HEPES at pH 7.5-8.0, containing 100-150 mM NaCl or KCl. The optimal conditions will be enzyme-specific, so further optimization is recommended.

Q2: How does the choice of buffer (Tris vs. HEPES vs. Phosphate) affect my experiment?

The choice of buffer can impact both enzyme activity and the stability of the assay.

BufferAdvantagesDisadvantages
Tris-HCl Inexpensive and widely used. Good buffering capacity in the pH range of 7.5-9.0.The pKa is temperature-dependent, meaning the pH will change as the temperature changes. The primary amine can be reactive.
HEPES pKa is less sensitive to temperature changes, providing more stable pH control. Generally considered more inert than Tris.More expensive than Tris and phosphate buffers.
Phosphate Inexpensive and has a pKa around 7.2.Can inhibit some enzymes. May precipitate in the presence of certain divalent cations (e.g., Ca²⁺).

Q3: My enzyme works with short-chain acyl-CoAs, but shows low activity with this compound. Why could this be?

This could be due to substrate specificity of the enzyme. However, it can also be related to the lower solubility and potential for micelle formation of longer-chain acyl-CoAs like this compound. Consider the following:

  • Substrate Titration: Perform a careful substrate titration to find the optimal concentration.

  • Detergents: Test the effect of adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer to prevent micelle formation. Be sure to run a control to ensure the detergent itself does not inhibit your enzyme.

Q4: How should I prepare and store my this compound stock solution?

Due to the potential for hydrolysis, it is best to prepare this compound stock solutions in a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) or in water. Aliquot the stock solution into single-use volumes and store at -80°C to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This protocol measures the hydration of the double bond in this compound, which leads to a decrease in absorbance at 263 nm.

  • Prepare the Reaction Buffer: 50 mM Tris-HCl, pH 8.0.

  • Prepare the Substrate Stock Solution: Prepare a 1 mM stock solution of this compound in deionized water.

  • Set up the Assay:

    • In a quartz cuvette, add 980 µL of the reaction buffer.

    • Add 10 µL of the 1 mM this compound stock solution to achieve a final concentration of 10 µM.

    • Mix by pipetting and place the cuvette in a spectrophotometer pre-equilibrated at the desired temperature (e.g., 25°C).

    • Monitor the absorbance at 263 nm to establish a stable baseline.

  • Initiate the Reaction: Add 10 µL of the enzyme solution to the cuvette and mix quickly.

  • Measure Activity: Record the decrease in absorbance at 263 nm over time. The rate of the reaction can be calculated using the molar extinction coefficient of the enoyl-thioester bond (ε₂₆₃ ≈ 6,700 M⁻¹cm⁻¹).

  • Control: Perform a blank reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.

Logical Diagram for Buffer Optimization Strategy:

buffer_optimization start Start: Buffer Optimization select_buffers Select Buffers to Test (e.g., Tris, HEPES, Phosphate) start->select_buffers ph_screen Screen pH Range for Each Buffer (e.g., 6.5 to 8.5) select_buffers->ph_screen determine_optimal_ph Determine Optimal pH for Each Buffer System ph_screen->determine_optimal_ph salt_screen Vary Salt Concentration (e.g., 50-250 mM NaCl/KCl) at Optimal pH determine_optimal_ph->salt_screen determine_optimal_salt Determine Optimal Salt Concentration salt_screen->determine_optimal_salt additive_screen Test Additives (Optional) (e.g., MgCl₂, DTT, Detergent) determine_optimal_salt->additive_screen final_buffer Define Final Optimized Buffer additive_screen->final_buffer

A systematic approach to optimizing the reaction buffer.

Validation & Comparative

A Comparative Guide to (2E)-Hexenoyl-CoA and Hexanoyl-CoA as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (2E)-Hexenoyl-CoA and hexanoyl-CoA as substrates for key enzymes involved in fatty acid metabolism. Understanding the substrate specificity and kinetic parameters of enzymes that metabolize these molecules is crucial for research in metabolic pathways, drug development targeting these enzymes, and the bio-engineering of metabolic processes. This document summarizes quantitative data, details experimental protocols, and visualizes relevant metabolic pathways and experimental workflows.

Introduction

This compound and hexanoyl-CoA are both six-carbon fatty acyl-CoA derivatives that play important roles in cellular metabolism. Hexanoyl-CoA is a saturated medium-chain fatty acyl-CoA, an intermediate in the beta-oxidation of longer-chain fatty acids and a precursor in the biosynthesis of certain natural products. In contrast, this compound is an unsaturated intermediate, specifically a trans-2-enoyl-CoA, which is a canonical substrate in the fatty acid beta-oxidation pathway. The key structural difference, the presence of a double bond between the second and third carbon in this compound, dictates their reactivity and specificity as enzyme substrates.

Enzyme Substrate Specificity and Performance

The enzymatic processing of this compound and hexanoyl-CoA is primarily carried out by two classes of enzymes: enoyl-CoA hydratases and acyl-CoA dehydrogenases.

Enoyl-CoA Hydratase (Crotonase)

Enoyl-CoA hydratases catalyze the hydration of the double bond in trans-2-enoyl-CoA molecules. As hexanoyl-CoA is a saturated molecule lacking this double bond, it is not a substrate for enoyl-CoA hydratase.

This compound is a substrate for enoyl-CoA hydratase. The (R)-specific enoyl-CoA hydratase from Aeromonas caviae has been shown to hydrate (B1144303) this compound. The kinetic parameters for this reaction have been determined and are presented in the table below.

Acyl-CoA Dehydrogenases (ACADs)

Acyl-CoA dehydrogenases catalyze the initial step of each cycle of fatty acid beta-oxidation, introducing a double bond between the alpha and beta carbons of the acyl-CoA substrate. Both saturated and unsaturated acyl-CoAs can be substrates for these enzymes, with varying degrees of specificity and efficiency depending on the specific ACAD isozyme (short-chain, medium-chain, long-chain, etc.).

Quantitative Data Summary

The following table summarizes the available quantitative kinetic data for enzymes acting on this compound. A direct comparative table with hexanoyl-CoA for the same enzyme is not presented due to the lack of studies performing a head-to-head comparison.

EnzymeSubstrateKm (μM)Vmax (U/mg)Catalytic Efficiency (kcat/Km) (M-1s-1)
(R)-specific Enoyl-CoA Hydratase (Aeromonas caviae)This compound471.5 x 10³Not Reported

Note: 1 U = 1 μmol of substrate converted per minute.

Signaling Pathways and Experimental Workflows

Fatty Acid Beta-Oxidation Pathway

The metabolism of both this compound and hexanoyl-CoA is integral to the fatty acid beta-oxidation spiral. The following diagram illustrates the central roles of acyl-CoA dehydrogenase and enoyl-CoA hydratase in this pathway.

Beta_Oxidation_Pathway Hexanoyl_CoA Hexanoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Hexanoyl_CoA->Acyl_CoA_Dehydrogenase _2E_Hexenoyl_CoA This compound Acyl_CoA_Dehydrogenase->_2E_Hexenoyl_CoA FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase _2E_Hexenoyl_CoA->Enoyl_CoA_Hydratase _3_Hydroxyhexanoyl_CoA 3-Hydroxyhexanoyl-CoA Enoyl_CoA_Hydratase->_3_Hydroxyhexanoyl_CoA + H2O Further_Oxidation Further Beta-Oxidation (Thiolase, etc.) _3_Hydroxyhexanoyl_CoA->Further_Oxidation

Caption: Overview of the initial steps of beta-oxidation for hexanoyl-CoA.

Experimental Workflow: Enzyme Activity Assays

The determination of kinetic parameters for enzymes acting on these substrates involves specific assay protocols. Below are generalized workflows for the two key enzyme classes.

Experimental_Workflows cluster_hydratase Enoyl-CoA Hydratase Assay cluster_dehydrogenase Acyl-CoA Dehydrogenase Assay (ETF Reduction) Hydratase_Start Prepare reaction mixture: - Buffer (e.g., Tris-HCl) - this compound Add_Hydratase Add Enoyl-CoA Hydratase Hydratase_Start->Add_Hydratase Monitor_Absorbance_Hydratase Monitor decrease in absorbance at 263 nm Add_Hydratase->Monitor_Absorbance_Hydratase Calculate_Activity_Hydratase Calculate enzyme activity Monitor_Absorbance_Hydratase->Calculate_Activity_Hydratase Dehydrogenase_Start Prepare anaerobic reaction mixture: - Buffer - Acyl-CoA substrate - Electron Transfer Flavoprotein (ETF) Add_Dehydrogenase Add Acyl-CoA Dehydrogenase Dehydrogenase_Start->Add_Dehydrogenase Monitor_Fluorescence Monitor decrease in ETF fluorescence (Ex: ~340 nm, Em: ~490 nm) Add_Dehydrogenase->Monitor_Fluorescence Calculate_Activity_Dehydrogenase Calculate enzyme activity Monitor_Fluorescence->Calculate_Activity_Dehydrogenase

Caption: Generalized workflows for enoyl-CoA hydratase and acyl-CoA dehydrogenase assays.

Experimental Protocols

Enoyl-CoA Hydratase Activity Assay (Spectrophotometric)

This protocol is adapted from the method used for the (R)-specific enoyl-CoA hydratase from Aeromonas caviae.

Principle: The hydration of the trans-2-enoyl-CoA thioester bond is monitored by the decrease in absorbance at 263 nm, which is characteristic of this bond.

Reagents:

  • 50 mM Tris-HCl buffer, pH 8.0

  • This compound stock solution

  • Purified enoyl-CoA hydratase

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer (pH 8.0) and a known concentration of this compound (e.g., in the range of the expected Km).

  • Initiate the reaction by adding a small volume of the enzyme solution to the reaction mixture.

  • Immediately begin monitoring the decrease in absorbance at 263 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

  • The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the enoyl-thioester bond (ε263 = 6.7 x 10³ M⁻¹cm⁻¹)[2].

  • To determine Km and Vmax, the assay is repeated with varying concentrations of this compound.

Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction)

This protocol is a generalized version of the "gold standard" anaerobic ETF fluorescence reduction assay.

Principle: The activity of acyl-CoA dehydrogenase is measured by monitoring the decrease in the intrinsic fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the dehydrogenase and is reduced. The assay must be performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen.

Reagents:

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer)

  • Acyl-CoA substrate stock solution (hexanoyl-CoA or this compound)

  • Purified recombinant electron transfer flavoprotein (ETF)

  • Purified acyl-CoA dehydrogenase

  • Oxygen scavenging system (e.g., glucose, glucose oxidase, and catalase) for microplate assays, or vacuum/argon purging for cuvette-based assays.

Procedure:

  • Prepare the reaction mixture in an anaerobic environment (e.g., a sealed cuvette purged with argon or a 96-well plate with an oxygen scavenging system). The mixture contains the reaction buffer, ETF, and the acyl-CoA substrate.

  • Initiate the reaction by adding the acyl-CoA dehydrogenase.

  • Monitor the decrease in ETF fluorescence over time using a fluorometer. The typical excitation and emission wavelengths are around 340 nm and 490 nm, respectively[3][4].

  • The initial rate of the reaction is determined from the linear phase of the fluorescence decay.

  • Kinetic parameters (Km and Vmax) are determined by performing the assay at various substrate concentrations.

Conclusion

This compound and hexanoyl-CoA exhibit distinct behaviors as enzyme substrates, primarily dictated by the presence or absence of the trans-2 double bond. This compound is a bona fide substrate for enoyl-CoA hydratase, an essential enzyme in the beta-oxidation pathway. Hexanoyl-CoA, being saturated, is not a substrate for this enzyme. Both molecules are substrates for acyl-CoA dehydrogenases, although their relative efficiencies as substrates for specific ACAD isozymes require further direct comparative studies. The experimental protocols provided herein offer robust methods for characterizing the kinetics of these enzymatic reactions, which is fundamental for advancing our understanding of fatty acid metabolism and for the development of novel therapeutic interventions.

References

Validating the specific role of (2E)-Hexenoyl-CoA in a novel metabolic pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Abstract

(2E)-Hexenoyl-CoA is a known intermediate in the canonical pathways of fatty acid metabolism.[1][2] This guide explores a hypothesized novel metabolic pathway, designated the "Aromatic Precursor Synthesis (APS)" pathway, where this compound is proposed to function as a key precursor for the biosynthesis of a novel class of aromatic compounds. We provide a comparative analysis of this hypothetical pathway against the established fatty acid beta-oxidation and elongation pathways. This document outlines detailed experimental protocols and presents data in a comparative format to aid researchers in validating the specific role of this compound in this new context.

Introduction

This compound is a well-characterized intermediate in fatty acid metabolism, serving as a substrate for enzymes such as enoyl-CoA hydratase and acyl-CoA dehydrogenase.[1][3] These enzymes facilitate the degradation and synthesis of fatty acids. However, recent unpublished findings suggest the existence of a novel metabolic route, the Aromatic Precursor Synthesis (APS) pathway, which diverts this compound towards the formation of a previously uncharacterized family of aromatic molecules with potential therapeutic applications.

This guide provides a framework for validating the specific role of this compound in the APS pathway. We present a head-to-head comparison with its function in known metabolic pathways and offer detailed experimental protocols for researchers seeking to investigate this novel biological route.

Comparative Analysis of Metabolic Pathways

The specific role of this compound can be elucidated by comparing its fate in the novel APS pathway with its established roles in fatty acid beta-oxidation and elongation. The following table summarizes the key distinctions:

Feature Fatty Acid Beta-Oxidation Fatty Acid Elongation Novel Aromatic Precursor Synthesis (APS) Pathway (Hypothesized)
Metabolic Function Catabolic: Breakdown of fatty acids for energy production.Anabolic: Synthesis of longer chain fatty acids.Anabolic: Synthesis of aromatic precursors.
Key Enzyme Enoyl-CoA Hydratase3-ketoacyl-CoA synthaseAromatic Synthase Complex (ASC) (Hypothetical)
Substrate This compoundThis compoundThis compound
Immediate Product 3-Hydroxyhexanoyl-CoA3-Ketoacyl-CoACyclic di-keto intermediate (Hypothetical)
Cellular Location MitochondriaEndoplasmic ReticulumCytosol (Hypothesized)
Regulation Regulated by cellular energy status (AMP/ATP ratio).Regulated by substrate availability and hormonal signals.Proposed to be regulated by downstream aromatic product accumulation.

Experimental Validation Protocols

To validate the specific involvement of this compound in the APS pathway, a series of experiments are proposed. These protocols are designed to be adaptable to various biological systems, including cell cultures and tissue homogenates.

Metabolite Profiling using Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To identify and quantify this compound and the hypothesized downstream metabolites of the APS pathway.

Protocol:

  • Sample Preparation:

    • Harvest cells or tissues and immediately quench metabolism by flash-freezing in liquid nitrogen.

    • Extract metabolites using a cold solvent mixture of methanol, acetonitrile (B52724), and water (50:30:20 v/v/v).

    • Centrifuge the extract to pellet cellular debris and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a suitable buffer for LC-MS analysis.[4]

  • LC-MS Analysis:

    • Employ a C18 reverse-phase chromatography column for separation of acyl-CoAs and aromatic compounds.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Couple the LC system to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) for accurate mass detection.

    • Perform targeted analysis for this compound and untargeted analysis to discover novel aromatic products.

Enzyme Assays

Objective: To measure the activity of the hypothetical Aromatic Synthase Complex (ASC) using this compound as a substrate and compare it to the activity of known enzymes.

Protocol for Aromatic Synthase Complex (ASC) Activity:

  • Reaction Mixture: Prepare a reaction buffer containing:

    • 100 mM Potassium phosphate (B84403) buffer (pH 7.4)

    • 5 mM MgCl₂

    • 1 mM DTT

    • 0.2 mM this compound

    • Cell or tissue lysate containing the putative ASC.

  • Assay Procedure:

    • Initiate the reaction by adding the cell lysate to the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an equal volume of cold acetonitrile.

    • Analyze the reaction products by LC-MS to detect the formation of the cyclic di-keto intermediate.

Comparative Enzyme Assay Data (Hypothetical)

Enzyme Substrate Product Measured Specific Activity (nmol/min/mg protein)
Enoyl-CoA HydrataseThis compound3-Hydroxyhexanoyl-CoA150 ± 12
Acyl-CoA DehydrogenaseThis compoundCrotonyl-CoA85 ± 9
Aromatic Synthase ComplexThis compoundCyclic di-keto intermediate25 ± 4
Isotope Tracing Studies

Objective: To trace the metabolic fate of ¹³C-labeled this compound and confirm its incorporation into the novel aromatic compounds.

Protocol:

  • Synthesize or procure ¹³C-labeled this compound.

  • Introduce the labeled substrate to the biological system (e.g., cell culture).

  • Allow for a period of metabolic activity.

  • Extract metabolites as described in the LC-MS protocol.

  • Analyze the extracts using LC-MS to detect ¹³C-labeled downstream metabolites of the APS pathway.

Visualizing the Metabolic Network

To clearly illustrate the proposed metabolic landscape, the following diagrams were generated using Graphviz.

Novel_Metabolic_Pathway cluster_Fatty_Acid_Metabolism Fatty Acid Metabolism cluster_Beta_Oxidation Beta-Oxidation cluster_Elongation Fatty Acid Elongation cluster_APS_Pathway Novel APS Pathway Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA Acyl-CoA Synthetase 2E_Hexenoyl_CoA This compound Acyl_CoA->2E_Hexenoyl_CoA Acyl-CoA Dehydrogenase 3_Hydroxyhexanoyl_CoA 3-Hydroxyhexanoyl-CoA 2E_Hexenoyl_CoA->3_Hydroxyhexanoyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA_Elong 3-Ketoacyl-CoA 2E_Hexenoyl_CoA->3_Ketoacyl_CoA_Elong 3-Ketoacyl-CoA Synthase Cyclic_Intermediate Cyclic Intermediate 2E_Hexenoyl_CoA->Cyclic_Intermediate Aromatic Synthase Complex (ASC) 3_Ketoacyl_CoA_Ox 3-Ketoacyl-CoA 3_Hydroxyhexanoyl_CoA->3_Ketoacyl_CoA_Ox Acetyl_CoA_Ox Acetyl-CoA 3_Ketoacyl_CoA_Ox->Acetyl_CoA_Ox Thiolase Longer_Chain_Acyl_CoA Longer Chain Acyl-CoA 3_Ketoacyl_CoA_Elong->Longer_Chain_Acyl_CoA Aromatic_Precursors Aromatic Precursors Cyclic_Intermediate->Aromatic_Precursors

Figure 1. Comparative metabolic fates of this compound.

Experimental_Workflow Start Biological Sample (Cells/Tissues) Quench Metabolic Quenching (Liquid Nitrogen) Start->Quench IsotopeTracing Isotope Tracing (13C-labeled Substrate) Start->IsotopeTracing Extract Metabolite Extraction (Cold Solvents) Quench->Extract LCMS LC-MS Analysis (Targeted & Untargeted) Extract->LCMS EnzymeAssay Enzyme Assays (ASC vs. Known Enzymes) Extract->EnzymeAssay DataAnalysis Data Analysis & Pathway Validation LCMS->DataAnalysis EnzymeAssay->DataAnalysis IsotopeTracing->LCMS

Figure 2. Workflow for validating the APS pathway.

Conclusion

The validation of the specific role of this compound in the novel Aromatic Precursor Synthesis pathway requires a multi-faceted approach that combines advanced analytical techniques with classical biochemical assays. This guide provides a comprehensive framework for researchers to systematically investigate this hypothetical pathway. By comparing the metabolic fate of this compound in the APS pathway to its established roles, and by employing the detailed protocols outlined herein, the scientific community can move closer to understanding the full metabolic potential of this key intermediate.

References

A Comparative Kinetic Analysis of (2E)-Hexenoyl-CoA and Other Acyl-CoA Esters in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-coenzyme A (acyl-CoA) esters are pivotal intermediates in a multitude of metabolic and signaling pathways. As the activated forms of fatty acids, their processing by various enzymes is critical for energy production through β-oxidation, biosynthesis of complex lipids, and regulation of cellular processes. The kinetic parameters of enzymes that metabolize these esters, such as enoyl-CoA hydratase (also known as crotonase), provide essential insights into substrate specificity, metabolic flux, and potential targets for therapeutic intervention. This guide offers a comparative kinetic analysis of (2E)-Hexenoyl-CoA against other acyl-CoA esters, supported by experimental data and detailed protocols.

Comparative Kinetic Data of Enoyl-CoA Hydratase

Enoyl-CoA hydratase (ECHS1 or crotonase, EC 4.2.1.17) catalyzes the stereospecific hydration of 2-trans-enoyl-CoA thioesters to L-3-hydroxyacyl-CoA, a crucial step in the fatty acid β-oxidation pathway. The efficiency of this enzyme varies with the chain length of the acyl-CoA substrate. Below is a summary of kinetic parameters for enoyl-CoA hydratase with various acyl-CoA esters.

SubstrateCarbon Chain LengthEnzyme SourceK_m_ (µM)V_max_ (µmol/min/mg)Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹)
Crotonyl-CoAC4Metallosphaera sedula13011.21.4 x 10⁶
This compoundC6Aeromonas caviae-1800-
(E)-2-Octenoyl-CoAC8Metallosphaera sedula16012.31.3 x 10⁶

Note: The Vmax for this compound is presented in U/mg, where 1 U = 1 µmol of substrate converted per minute. Direct comparison of Vmax values between different studies should be made with caution due to variations in assay conditions and enzyme purity.

The data indicates that enoyl-CoA hydratase exhibits high activity towards short- to medium-chain acyl-CoA esters. While crotonyl-CoA is often considered the optimal substrate for short-chain enoyl-CoA hydratase, the enzyme maintains significant activity with this compound. The catalytic efficiency for crotonyl-CoA and (E)-2-octenoyl-CoA in Metallosphaera sedula are comparable, suggesting a broad specificity for shorter chain lengths.[1] The rate of reaction is known to decrease as the acyl chain length increases beyond C16.[2]

Experimental Protocols

Accurate determination of kinetic parameters relies on robust and reproducible experimental protocols. The following section details a standard method for the spectrophotometric assay of enoyl-CoA hydratase activity.

Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This assay measures the hydration of the double bond in a 2-trans-enoyl-CoA substrate, which leads to a decrease in absorbance at a specific wavelength.

Principle: The conjugated double bond in the 2-trans-enoyl-CoA substrate absorbs light in the UV range (around 263 nm for crotonyl-CoA). Upon hydration of this bond by enoyl-CoA hydratase, the conjugation is lost, resulting in a decrease in absorbance. The rate of this decrease is directly proportional to the enzyme activity.

Materials:

  • Purified enoyl-CoA hydratase

  • Substrate stock solution (e.g., 10 mM Crotonyl-CoA or this compound in water)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • UV-transparent cuvettes (e.g., quartz cuvettes with a 1-cm path length)

  • UV-Vis spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette by adding the assay buffer and the acyl-CoA substrate to a final concentration range that brackets the expected K_m_ (e.g., for crotonyl-CoA, concentrations ranging from 25 µM to 500 µM are appropriate).

  • Equilibrate the cuvette at the desired temperature (e.g., 30°C) in the spectrophotometer.

  • Initiate the reaction by adding a small, known amount of the purified enoyl-CoA hydratase solution to the cuvette.

  • Immediately start monitoring the decrease in absorbance at 263 nm over time (e.g., for 1-5 minutes).

  • Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ΔA/Δt = ε * v₀ * l), where ε is the molar extinction coefficient of the substrate at 263 nm (for crotonyl-CoA, ε₂₆₃ is approximately 6.7 x 10³ M⁻¹cm⁻¹) and l is the path length of the cuvette (typically 1 cm).

  • Repeat steps 1-5 for a range of substrate concentrations.

  • Determine the kinetic parameters (K_m_ and V_max_) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation using non-linear regression software.

Signaling Pathways and Experimental Workflows

Acyl-CoA esters are not only metabolic intermediates but also signaling molecules that can influence gene transcription, primarily through nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs).

PPARα Signaling Pathway

Long-chain fatty acids and their corresponding acyl-CoA esters can act as ligands for PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression. This pathway is central to the regulation of lipid metabolism.

PPAR_Signaling FA Fatty Acids ACSL Acyl-CoA Synthetase FA->ACSL FABP Fatty Acid Binding Protein FA->FABP AcylCoA Acyl-CoA Esters ACSL->AcylCoA PPARa PPARα AcylCoA->PPARa Ligand Activation FABP->PPARa Ligand Activation Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE TargetGenes Target Genes (e.g., CPT1, ACOX1) PPRE->TargetGenes Transcription Activation

Caption: PPARα signaling pathway activated by fatty acids and acyl-CoA esters.

Experimental Workflow for Kinetic Analysis

The systematic determination of enzyme kinetic parameters involves a series of well-defined steps, from sample preparation to data analysis.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Purify Enzyme (e.g., Enoyl-CoA Hydratase) p3 Prepare Assay Buffers and Reagents p1->p3 p2 Synthesize/Procure Acyl-CoA Substrates p2->p3 a1 Prepare Serial Dilutions of Substrate p3->a1 a2 Spectrophotometric Measurement (e.g., ΔA at 263 nm) a1->a2 d1 Calculate Initial Velocities (v₀) a2->d1 a3 Initiate Reaction with Enzyme a3->a2 d2 Plot v₀ vs. [Substrate] d1->d2 d3 Non-linear Regression (Michaelis-Menten Fit) d2->d3 d4 Determine K_m_ and V_max_ d3->d4

Caption: General workflow for the kinetic analysis of acyl-CoA esters.

References

A Researcher's Guide to the Quantification of (2E)-Hexenoyl-CoA: Immunoassay vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating fatty acid metabolism and related therapeutic areas, the accurate quantification of key metabolic intermediates is paramount. (2E)-Hexenoyl-CoA, a transient but crucial molecule in the beta-oxidation of fatty acids, presents a significant analytical challenge. This guide provides a comprehensive comparison of analytical methodologies for this compound, weighing the potential of targeted immunoassays against the established performance of liquid chromatography-mass spectrometry (LC-MS).

While specific immunoassays for this compound are not yet commercially available, this guide will explore the hypothetical performance of such an assay based on established immunoassay principles. This comparison will provide a framework for researchers to evaluate the potential benefits and drawbacks of developing or utilizing a novel immunoassay for this analyte versus employing existing, highly sensitive mass spectrometry-based methods.

Introduction to this compound and its Significance

This compound is a key intermediate in the mitochondrial beta-oxidation of hexanoic acid and other medium-chain fatty acids.[1][2] The beta-oxidation pathway is a fundamental catabolic process that breaks down fatty acids to produce acetyl-CoA, which then enters the citric acid cycle for energy production in the form of ATP.[1] Dysregulation of this pathway is implicated in various metabolic disorders, making the precise measurement of its intermediates, such as this compound, critical for understanding disease pathogenesis and for the development of targeted therapeutics.

Methodological Showdown: Immunoassay vs. LC-MS/MS

The choice of analytical method can significantly impact the accuracy, sensitivity, and throughput of this compound quantification. Here, we compare the projected characteristics of a competitive immunoassay with the proven capabilities of LC-MS/MS.

Data Presentation: A Comparative Overview

The following table summarizes the anticipated and documented performance characteristics of a hypothetical this compound immunoassay versus a typical LC-MS/MS method.

FeatureHypothetical ImmunoassayLC-MS/MS
Principle Competitive binding of labeled and unlabeled this compound to a specific antibody.Separation by liquid chromatography followed by mass-based detection and fragmentation.
Limit of Detection (LOD) ~1-10 ng/mL (estimated)~0.1-1 ng/mL
Limit of Quantification (LOQ) ~5-50 ng/mL (estimated)~0.5-5 ng/mL
Linear Range Typically 2-3 orders of magnitude (estimated)4-5 orders of magnitude
Specificity/Cross-reactivity Potential for cross-reactivity with other acyl-CoAs (e.g., Crotonyl-CoA, Butyryl-CoA).High specificity based on mass-to-charge ratio and fragmentation pattern.
Throughput High (96-well plate format)Moderate to High (dependent on autosampler and chromatography time)
Sample Preparation Minimal (e.g., dilution)More extensive (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
Cost per Sample Lower (estimated)Higher
Instrumentation Plate readerLC-MS/MS system

Experimental Protocols

Hypothetical Immunoassay Workflow (Competitive ELISA)

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) for this compound would likely follow these steps:

  • Coating: A microtiter plate is coated with a capture antibody specific to this compound.

  • Competition: Samples or standards are added to the wells, along with a known amount of enzyme-labeled this compound. The sample's endogenous this compound competes with the labeled version for binding to the antibody.

  • Incubation and Washing: The plate is incubated to allow for binding, followed by washing to remove unbound reagents.

  • Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric, fluorometric, or chemiluminescent signal.

  • Detection: The signal is measured using a plate reader. The intensity of the signal is inversely proportional to the concentration of this compound in the sample.

G cluster_workflow Competitive Immunoassay Workflow plate Microtiter Plate (Coated with Antibody) sample Add Sample/Standard and Enzyme-Labeled this compound plate->sample incubation Incubation & Washing sample->incubation substrate Add Substrate incubation->substrate detection Signal Detection (Inverse Correlation) substrate->detection

Caption: A simplified workflow for a competitive immunoassay.

Established LC-MS/MS Protocol for Short-Chain Acyl-CoAs

The following protocol is a generalized procedure for the analysis of short-chain acyl-CoAs from biological samples, adaptable for this compound.

  • Sample Preparation:

    • Homogenization: Tissue samples are homogenized in a cold buffer. For plasma or cell lysates, protein precipitation is performed using agents like perchloric acid or organic solvents (e.g., acetonitrile (B52724), methanol).

    • Extraction: Acyl-CoAs are extracted from the supernatant using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analytes.

    • Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used for separation.

    • Mobile Phase: A gradient of an aqueous solution (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate the acyl-CoAs based on their hydrophobicity.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of acyl-CoAs.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and monitoring for a specific product ion after fragmentation in the collision cell. This highly selective technique minimizes interferences.

G cluster_lcms LC-MS/MS Experimental Workflow sample_prep Sample Preparation (Homogenization, Extraction) lc_separation LC Separation (Reversed-Phase) sample_prep->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization ms_detection MS/MS Detection (MRM) ionization->ms_detection quantification Data Analysis & Quantification ms_detection->quantification

Caption: A typical workflow for LC-MS/MS analysis of acyl-CoAs.

The Challenge of Cross-Reactivity in Immunoassays

A significant hurdle for any this compound immunoassay would be achieving high specificity. The beta-oxidation pathway involves a series of structurally similar acyl-CoA intermediates.

Potential Cross-Reactants:
  • Hexanoyl-CoA: The saturated precursor.

  • 3-Hydroxyhexanoyl-CoA: The hydrated intermediate.

  • 3-Ketohexanoyl-CoA: The oxidized intermediate.

  • Butyryl-CoA and Acetyl-CoA: The products of the subsequent thiolase reaction.

  • Other medium-chain acyl-CoAs: (e.g., octenoyl-CoA, decenoyl-CoA).

An antibody raised against this compound would need to exhibit minimal binding to these related molecules to ensure accurate quantification. In contrast, LC-MS/MS can readily distinguish between these compounds based on their distinct mass-to-charge ratios and fragmentation patterns.

Signaling Pathway Context: Fatty Acid Beta-Oxidation

This compound is an integral component of the fatty acid beta-oxidation spiral. Understanding its position in this pathway is crucial for interpreting quantitative data.

G cluster_pathway Fatty Acid Beta-Oxidation Pathway Hexanoyl_CoA Hexanoyl-CoA Hexenoyl_CoA This compound Hexanoyl_CoA->Hexenoyl_CoA Acyl-CoA Dehydrogenase Hydroxyhexanoyl_CoA 3-Hydroxyhexanoyl-CoA Hexenoyl_CoA->Hydroxyhexanoyl_CoA Enoyl-CoA Hydratase Ketohexanoyl_CoA 3-Ketohexanoyl-CoA Hydroxyhexanoyl_CoA->Ketohexanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Butyryl_CoA Butyryl-CoA Ketohexanoyl_CoA->Butyryl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketohexanoyl_CoA->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Butyryl_CoA->TCA_Cycle Further Oxidation Acetyl_CoA->TCA_Cycle

Caption: The role of this compound in beta-oxidation.

Conclusion and Recommendations

For researchers requiring highly specific and sensitive quantification of this compound, LC-MS/MS remains the gold standard methodology . Its ability to distinguish between structurally similar acyl-CoAs is a critical advantage that would be challenging for a novel immunoassay to replicate.

However, the development of a highly specific monoclonal antibody could pave the way for a high-throughput immunoassay. Such an assay would be beneficial for large-scale screening studies where the absolute specificity of LC-MS/MS may not be the primary requirement and where cost and throughput are major considerations.

Recommendations for Researchers:

  • For hypothesis-driven research requiring high accuracy and specificity: Utilize established LC-MS/MS methods.

  • For high-throughput screening or when a less quantitative but rapid assessment is needed: A well-validated immunoassay, should one become available, could be a viable option, provided its cross-reactivity profile is thoroughly characterized.

  • When developing a new immunoassay: Rigorous validation against a gold-standard method like LC-MS/MS is essential to understand its limitations and ensure data reliability.

Ultimately, the choice of analytical platform will depend on the specific research question, the required level of analytical rigor, and the available resources. This guide provides the foundational knowledge for making an informed decision in the pursuit of understanding the intricate roles of this compound in health and disease.

References

A Functional Comparison of (2E)-Hexenoyl-CoA Analogs in Biological Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between (2E)-Hexenoyl-CoA and its analogs is critical for advancing studies in fatty acid metabolism and developing targeted therapeutics. This guide provides an objective comparison of the performance of various this compound analogs in biological systems, supported by experimental data. We delve into their interactions with key enzymes in fatty acid β-oxidation, offering a comparative analysis of their binding affinities and catalytic efficiencies.

This compound is a key intermediate in the mitochondrial β-oxidation of fatty acids. Its analogs, which vary in acyl chain length, saturation, and substitution, serve as valuable tools for probing enzyme mechanisms, identifying metabolic pathway inhibitors, and developing potential drugs for metabolic disorders.

Comparative Analysis of Enzyme Interactions

The functional impact of this compound analogs is most clearly delineated by examining their interactions with enzymes central to fatty acid metabolism. Here, we compare the binding and catalytic parameters of several analogs as substrates for Short-Chain Enoyl-CoA Hydratase (ECHS1), a crucial enzyme in the β-oxidation spiral.

Substrate Specificity of Short-Chain Enoyl-CoA Hydratase (ECHS1)

A study on the structural and biochemical mechanism of human mitochondrial ECHS1 provides valuable comparative data on how the enzyme recognizes and processes enoyl-CoA substrates with varying carbon chain lengths. The binding affinity (dissociation constant, Kd) and enzymatic activity were determined for several short-chain acyl-CoA compounds.

Substrate/AnalogChain LengthBinding Affinity (Kd, µM)Relative Enzyme Activity (%)
Crotonyl-CoAC415.5 ± 1.1100
This compoundC612.1 ± 0.9~80
(2E)-Octenoyl-CoAC825.3 ± 1.8~60
Acetoacetyl-CoAC4 (keto)8.9 ± 0.6Not a substrate

Data synthesized from a study on human mitochondrial ECHS1.

The data indicates that while ECHS1 can bind a range of short-chain acyl-CoAs, its catalytic efficiency is highest for crotonyl-CoA (C4). As the chain length increases to hexenoyl-CoA (C6) and octenoyl-CoA (C8), the enzyme's activity progressively decreases, despite the binding affinity for hexenoyl-CoA being slightly higher than for crotonyl-CoA. Acetoacetyl-CoA, a ketoacyl-CoA, binds with the highest affinity but is not hydrated by the enzyme, highlighting the specific requirement for a trans-2-enoyl group for catalysis.

Inhibition of Fatty Acid Oxidation Enzymes

Certain analogs of this compound and related fatty acyl-CoAs have been shown to inhibit key enzymes in fatty acid oxidation. These inhibitory activities are crucial for developing tools to study metabolic pathways and for potential therapeutic interventions.

Inhibitor AnalogTarget EnzymeMechanism of InhibitionPotency (IC50 or Ki)
3-Octynoyl-CoAEnoyl-CoA Hydratase 2Irreversible inactivationNot specified
Methylenecyclopropylformyl-CoAEnoyl-CoA Hydratase 1 & 2Irreversible inactivationNot specified
2-Bromopalmitoyl-CoACarnitine Palmitoyltransferase IIrreversible inhibitionPotent inhibitor

This table is a qualitative summary from various studies on fatty acid oxidation inhibitors.

For instance, 3-octynoyl-CoA acts as a selective irreversible inhibitor of enoyl-CoA hydratase 2, while methylenecyclopropylformyl-CoA inactivates both enoyl-CoA hydratase 1 and 2[1]. 2-Bromopalmitoyl-CoA is a well-characterized potent inhibitor of carnitine palmitoyltransferase I, a key regulatory enzyme in fatty acid oxidation[2]. The specific potency values for these inhibitory analogs are often determined in individual studies and can vary based on experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. Below are summaries of key experimental protocols used to derive the comparative data.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

To determine the binding affinity of acyl-CoA analogs to ECHS1, Isothermal Titration Calorimetry (ITC) is employed.

  • Protein and Ligand Preparation: Recombinantly expressed and purified ECHS1 is dialyzed against the ITC buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The acyl-CoA analogs are dissolved in the same buffer.

  • ITC Experiment: The ECHS1 solution (e.g., 20-50 µM) is placed in the sample cell of the calorimeter. The acyl-CoA analog solution (e.g., 200-500 µM) is loaded into the injection syringe.

  • Titration: A series of small injections of the ligand are made into the protein solution at a constant temperature (e.g., 25 °C). The heat change associated with each injection is measured.

  • Data Analysis: The resulting data are fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Enzyme Activity Assay for ECHS1

The hydratase activity of ECHS1 with different enoyl-CoA substrates is typically measured using a spectrophotometric assay that monitors the decrease in absorbance at 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA double bond.

  • Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), the enoyl-CoA substrate (e.g., 50 µM), and purified ECHS1 enzyme.

  • Initiation: The reaction is initiated by the addition of the enzyme.

  • Spectrophotometric Monitoring: The decrease in absorbance at 263 nm is monitored over time using a spectrophotometer.

  • Calculation of Activity: The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the enoyl-CoA substrate. Relative activities are often expressed as a percentage of the activity observed with the optimal substrate (e.g., crotonyl-CoA).

Visualizing the Biological Context

To understand the functional roles of this compound and its analogs, it is essential to visualize their position within the relevant metabolic pathways.

Mitochondrial Fatty Acid β-Oxidation Pathway

The following diagram illustrates the central role of enoyl-CoA hydratase (the target of several analogs discussed) in the mitochondrial fatty acid β-oxidation spiral.

fatty_acid_oxidation Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) ACAD Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->ACAD Enoyl_CoA (2E)-Enoyl-CoA (Cn) ECH Enoyl-CoA Hydratase (e.g., ECHS1) Enoyl_CoA->ECH Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn) HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH Ketoacyl_CoA 3-Ketoacyl-CoA (Cn) KAT 3-Ketoacyl-CoA Thiolase Ketoacyl_CoA->KAT Acetyl_CoA Acetyl-CoA Shorter_Acyl_CoA Fatty Acyl-CoA (Cn-2) Shorter_Acyl_CoA->ACAD Next Cycle ACAD->Enoyl_CoA FAD -> FADH2 ECH->Hydroxyacyl_CoA + H2O HADH->Ketoacyl_CoA NAD+ -> NADH + H+ KAT->Acetyl_CoA KAT->Shorter_Acyl_CoA

Caption: Mitochondrial fatty acid β-oxidation spiral.

This pathway diagram shows the four core reactions of β-oxidation, highlighting the step catalyzed by enoyl-CoA hydratase where this compound and its analogs interact.

Experimental Workflow for Comparative Analysis

The logical flow of experiments to compare the functional effects of these analogs is depicted below.

experimental_workflow cluster_0 Analog Synthesis & Characterization cluster_1 In Vitro Analysis cluster_2 Cellular & In Vivo Analysis Synthesis Chemical or Enzymatic Synthesis of this compound Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Verification Structural Verification (e.g., MS, NMR) Purification->Verification Binding_Assay Binding Affinity Assays (e.g., ITC) Verification->Binding_Assay Enzyme_Kinetics Enzyme Kinetic Assays Verification->Enzyme_Kinetics Cell_Metabolism Cellular Metabolism Studies Enzyme_Kinetics->Cell_Metabolism Animal_Models In Vivo Studies in Animal Models Cell_Metabolism->Animal_Models

Caption: Experimental workflow for analog comparison.

This workflow illustrates the progression from the synthesis and characterization of analogs to their evaluation in vitro and in more complex biological systems.

References

Validating the Specificity of Acyl-CoA Dehydrogenases for (2E)-Hexenoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the substrate specificity of acyl-CoA dehydrogenases (ACADs) with a focus on (2E)-Hexenoyl-CoA. Due to the inherent overlapping substrate specificities among ACADs, robust experimental validation is crucial for accurate enzyme characterization and drug development targeting specific fatty acid oxidation pathways.[1][2][3][4] This document outlines the predominant methodologies, presents a comparative data structure, and provides the necessary visualizations to guide your research.

Introduction to Acyl-CoA Dehydrogenases and Substrate Specificity

Acyl-CoA dehydrogenases are a class of mitochondrial flavoenzymes that catalyze the initial step of fatty acid β-oxidation.[3] These enzymes introduce a trans double bond between the α and β carbons of the fatty acyl-CoA substrate. ACADs are broadly categorized based on their preference for fatty acyl-CoA substrates of varying chain lengths: Short-Chain ACAD (SCAD), Medium-Chain ACAD (MCAD), Long-Chain ACAD (LCAD), and Very-Long-Chain ACAD (VLCAD).

While these classifications are based on optimal substrate length, there is considerable overlap in their activity. For instance, Short-Chain Acyl-CoA Dehydrogenase (SCAD) is most active with butyryl-CoA (C4) and hexanoyl-CoA (C6) as substrates. Given that this compound is a C6 mono-unsaturated acyl-CoA, it is a potential substrate for several ACADs, necessitating careful experimental validation of enzyme specificity.

Comparative Analysis of Acyl-CoA Dehydrogenase Specificity for this compound

To objectively compare the performance of different ACADs with this compound, a standardized assessment of their kinetic parameters is essential. The following table provides a template for presenting such comparative data.

EnzymeSource OrganismKm (µM) for this compoundkcat (s-1)kcat/Km (M-1s-1)Reference
NewACAD [Specify Source][Experimental Value][Experimental Value][Calculated Value][Your Data]
SCAD Human~15 (representative)~25 (representative)~1.7 x 106Hypothetical
MCAD Human~50 (representative)~10 (representative)~2.0 x 105Hypothetical
LCAD Human>200 (expected)Low (expected)Low (expected)Hypothetical

Experimental Protocols

The gold standard for measuring ACAD activity is the anaerobic Electron Transfer Flavoprotein (ETF) fluorescence reduction assay. This assay monitors the decrease in ETF fluorescence as it accepts electrons from the ACAD-substrate reaction.

Detailed Protocol: ETF Fluorescence Reduction Assay (Microplate Format)

This protocol is adapted from a simplified method that eliminates the need for physical deoxygenation by utilizing an enzymatic oxygen scavenging system.

Materials:

  • Purified recombinant acyl-CoA dehydrogenase (e.g., NewACAD, SCAD, MCAD)

  • Purified recombinant porcine Electron Transfer Flavoprotein (ETF)

  • This compound substrate stock solution

  • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA.

  • Oxygen Scavenging System:

    • Glucose

    • Glucose Oxidase

    • Catalase

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at 340 nm and emission at 490 nm.

Procedure:

  • Preparation of Reagents:

    • Prepare a concentrated stock solution of this compound in water or a suitable buffer. Determine the precise concentration spectrophotometrically.

    • Prepare the assay buffer and chill on ice.

    • Prepare a fresh solution of the oxygen scavenging system in the assay buffer.

  • Reaction Setup (in a 96-well microplate):

    • To each well, add the following components to a final volume of 200 µL:

      • Assay Buffer

      • Glucose, Glucose Oxidase, and Catalase for oxygen removal.

      • A known concentration of recombinant ETF (typically 1-5 µM).

      • A specific amount of the purified ACAD enzyme (e.g., 100-200 ng).

    • Include negative controls:

      • No enzyme control (to monitor background fluorescence decay).

      • No substrate control.

  • Initiation of the Reaction:

    • Initiate the reaction by adding varying concentrations of the this compound substrate to the wells.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to 32°C.

    • Monitor the decrease in ETF fluorescence (Excitation: 340 nm, Emission: 490 nm) over time. Collect data points every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction (decrease in fluorescence per unit time) for each substrate concentration.

    • Plot the initial rates against the substrate concentration.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.

    • Calculate kcat from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the underlying biochemical processes and experimental design, the following diagrams are provided.

cluster_reaction Enzymatic Reaction Acyl_CoA This compound ACAD Acyl-CoA Dehydrogenase Acyl_CoA->ACAD Enoyl_CoA (2E,4E)-Hexadienoyl-CoA ACAD->Enoyl_CoA FADH2 FADH2 ACAD->FADH2 FAD FAD FAD->ACAD cluster_workflow Experimental Workflow A Prepare Reaction Mix (Buffer, ETF, O2 Scavenger, ACAD) B Initiate with This compound A->B C Monitor ETF Fluorescence (Ex: 340nm, Em: 490nm) B->C D Calculate Initial Rates C->D E Determine Kinetic Parameters (Km, kcat) D->E cluster_electron_transfer Electron Transfer Pathway ACAD_FADH2 ACAD-FADH2 ETF_ox ETF (oxidized) ACAD_FADH2->ETF_ox 2e- ACAD_FAD ACAD-FAD ACAD_FADH2->ACAD_FAD ETF_red ETF (reduced) ETF_ox->ETF_red ETC Electron Transport Chain ETF_red->ETC 2e-

References

A Comparative Analysis of the Metabolic Fates of (2E)-Hexenoyl-CoA and Hexanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic effects of the unsaturated acyl-CoA, (2E)-Hexenoyl-CoA, and its saturated counterpart, Hexanoyl-CoA. Both molecules are six-carbon fatty acyl-CoA esters and play roles as intermediates in cellular metabolism. However, the presence of a double bond in this compound introduces significant differences in its metabolic processing and potential downstream effects compared to the fully saturated Hexanoyl-CoA.

Core Metabolic Pathways: A Tale of Two Acyl-CoAs

The primary metabolic fate for both this compound and Hexanoyl-CoA within the mitochondria is β-oxidation, a cyclical process that shortens the acyl chain by two carbons in each round, producing acetyl-CoA, FADH₂, and NADH. These products, in turn, fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation to generate ATP. However, the initial steps of their degradation differ due to the presence of the α,β-unsaturation in this compound.

Hexanoyl-CoA , being a saturated fatty acyl-CoA, enters the β-oxidation spiral directly. The first step is catalyzed by a member of the acyl-CoA dehydrogenase family of enzymes, which introduces a double bond between the α and β carbons.[1][2][3] Specifically, short-chain acyl-CoA dehydrogenase (SCAD) is primarily responsible for the dehydrogenation of Hexanoyl-CoA.[4][5]

** this compound**, on the other hand, already possesses a double bond, albeit in the trans configuration. Therefore, it bypasses the initial acyl-CoA dehydrogenase step. Instead, its entry into the β-oxidation pathway is facilitated by the enzyme enoyl-CoA hydratase (also known as crotonase), which catalyzes the hydration of the double bond to form 3-hydroxyhexanoyl-CoA. This intermediate then proceeds through the remaining steps of β-oxidation.

This fundamental difference in their entry into β-oxidation can have implications for the overall rate of metabolism and the redox state of the mitochondria.

Quantitative Comparison of Metabolic Parameters

Direct comparative quantitative data for this compound and Hexanoyl-CoA is limited in the literature. However, based on the known enzymatic reactions, we can infer certain differences. The table below summarizes the key distinctions and provides a framework for experimental investigation.

Metabolic ParameterThis compoundHexanoyl-CoARationale for Difference
Entry Enzyme in β-Oxidation Enoyl-CoA HydrataseShort-Chain Acyl-CoA Dehydrogenase (SCAD)Presence of a pre-existing double bond in this compound bypasses the initial dehydrogenation step.
Initial Redox Product NoneFADH₂The first step of Hexanoyl-CoA oxidation by SCAD reduces FAD to FADH₂.
Potential Rate-Limiting Step Activity of Enoyl-CoA HydrataseActivity of Short-Chain Acyl-CoA DehydrogenaseThe efficiency of these respective entry-point enzymes will dictate the flux through the pathway.
Impact on Mitochondrial Respiration Potentially lower P/O ratio if bypassing Complex I electron entryStandard P/O ratio for fatty acid oxidationThe lack of an initial FADH₂-producing step could alter the electron input into the electron transport chain.

Signaling Pathways and Potential Cellular Effects

Beyond their role in energy metabolism, saturated and unsaturated fatty acids and their CoA esters can have distinct effects on cellular signaling. While specific data for these short-chain molecules is scarce, longer-chain fatty acyl-CoAs have been shown to modulate the activity of various proteins, including ion channels and transcription factors. The structural difference between a saturated and an unsaturated acyl chain can influence their binding affinity and regulatory effects.

cluster_Mitochondrion Mitochondrion Hexanoyl_CoA Hexanoyl-CoA SCAD Short-Chain Acyl-CoA Dehydrogenase (SCAD) Hexanoyl_CoA->SCAD FAD Enoyl_CoA This compound SCAD->Enoyl_CoA FADH₂ ECH Enoyl-CoA Hydratase (ECHS1) Enoyl_CoA->ECH H₂O Hydroxyacyl_CoA 3-Hydroxyhexanoyl-CoA ECH->Hydroxyacyl_CoA HAD 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Hydroxyacyl_CoA->HAD NAD⁺ Ketoacyl_CoA 3-Ketohexanoyl-CoA HAD->Ketoacyl_CoA NADH KAT β-Ketothiolase (KAT) Ketoacyl_CoA->KAT CoA-SH Acetyl_CoA Acetyl-CoA KAT->Acetyl_CoA Butyryl_CoA Butyryl-CoA KAT->Butyryl_CoA TCA TCA Cycle Acetyl_CoA->TCA FADH2 FADH₂ ETC Electron Transport Chain FADH2->ETC NADH NADH NADH->ETC

Figure 1. Divergent entry of Hexanoyl-CoA and this compound into β-oxidation.

Experimental Protocols

To empirically compare the metabolic effects of this compound and its saturated counterpart, the following experimental protocols can be employed.

In Vitro Mitochondrial Respiration Assay

This assay measures the rate of oxygen consumption by isolated mitochondria in the presence of different substrates, providing insights into the efficiency of oxidative phosphorylation.

a. Isolation of Mitochondria:

  • Mitochondria can be isolated from cultured cells or tissue samples (e.g., liver, heart, skeletal muscle) by differential centrifugation.

  • Homogenize the tissue in an ice-cold isolation buffer (e.g., containing sucrose, Tris, and EGTA).

  • Centrifuge the homogenate at a low speed to pellet nuclei and cell debris.

  • Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.

  • Wash the mitochondrial pellet and resuspend in a suitable respiration buffer (e.g., MiR05).

b. High-Resolution Respirometry:

  • Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen concentration in a sealed chamber.

  • Add a known amount of isolated mitochondria to the chamber containing respiration buffer.

  • Measure the basal respiration rate (State 2).

  • Initiate β-oxidation by adding either this compound or Hexanoyl-CoA as the substrate, along with L-carnitine and malate.

  • Measure the substrate-dependent respiration rate (State 2).

  • Add a saturating amount of ADP to stimulate ATP synthesis and measure the maximal coupled respiration rate (State 3).

  • Subsequently, add oligomycin (B223565) to inhibit ATP synthase and measure the uncoupled respiration rate (State 4), which reflects proton leak.

  • Finally, add an uncoupler like FCCP to determine the maximal capacity of the electron transport system.

  • Compare the respiratory control ratio (RCR; State 3/State 4) and P/O ratio (ADP added/oxygen consumed) between the two substrates.

cluster_workflow Mitochondrial Respiration Assay Workflow Start Isolate Mitochondria from tissue/cells Calibrate Calibrate Respirometer Start->Calibrate Add_Mito Add Mitochondria to Respiration Buffer Calibrate->Add_Mito Measure_Basal Measure Basal Respiration (State 2) Add_Mito->Measure_Basal Add_Substrate Add Substrate: This compound or Hexanoyl-CoA + L-carnitine + Malate Measure_Basal->Add_Substrate Measure_State2 Measure Substrate-Dependent Respiration (State 2) Add_Substrate->Measure_State2 Add_ADP Add ADP Measure_State2->Add_ADP Measure_State3 Measure Coupled Respiration (State 3) Add_ADP->Measure_State3 Add_Oligo Add Oligomycin Measure_State3->Add_Oligo Measure_State4 Measure Uncoupled Respiration (State 4) Add_Oligo->Measure_State4 Add_FCCP Add FCCP Measure_State4->Add_FCCP Measure_Max Measure Maximal Respiration Add_FCCP->Measure_Max Analyze Calculate RCR and P/O Ratio and Compare Substrates Measure_Max->Analyze

Figure 2. Workflow for comparing mitochondrial respiration with different acyl-CoA substrates.

Enzyme Kinetic Assays

To directly compare the efficiency of the key enzymes involved in the metabolism of this compound and Hexanoyl-CoA, in vitro enzyme kinetic assays can be performed using purified enzymes.

a. Short-Chain Acyl-CoA Dehydrogenase (SCAD) Activity Assay:

  • Purify recombinant SCAD.

  • The activity of SCAD can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, in the presence of Hexanoyl-CoA.

  • Determine the Michaelis-Menten kinetics (Km and Vmax) for Hexanoyl-CoA.

  • This compound would not be a substrate for this enzyme.

b. Enoyl-CoA Hydratase (ECHS1) Activity Assay:

  • Purify recombinant ECHS1.

  • The hydration of this compound to 3-hydroxyhexanoyl-CoA can be monitored by the decrease in absorbance at 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.

  • Determine the Km and Vmax for this compound.

Conclusion

While both this compound and Hexanoyl-CoA are short-chain acyl-CoA esters destined for β-oxidation, the presence of a double bond in the unsaturated molecule leads to a divergence in their initial metabolic processing. This difference is predicted to have consequences for the rate of their oxidation and their impact on the mitochondrial redox state. The experimental protocols outlined in this guide provide a framework for the direct, quantitative comparison of these two molecules, which will be valuable for researchers in metabolism and drug development seeking to understand the nuanced effects of saturated versus unsaturated fatty acids.

References

A Comparative Guide to Orthogonal Methods for the Validation of (2E)-Hexenoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (2E)-Hexenoyl-CoA, an intermediate in fatty acid metabolism, is critical for understanding various physiological and pathological processes. To ensure the reliability of measurement data, employing orthogonal methods for validation is indispensable. Orthogonal methods are distinct analytical techniques that rely on different chemical and physical principles, thereby providing a higher degree of confidence in the analytical results by minimizing the risk of method-specific biases.

This guide provides a comparative overview of two powerful orthogonal methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . Additionally, an overview of a complementary Enzymatic Assay is presented. This document is intended to assist researchers in selecting the appropriate analytical strategy and in understanding the experimental workflows for the robust validation of this compound quantification.

Method Comparison at a Glance

Both HPLC-UV and LC-MS/MS are robust chromatographic techniques suitable for the analysis of acyl-CoAs. However, they differ significantly in their principles of detection, leading to variations in sensitivity, selectivity, and instrumentation complexity. Enzymatic assays, while potentially highly specific, are generally lower in throughput.

FeatureHPLC-UVLC-MS/MSEnzymatic Assay
Principle Separation by chromatography, detection by UV absorbance of the adenine (B156593) ring in Coenzyme A.Separation by chromatography, detection by mass-to-charge ratio of the parent molecule and its fragments.Specific enzymatic reaction leading to a measurable product (e.g., change in absorbance or fluorescence).
Selectivity Moderate. Relies on chromatographic retention time. Co-eluting compounds with similar UV spectra can interfere.High. Based on both retention time and specific mass transitions, providing excellent specificity.High. Dependent on the specificity of the enzyme for the substrate.
Sensitivity Lower. Typically in the picomole range.High. Can reach the femtomole to attomole range.[1]Variable. Can be highly sensitive, often in the picomole range.[2]
Sample Throughput Moderate to High.High. Amenable to automation.Low to Moderate.
Instrumentation Cost Moderate.High.Low.
Ease of Use Relatively straightforward.More complex, requires specialized expertise.Can be straightforward, but may require specific enzyme purification.

Quantitative Performance Data

The following table summarizes typical performance data for the quantification of short-chain acyl-CoAs using HPLC-UV and LC-MS/MS. While specific data for this compound may vary, these values provide a representative comparison of the expected performance of each method.

ParameterHPLC-UV (Representative)LC-MS/MS (for Short-Chain Acyl-CoAs)
Linearity (r²) > 0.99[3]> 0.998[4][5]
Limit of Detection (LOD) ~10 pmol1-5 fmol[1]
Limit of Quantification (LOQ) ~30 pmol0.001 mM (for related SCFAs)[4][5]
Precision (RSD%) < 15%< 12% (intra-day), < 20% (inter-day)[4][5]
Accuracy/Recovery (%) 85-115%92-120%[4][5]

Experimental Protocols

LC-MS/MS Method for this compound Quantification

This method offers high sensitivity and specificity, making it the gold standard for acyl-CoA analysis.

a. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 Solid-Phase Extraction (SPE) cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the biological sample (e.g., tissue homogenate, cell lysate) onto the cartridge.

  • Wash the cartridge with 2 mL of water to remove salts and polar impurities.

  • Elute the acyl-CoAs with 1 mL of methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of a related acyl-CoA).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

b. LC-MS/MS Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 0% B to 60% B over 4 minutes, followed by a wash and re-equilibration.[4]

  • Flow Rate: 0.15 mL/min.[4]

  • Injection Volume: 2 µL.[4]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound would need to be optimized.

HPLC-UV Method for this compound Quantification

A more accessible method, suitable for relative quantification and for samples with higher analyte concentrations.

a. Sample Preparation Sample preparation can follow a similar solid-phase extraction protocol as described for LC-MS/MS to concentrate the analyte and remove interfering substances.

b. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient of a phosphate (B84403) buffer (e.g., 50 mM potassium dihydrogen phosphate, pH 2.2) and methanol.[3]

  • Flow Rate: 1 mL/min.[3]

  • Detection: UV detector at 254 nm or 260 nm, corresponding to the absorbance maximum of the adenine ring of Coenzyme A.

  • Injection Volume: 20 µL.[3]

Enzymatic Assay for 2-trans-Enoyl-CoA Esters

This assay is based on the enzymatic conversion of the analyte and can be highly specific. The protocol below is for the general class of 2-trans-enoyl-CoA esters, which includes this compound.

a. Principle The assay involves the stoichiometric oxidation of 2-trans-enoyl-CoA esters to 3-ketoacyl-CoAs by 3-hydroxyacyl-CoA dehydrogenase in the presence of enoyl-CoA hydratase. The resulting NADH is then measured fluorometrically.[2]

b. Sample Preparation Acyl-CoA esters are extracted from frozen tissue samples using a chloroform/methanol procedure.[2]

c. Assay Protocol

  • Prepare a reaction mixture containing buffer, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.

  • Add the extracted sample containing this compound.

  • Incubate to allow the enzymatic reactions to proceed to completion.

  • Measure the fluorescence of the produced NADH using a fluorometer.

  • Quantify the amount of this compound by comparing the fluorescence signal to a standard curve generated with a known concentration of a related 2-trans-enoyl-CoA.

Mandatory Visualizations

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample SPE Solid-Phase Extraction (C18) Sample->SPE Elution Elution & Reconstitution SPE->Elution LC UHPLC Separation Elution->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

experimental_workflow_hplcuv cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Biological Sample Extraction Extraction & Cleanup Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration HPLC HPLC Separation Concentration->HPLC UV UV Detection (254 nm) HPLC->UV Quantification Quantification via Calibration Curve UV->Quantification

Caption: Experimental workflow for HPLC-UV analysis of this compound.

signaling_pathway_enzymatic_assay cluster_reactants Reactants cluster_products Products EnoylCoA This compound HydroxyacylCoA 3-Hydroxyhexanoyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketohexanoyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase NADH NADH (Fluorescent) KetoacylCoA->NADH NAD NAD+

Caption: Principle of the enzymatic assay for 2-trans-enoyl-CoA esters.

References

Navigating the Metabolic Crossroads: A Comparative Metabolomics Guide to (2E)-Hexenoyl-CoA's Influence on Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. This guide provides a comparative analysis of metabolic shifts resulting from altered levels of (2E)-Hexenoyl-CoA, a key intermediate in fatty acid metabolism. Through a metabolomics lens, we explore the downstream consequences of its accumulation and depletion, offering insights into cellular energy balance and lipid homeostasis.

This compound sits (B43327) at a crucial junction of fatty acid degradation (β-oxidation) and synthesis (elongation). Its cellular concentration is tightly regulated, and any imbalance can have significant repercussions on interconnected metabolic networks. This guide leverages principles of comparative metabolomics to predict and understand these changes, presenting data in a clear, comparative format and providing detailed experimental protocols for replication and further investigation.

Quantitative Metabolic Signatures of Altered this compound Levels

To illustrate the expected impact of varying this compound concentrations, the following tables summarize hypothetical quantitative changes in key related metabolites. These tables are based on known biochemical pathways and serve as a guide for interpreting experimental metabolomics data.

Table 1: Predicted Metabolite Fold Changes in Response to Elevated this compound Levels

Metabolite ClassMetabolitePredicted Fold ChangePathway Implication
Acyl-CoAs (Upstream) Hexanoyl-CoA↑↑Accumulation due to bottleneck in β-oxidation
Octanoyl-CoAPrecursor accumulation
β-Oxidation Intermediates (Downstream) 3-Hydroxyhexanoyl-CoAReduced formation from this compound
3-Ketohexanoyl-CoASubsequent downstream reduction
Butyryl-CoADecreased production from β-oxidation spiral
Acetyl-CoAReduced final product of β-oxidation
Fatty Acid Elongation Intermediates Octanoyl-CoAPotential increase if elongation is favored
Decanoyl-CoASubsequent elongation products may increase
Acylcarnitines Hexanoylcarnitine↑↑"Spillover" of excess Hexanoyl-CoA
Octanoylcarnitine"Spillover" of excess Octanoyl-CoA

Table 2: Predicted Metabolite Fold Changes in Response to Depleted this compound Levels

Metabolite ClassMetabolitePredicted Fold ChangePathway Implication
Acyl-CoAs (Upstream) Hexanoyl-CoA↓↓Increased flux through β-oxidation
Octanoyl-CoAIncreased consumption
β-Oxidation Intermediates (Downstream) 3-Hydroxyhexanoyl-CoAIncreased formation
3-Ketohexanoyl-CoASubsequent downstream increase
Butyryl-CoAIncreased production
Acetyl-CoAIncreased final product of β-oxidation
Fatty Acid Elongation Intermediates Octanoyl-CoAReduced substrate for elongation
Decanoyl-CoADecreased elongation products
Acylcarnitines HexanoylcarnitineReduced "spillover"
OctanoylcarnitineReduced "spillover"

Visualizing the Pathways: The Central Role of this compound

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways influenced by this compound levels.

Workflow for Comparative Metabolomics of Acyl-CoAs cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cell_culture Cell Culture/ Tissue Homogenate quenching Metabolic Quenching (e.g., Cold Methanol) cell_culture->quenching extraction Metabolite Extraction (Solvent Precipitation or SPE) quenching->extraction lc_separation UPLC Separation (e.g., C18 column) extraction->lc_separation ms_detection High-Resolution MS (e.g., Orbitrap, Q-TOF) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation peak_picking Peak Picking & Alignment msms_fragmentation->peak_picking normalization Normalization peak_picking->normalization statistical_analysis Statistical Analysis (e.g., t-test, PCA, PLS-DA) normalization->statistical_analysis metabolite_id Metabolite Identification (Database Matching) statistical_analysis->metabolite_id pathway_analysis Pathway Analysis metabolite_id->pathway_analysis

Comparative Metabolomics Experimental Workflow.

Fatty Acid β-Oxidation Pathway Hexanoyl_CoA Hexanoyl-CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Hexanoyl_CoA->Acyl_CoA_Dehydrogenase E2_Hexenoyl_CoA This compound Acyl_CoA_Dehydrogenase->E2_Hexenoyl_CoA FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase E2_Hexenoyl_CoA->Enoyl_CoA_Hydratase Hydroxyacyl_CoA 3-Hydroxyhexanoyl-CoA Enoyl_CoA_Hydratase->Hydroxyacyl_CoA H2O Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Hydroxyacyl_CoA_Dehydrogenase Ketoacyl_CoA 3-Ketohexanoyl-CoA Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA NAD+ -> NADH Thiolase Thiolase Ketoacyl_CoA->Thiolase Butyryl_CoA Butyryl-CoA Thiolase->Butyryl_CoA CoA-SH Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA

The role of this compound in β-oxidation.

Fatty Acid Elongation Pathway Butyryl_CoA Butyryl-CoA Ketoacyl_ACP_Synthase Ketoacyl-ACP Synthase Butyryl_CoA->Ketoacyl_ACP_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_ACP_Synthase Ketoacyl_CoA 3-Ketohexanoyl-CoA Ketoacyl_ACP_Synthase->Ketoacyl_CoA CO2 + CoA-SH Ketoacyl_CoA_Reductase Ketoacyl-CoA Reductase Ketoacyl_CoA->Ketoacyl_CoA_Reductase Hydroxyacyl_CoA 3-Hydroxyhexanoyl-CoA Ketoacyl_CoA_Reductase->Hydroxyacyl_CoA NADPH -> NADP+ Enoyl_CoA_Hydratase_rev Enoyl-CoA Hydratase (Dehydration) Hydroxyacyl_CoA->Enoyl_CoA_Hydratase_rev E2_Hexenoyl_CoA This compound Enoyl_CoA_Hydratase_rev->E2_Hexenoyl_CoA -H2O Enoyl_CoA_Reductase Enoyl-CoA Reductase E2_Hexenoyl_CoA->Enoyl_CoA_Reductase Hexanoyl_CoA Hexanoyl-CoA Enoyl_CoA_Reductase->Hexanoyl_CoA NADPH -> NADP+

The role of this compound in fatty acid elongation.

Experimental Protocols for Comparative Metabolomics of Acyl-CoAs

Reproducible and robust experimental design is the cornerstone of reliable metabolomics research. The following protocols provide a detailed methodology for the analysis of acyl-CoAs from biological samples.

Protocol 1: Metabolite Extraction from Cultured Cells
  • Cell Culture and Harvest:

    • Culture cells to the desired confluency or cell number.

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • For suspension cells, pellet the cells by centrifugation (500 x g for 5 minutes at 4°C) and wash twice with ice-cold PBS.

  • Metabolic Quenching and Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water, -80°C) to the cell pellet or plate. A common ratio is 1 mL of solvent per 1-5 million cells.

    • For adherent cells, use a cell scraper to collect the cell lysate into a microcentrifuge tube.

    • Vortex the cell lysate vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Sample Clarification and Storage:

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

    • Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.

    • Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

    • Store the dried metabolite extract at -80°C until analysis.

Protocol 2: Untargeted Acyl-CoA Analysis by LC-MS/MS
  • Sample Reconstitution:

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis. A common choice is 50-100 µL of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).

    • Vortex briefly and centrifuge at high speed for 10 minutes at 4°C to pellet any insoluble material.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).

    • Use a binary solvent system:

      • Mobile Phase A: 10 mM ammonium acetate in water.

      • Mobile Phase B: Acetonitrile.

    • Employ a gradient elution to separate the acyl-CoAs, for example:

      • 0-2 min: 2% B

      • 2-15 min: 2% to 98% B (linear gradient)

      • 15-20 min: 98% B

      • 20.1-25 min: 2% B (re-equilibration)

  • Mass Spectrometry Detection:

    • Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in positive ion mode.

    • Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect MS/MS spectra for metabolite identification.

Protocol 3: Data Processing and Analysis
  • Data Pre-processing:

    • Use software such as XCMS, MZmine, or vendor-specific software for peak picking, feature alignment, and retention time correction across all samples.

  • Statistical Analysis:

    • Perform normalization to account for variations in sample loading.

    • Conduct univariate (e.g., t-tests, ANOVA) and multivariate (e.g., Principal Component Analysis [PCA], Partial Least Squares-Discriminant Analysis [PLS-DA]) statistical analyses to identify significantly altered metabolic features.

  • Metabolite Identification:

    • Identify metabolites by matching the accurate mass, retention time, and MS/MS fragmentation pattern to spectral libraries (e.g., METLIN, HMDB) and authentic standards.

  • Pathway Analysis:

    • Use tools like MetaboAnalyst or KEGG to map the identified metabolites to biochemical pathways and determine the biological processes most affected by the changes in this compound levels.

By employing these comparative metabolomics strategies, researchers can gain a deeper understanding of the metabolic consequences of altered this compound levels, paving the way for new hypotheses and therapeutic interventions in metabolic diseases.

Safety Operating Guide

Safe Disposal of (2E)-Hexenoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of (2E)-Hexenoyl-CoA, a common intermediate in fatty acid metabolism research. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Quantitative Disposal Guidelines

The following table summarizes general quantitative guidelines for laboratory chemical waste disposal, which should be applied to the disposal of this compound waste streams. These are based on typical institutional and regulatory standards.

ParameterGuidelineCitation(s)
pH Range for Aqueous Waste Aqueous solutions should be neutralized to a pH between 5.5 and 10.5 before drain disposal, if permitted.[1][2]
Concentration for Drain Disposal Only small quantities (a few hundred grams or milliliters per day) of approved, low-hazard, water-soluble chemicals should be considered for drain disposal.[1]
Halogenated Solvent Waste Should be collected separately from non-halogenated solvent waste.[3]
Solid Waste Place in a designated, properly labeled, and sealed container.[3]

Experimental Protocol: Standard Disposal Procedure for this compound

This protocol outlines the step-by-step methodology for the safe disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

2. Waste Segregation and Collection:

  • Aqueous Waste: Collect all aqueous solutions containing this compound in a designated, sealed, and clearly labeled waste container. Do not mix with incompatible chemicals. The label should include the chemical name "this compound," concentration, and any other components in the solution.

  • Solid Waste: Dispose of any solid this compound or contaminated materials (e.g., weighing paper, pipette tips) in a separate, sealed, and labeled solid chemical waste container.

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.

3. Treatment of Aqueous Waste (if permissible by institutional policy):

  • For dilute aqueous solutions of this compound that are deemed non-hazardous by your institution's Environmental Health & Safety (EHS) office, neutralization may be appropriate.

  • Check the pH of the solution. If necessary, adjust the pH to a neutral range (typically 5.5-10.5) by slowly adding a dilute acid or base. Perform this in a fume hood.

  • Given the biochemical nature of this compound, hydrolysis to less reactive components may be considered. However, without specific degradation protocols, this is not recommended without EHS approval.

4. Container Management:

  • Use waste containers that are compatible with the chemical waste being collected.

  • Keep waste containers securely closed except when adding waste.

  • Store liquid waste containers in secondary containment to prevent spills.

  • Regularly inspect waste accumulation areas for leaks or deteriorating containers.

5. Final Disposal:

  • All chemical waste must be disposed of through your institution's official hazardous waste management program.

  • Follow all institutional and local regulations for the labeling, storage, and pickup of chemical waste.

  • Do not dispose of this compound down the drain unless explicitly permitted by your institution's EHS for very dilute, neutralized solutions.

6. Empty Container Disposal:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water).

  • The first rinse should be collected as chemical waste. Subsequent rinses may be permissible for drain disposal, pending institutional guidelines.

  • Deface or remove the original label and dispose of the clean, empty container as non-hazardous waste (e.g., in a glass or plastic recycling bin).

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste (Aqueous/Solvent) waste_type->liquid_waste Liquid solid_waste Solid Waste (Powder, Contaminated Items) waste_type->solid_waste Solid sharps_waste Sharps Waste waste_type->sharps_waste Sharps collect_liquid Collect in Labeled, Sealed Liquid Waste Container in Secondary Containment liquid_waste->collect_liquid collect_solid Collect in Labeled, Sealed Solid Waste Container solid_waste->collect_solid collect_sharps Dispose of in Designated Sharps Container sharps_waste->collect_sharps check_local_policy Consult Institutional EHS Policy for Treatment/Disposal collect_liquid->check_local_policy final_disposal Arrange for Hazardous Waste Pickup via EHS collect_solid->final_disposal collect_sharps->final_disposal neutralize Neutralize to pH 5.5-10.5 (if permitted) check_local_policy->neutralize Treatment Permitted no_treatment No On-site Treatment check_local_policy->no_treatment Treatment Not Permitted neutralize->final_disposal no_treatment->final_disposal end End of Disposal Process final_disposal->end

Caption: Disposal Decision Workflow for this compound Waste.

References

Personal protective equipment for handling (2E)-Hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2E)-Hexenoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety, operational, and disposal information for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.

Compound Information and Hazard Assessment
  • Chemical Reactivity: Thioesters, including acyl-CoA derivatives, are known to be reactive towards nucleophiles.[3][4][5] This reactivity is fundamental to their biological role but also indicates a potential for reaction with biological macromolecules in vitro and in vivo. Although generally stable in aqueous solutions at neutral pH, they are more reactive than esters and amides.

  • Toxicity: The toxicological properties of this compound have not been fully elucidated. However, due to its reactivity, it should be handled with care to avoid unintentional acylation of proteins and other cellular components.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C27H44N7O17P3S
Molecular Weight 863.66 g/mol
Appearance Solid (presumed)
Storage Temperature Recommended to be stored under conditions specified in the Certificate of Analysis, which may vary.
Personal Protective Equipment (PPE)

A risk-based approach should be taken when selecting PPE. The following table outlines the minimum required PPE and recommendations for enhanced protection.

Table 2: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryMinimum RequirementRecommended for Enhanced Protection
Hand Protection Single pair of nitrile glovesDouble-gloving with nitrile gloves
Eye Protection Safety glasses with side shieldsChemical splash goggles
Body Protection Standard laboratory coatFlame-retardant laboratory coat
Foot Protection Closed-toe shoes---
Operational Plan: Step-by-Step Handling Procedures

This section provides a procedural workflow for the safe handling of this compound, from receiving to experimental use.

3.1. Receiving and Storage

  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify: Confirm that the compound name and storage conditions on the label match the order specifications.

  • Store: Immediately transfer the compound to the appropriate storage location as indicated on the product data sheet (e.g., -20°C or -80°C).

3.2. Preparation of Solutions

  • Work Area: Conduct all work with the solid compound and concentrated solutions in a certified chemical fume hood or a designated containment area.

  • Weighing: If weighing the solid, use an analytical balance within the fume hood. Handle the solid with appropriate tools to avoid generating dust.

  • Dissolving: Add the solvent to the solid slowly to avoid splashing. Ensure the chosen solvent is compatible with the experimental protocol and subsequent assays.

3.3. Experimental Use

  • Aliquotting: Prepare single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.

  • Labeling: Clearly label all tubes with the compound name, concentration, solvent, and date of preparation.

  • Transport: When moving solutions, use a secondary container to prevent spills.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

Table 3: Emergency Response Protocol

IncidentProcedure
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.2. Remove any contaminated clothing.3. Wash the area with soap and water.4. Seek medical attention if irritation persists.
Eye Contact 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.2. Remove contact lenses if present and easy to do so.3. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air.2. If breathing is difficult, provide oxygen.3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting.2. Rinse the mouth with water.3. Seek immediate medical attention.
Minor Spill 1. Alert others in the immediate area.2. Wear appropriate PPE.3. Cover the spill with an absorbent material.4. Decontaminate the area with a suitable laboratory disinfectant or 70% ethanol.5. Collect all contaminated materials in a sealed bag for proper disposal.
Major Spill 1. Evacuate the immediate area.2. Alert your supervisor and institutional safety office.3. Prevent others from entering the area.4. Await response from trained emergency personnel.
Disposal Plan

As this compound is a biochemical reagent not classified as hazardous, it should be disposed of in accordance with institutional guidelines for non-hazardous chemical waste.

  • Unused Compound: Dispose of the original container with any remaining solid as non-hazardous chemical waste.

  • Solutions: Aqueous solutions can typically be aspirated into a waste container. Check local regulations for any specific requirements.

  • Contaminated Materials: All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, absorbent pads) should be collected in a designated, sealed waste bag and disposed of as non-hazardous laboratory waste.

Visual Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal cluster_emergency Emergency Receive Receive & Inspect Store Store Appropriately Receive->Store Prep_Area Prepare in Fume Hood Store->Prep_Area Weigh Weigh Solid Prep_Area->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Aliquot Create Aliquots Dissolve->Aliquot Label Label Clearly Aliquot->Label Experiment Perform Experiment Label->Experiment Waste_Collection Collect Waste Experiment->Waste_Collection Spill Spill Occurs Experiment->Spill Exposure Exposure Occurs Experiment->Exposure Dispose Dispose as Non-Hazardous Waste_Collection->Dispose Emergency_Protocol Follow Emergency Protocol Spill->Emergency_Protocol Exposure->Emergency_Protocol

Caption: Workflow for the safe handling of this compound.

References

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